Technical Documentation Center

1-benzyl-N-propylpiperidin-3-amine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1-benzyl-N-propylpiperidin-3-amine
  • CAS: 1094325-69-5

Core Science & Biosynthesis

Foundational

1-Benzyl-N-propylpiperidin-3-amine: Physicochemical Profiling, Synthetic Methodologies, and Applications in Medicinal Chemistry

Target Audience: Research Scientists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper Executive Summary In contemporary medicinal chemistry, the piperidine ring represents one o...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Research Scientists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

In contemporary medicinal chemistry, the piperidine ring represents one of the most privileged and frequently utilized scaffolds for drug discovery. Among its functionalized derivatives, 1-benzyl-N-propylpiperidin-3-amine (CAS: 1094325-69-5) has emerged as a highly versatile building block[1]. By combining a conformationally flexible nitrogen heterocycle with a lipophilic benzyl anchor and a secondary propylamino pharmacophore, this compound offers a robust platform for the synthesis of complex active pharmaceutical ingredients (APIs).

This technical guide provides an in-depth analysis of the physicochemical properties, structural dynamics, and validated synthetic workflows for 1-benzyl-N-propylpiperidin-3-amine, designed to equip bench scientists with actionable, self-validating protocols.

Physicochemical Profiling & Structural Dynamics

Understanding the physicochemical parameters of a building block is critical for predicting the pharmacokinetic (ADME) behavior of downstream drug candidates. 1-benzyl-N-propylpiperidin-3-amine features a predicted XLogP of ~2.8, placing it well within the optimal lipophilicity range for membrane permeability (Lipinski’s Rule of Five)[2].

The molecule possesses two basic nitrogen centers: the tertiary amine of the piperidine core and the secondary exocyclic amine. This dual-basicity allows for the formation of stable dihydrochloride salts, enhancing aqueous solubility for biological assays.

Quantitative Physicochemical Data
PropertyValueStructural / Analytical Significance
Compound Name 1-benzyl-N-propylpiperidin-3-amineStandard IUPAC nomenclature.
CAS Number 1094325-69-5Primary registry identifier[3].
Molecular Formula C15H24N2Indicates a high degree of saturation (sp3 carbon fraction).
Molecular Weight 232.36 g/mol Low molecular weight allows for extensive downstream functionalization.
Monoisotopic Mass 232.19395 DaCritical for high-resolution mass spectrometry (HRMS) validation[2].
XLogP (Predicted) 2.8Favorable lipophilicity for passive cellular membrane diffusion[2].
Predicted CCS ([M+H]+) 156.7 ŲCollision Cross Section data for ion mobility spectrometry[2].
SMILES CCCNC1CCCN(C1)CC2=CC=CC=C2Computational string for cheminformatics modeling[2].

Mechanistic Applications in Drug Discovery

The strategic value of 1-benzyl-N-propylpiperidin-3-amine lies in its modular architecture. Each moiety serves a distinct, causal role in either the synthetic pipeline or the final pharmacological profile.

  • The N1-Benzyl Group: Acts as a robust protecting group during the functionalization of the C3-amine. Once the desired architecture is achieved, the benzyl group can be cleanly removed via palladium-catalyzed hydrogenolysis (Pd/C, H2), revealing a secondary piperidine nitrogen ready for further alkylation, acylation, or cross-coupling. Alternatively, it can be retained as a lipophilic anchor to interact with deep hydrophobic pockets in target proteins.

  • The C3-Propylamino Group: Provides a flexible, hydrophobic aliphatic tail terminating in a secondary amine. This amine acts as both a hydrogen-bond donor and acceptor, serving as a critical linkage point for urea, amide, or sulfonamide formation.

StructuralRoles Core 1-Benzyl-N-propylpiperidin-3-amine Benzyl N1-Benzyl Group Core->Benzyl Piperidine Piperidine Core Core->Piperidine Propylamino C3-Propylamino Group Core->Propylamino Role1 Lipophilic Anchor / Protecting Group Benzyl->Role1 Role2 Conformational Scaffold Piperidine->Role2 Role3 H-Bond Donor/Acceptor & Linkage Propylamino->Role3

Fig 2. Pharmacophoric mapping and functional roles of structural moieties.

Synthetic Methodologies & Workflows

The most efficient and scalable route to synthesize 1-benzyl-N-propylpiperidin-3-amine is via the reductive amination of 1-benzylpiperidin-3-one with n-propylamine. This approach is highly favored because it avoids the over-alkylation issues commonly associated with direct nucleophilic substitution (SN2) methods[4].

Experimental Protocol: Reductive Amination

Rationale & Causality: Sodium triacetoxyborohydride (NaBH(OAc)3) is selected as the reducing agent over sodium borohydride (NaBH4) due to its milder nature. NaBH(OAc)3 selectively reduces the transiently formed protonated imine (iminium ion) at room temperature without prematurely reducing the starting ketone into an off-target alcohol[4]. 1,2-Dichloroethane (DCE) is utilized as the solvent because its aprotic nature drives the dehydration step of imine condensation.

Step-by-Step Methodology:

  • Imine Condensation:

    • Charge a flame-dried round-bottom flask with 1-benzylpiperidin-3-one (1.0 equivalent) and anhydrous 1,2-dichloroethane (DCE) to achieve a 0.2 M concentration.

    • Add n-propylamine (1.2 equivalents) dropwise at 0 °C under an inert argon atmosphere.

    • Self-Validation Check: Allow the mixture to stir at room temperature for 2 hours. The formation of the imine intermediate can be monitored via TLC or LC-MS (consumption of the ketone mass).

  • Selective Reduction:

    • Cool the reaction mixture back to 0 °C.

    • Add sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 equivalents) portion-wise to control the mild exotherm.

    • Add glacial acetic acid (1.0 equivalent) to act as a catalyst, facilitating the protonation of the imine to the more electrophilic iminium species.

    • Stir the reaction at room temperature for 12–16 hours.

  • Quenching & Biphasic Workup:

    • Quench the reaction carefully with saturated aqueous NaHCO3 until gas evolution ceases (pH ~8). Causality: The basic quench neutralizes the acetic acid and ensures the product is fully free-based, allowing it to partition efficiently into the organic layer.

    • Extract the aqueous layer with dichloromethane (DCM) three times.

    • Wash the combined organic extracts with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude oil via silica gel flash column chromatography.

    • Critical Parameter: Use an eluent system of DCM/MeOH (gradient 98:2 to 90:10) containing 1% Triethylamine (Et3N) . Causality: The addition of Et3N deactivates the acidic silanol groups on the silica gel, preventing the highly basic secondary and tertiary amines of the product from streaking and ensuring sharp elution bands.

SynthesisWorkflow A 1-Benzylpiperidin-3-one (Starting Material) C Imine Intermediate A->C Condensation (-H2O) B n-Propylamine (Amine Source) B->C E 1-Benzyl-N-propylpiperidin-3-amine (Target Compound) C->E Reduction D NaBH(OAc)3 / DCE (Reducing Agent) D->E Hydride Transfer

Fig 1. Reductive amination workflow for 1-benzyl-N-propylpiperidin-3-amine synthesis.

Conclusion

1-benzyl-N-propylpiperidin-3-amine stands as a highly functional, modular building block in organic synthesis. By leveraging its predictable physicochemical properties and utilizing high-yielding, selectively targeted protocols like reductive amination, medicinal chemists can rapidly incorporate this scaffold into diverse chemical libraries. The strategic use of its N1-benzyl protecting group and C3-propylamino linkage point provides unparalleled flexibility in the rational design of novel therapeutics.

References

  • "1-benzyl-N-propylpiperidin-3-amine | 1094325-69-5 - Sigma-Aldrich". Sigma-Aldrich.
  • "1-benzyl-n-propylpiperidin-3-amine (C15H24N2) - PubChemLite". PubChemLite.
  • "4-(Aminomethyl)-1-benzylpiperidin-3-ol - Benchchem". Benchchem.

Sources

Exploratory

1-benzyl-N-propylpiperidin-3-amine synthesis methods

An In-Depth Technical Guide to the Synthesis of 1-benzyl-N-propylpiperidin-3-amine This guide provides a comprehensive overview of the synthetic methodologies for preparing 1-benzyl-N-propylpiperidin-3-amine, a piperidin...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Synthesis of 1-benzyl-N-propylpiperidin-3-amine

This guide provides a comprehensive overview of the synthetic methodologies for preparing 1-benzyl-N-propylpiperidin-3-amine, a piperidine derivative of interest to researchers and professionals in drug development. The document details the chemical principles, experimental protocols, and critical parameters for the successful synthesis of this compound.

Introduction

1-benzyl-N-propylpiperidin-3-amine is a substituted piperidine that serves as a valuable building block in medicinal chemistry. The piperidine scaffold is a prevalent feature in numerous pharmaceuticals due to its ability to confer desirable pharmacokinetic properties. This guide focuses on a robust and widely applicable synthetic strategy: a two-step process involving the preparation of a key intermediate, 1-benzyl-3-piperidone, followed by its reductive amination with propylamine.

Strategic Approach: A Two-Step Synthesis

The synthesis is logically divided into two primary stages:

  • Formation of the Piperidone Intermediate: The synthesis of 1-benzyl-3-piperidone hydrochloride from 3-hydroxypyridine.

  • Reductive Amination: The reaction of 1-benzyl-3-piperidone with propylamine in the presence of a reducing agent to yield the target compound.

This approach is favored for its reliance on commercially available starting materials and its generally high yields.

Part 1: Synthesis of 1-benzyl-3-piperidone Hydrochloride

The initial step involves the quaternization of 3-hydroxypyridine with benzyl chloride, followed by the reduction of the resulting pyridinium salt.

Reaction Pathway & Mechanism

The synthesis begins with the N-benzylation of 3-hydroxypyridine. The lone pair of electrons on the nitrogen atom of the pyridine ring attacks the electrophilic benzylic carbon of benzyl chloride, displacing the chloride ion and forming an N-benzyl-3-hydroxypyridinium chloride salt. This salt is then subjected to reduction, typically using a hydride reducing agent like sodium borohydride, to saturate the pyridine ring and yield the piperidine structure. Subsequent oxidation of the 3-hydroxyl group furnishes the desired ketone, 1-benzyl-3-piperidone. A common method involves the use of a mild oxidizing agent.[1][2]

Diagram of the Synthesis Pathway for 1-benzyl-3-piperidone

synthesis_pathway start 3-Hydroxypyridine intermediate1 N-benzyl-3-hydroxypyridinium chloride start->intermediate1 Quaternization reagent1 Benzyl Chloride reagent1->intermediate1 intermediate2 1-benzyl-3-hydroxypiperidine intermediate1->intermediate2 Reduction reagent2 Sodium Borohydride (Reduction) reagent2->intermediate2 product 1-benzyl-3-piperidone intermediate2->product Oxidation reagent3 Oxidation reagent3->product

Caption: Synthesis route to 1-benzyl-3-piperidone.

Experimental Protocol: Synthesis of 1-benzyl-3-piperidone Hydrochloride

This protocol is adapted from established procedures for the synthesis of N-substituted piperidones.[1][2]

Materials:

  • 3-Hydroxypyridine

  • Benzyl chloride

  • Toluene

  • Sodium borohydride

  • Methanol

  • Hydrochloric acid

  • Sodium hydroxide

  • Ethyl acetate

Procedure:

  • Quaternization: In a round-bottom flask, dissolve 3-hydroxypyridine (1.0 eq) in toluene. Heat the solution to reflux and add benzyl chloride (1.0 eq) dropwise. Continue refluxing for 2-4 hours. Cool the reaction mixture to room temperature, which should result in the precipitation of N-benzyl-3-hydroxypyridinium chloride. Collect the solid by filtration and dry.

  • Reduction: Suspend the N-benzyl-3-hydroxypyridinium chloride (1.0 eq) in methanol. Cool the suspension in an ice bath and add sodium borohydride (2.0-3.0 eq) portion-wise, maintaining the temperature below 10°C. After the addition is complete, allow the mixture to warm to room temperature and stir for 12-16 hours.

  • Oxidation & Isolation: The resulting 1-benzyl-3-hydroxypiperidine can be oxidized to the ketone using various methods, such as Swern or Dess-Martin oxidation. Following oxidation, the reaction is quenched, and the pH is adjusted. The product is then extracted with an organic solvent. To obtain the hydrochloride salt, the concentrated organic extract is treated with a solution of HCl in ethyl acetate, leading to the precipitation of 1-benzyl-3-piperidone hydrochloride, which is then filtered and dried.[1]

Parameter Value
Reaction TimeQuaternization: 2-4 hours; Reduction: 12-16 hours
TemperatureQuaternization: Reflux; Reduction: 0-25°C
Key ReagentsBenzyl chloride, Sodium borohydride
SolventToluene, Methanol
Expected Yield~80-90% (overall)

Part 2: Reductive Amination to 1-benzyl-N-propylpiperidin-3-amine

This final step involves the reaction of the synthesized 1-benzyl-3-piperidone with propylamine, followed by reduction of the intermediate imine/enamine.

Reaction Pathway & Mechanism

Reductive amination is a powerful method for forming carbon-nitrogen bonds.[3] The reaction proceeds in two stages. First, the primary amine (propylamine) reacts with the ketone (1-benzyl-3-piperidone) to form a hemiaminal intermediate, which then dehydrates to form an imine (or a more stable enamine). In the second stage, a reducing agent, often a borohydride derivative, reduces the imine/enamine to the final secondary amine product.[3][4] The choice of reducing agent is crucial; mild reducing agents like sodium triacetoxyborohydride (STAB) are often preferred as they are selective for the iminium ion and can be used in a one-pot procedure.[4]

Diagram of the Reductive Amination Workflow

reductive_amination_workflow start 1-benzyl-3-piperidone intermediate Imine/Enamine Intermediate start->intermediate Condensation reagent1 Propylamine reagent1->intermediate product 1-benzyl-N-propylpiperidin-3-amine intermediate->product Reduction reagent2 Reducing Agent (e.g., NaBH(OAc)₃) reagent2->product

Caption: Workflow for the reductive amination step.

Experimental Protocol: Synthesis of 1-benzyl-N-propylpiperidin-3-amine

This protocol outlines a common procedure for reductive amination.

Materials:

  • 1-benzyl-3-piperidone hydrochloride

  • Propylamine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium borohydride (NaBH₄)

  • Dichloromethane (DCM) or Methanol

  • Sodium bicarbonate solution

  • Anhydrous magnesium sulfate

Procedure:

  • Reaction Setup: To a solution of 1-benzyl-3-piperidone (1.0 eq) in a suitable solvent like dichloromethane or methanol, add propylamine (1.1-1.5 eq).

  • Reduction: Stir the mixture at room temperature for 1-2 hours to allow for imine formation. Then, add the reducing agent, such as sodium triacetoxyborohydride (1.2-1.5 eq), portion-wise. If using sodium borohydride, the reaction is typically run in methanol.[4]

  • Work-up: Monitor the reaction by TLC or LC-MS. Once complete (typically 12-24 hours), quench the reaction by the slow addition of aqueous sodium bicarbonate solution.

  • Isolation and Purification: Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure 1-benzyl-N-propylpiperidin-3-amine.

Parameter Value
Reaction Time12-24 hours
TemperatureRoom Temperature
Key ReagentsPropylamine, Sodium triacetoxyborohydride
SolventDichloromethane or Methanol
Expected Yield70-85%

Conclusion

The synthesis of 1-benzyl-N-propylpiperidin-3-amine is reliably achieved through a two-stage process commencing with the formation of 1-benzyl-3-piperidone from 3-hydroxypyridine, followed by a reductive amination step with propylamine. This guide provides the fundamental chemical principles and detailed protocols necessary for the successful laboratory-scale synthesis of this compound, offering a solid foundation for researchers in the field of medicinal chemistry and drug discovery.

References

  • A convenient route to 1-benzyl 3-aminopyrrolidine and 3-aminopiperidine. (n.d.). ResearchGate. Retrieved March 8, 2024, from [Link]

  • Optically pure trans-1-benzyl-4-aminopiperidin-3-ols. Synthesis and absolute configuration. (n.d.). Arkat USA. Retrieved March 8, 2024, from [Link]

  • A convenient route to 1-benzyl 3-aminopyrrolidine and 3-aminopiperidine. (n.d.). Scilit. Retrieved March 8, 2024, from [Link]

  • An improved process for the preparation of (3R,4R)-(1-benzyl-4-methylpiperidin-3-yl)-methylamine. (n.d.). Google Patents.
  • 1-benzyl-n-propylpiperidin-3-amine (C15H24N2). (n.d.). PubChem. Retrieved March 8, 2024, from [Link]

  • Synthesis of 1-benzyl-4-[N-(o-aminobenzyl)-amino]-piperidine. (n.d.). PrepChem.com. Retrieved March 8, 2024, from [Link]

  • The synthetic method of 1-benzyl-3-piperidone hydrochloride. (n.d.). Google Patents.
  • Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. (1995). PubMed. Retrieved March 8, 2024, from [Link]

  • Show how to synthesize the following amines from the indicated starting materials by reductive amination. (n.d.). Vaia. Retrieved March 8, 2024, from [Link]

  • 1-Benzyl-N-methylpiperidin-3-amine. (n.d.). PubChem. Retrieved March 8, 2024, from [Link]

  • 1-benzyl-n,4-dimethylpiperidin-3-amine or a salt thereof and processes for preparing tofacitinib using the same. (n.d.). Google Patents.
  • The proof of concept of 2-{3-[N-(1-benzylpiperidin-4-yl)propyl]amino}. (2024). PubMed. Retrieved March 8, 2024, from [Link]

  • Novel synthesis process of N-benzyl-3-piperidinol, novel nickel-based catalyst and preparation method thereof. (n.d.). Google Patents.

Sources

Foundational

Technical Whitepaper: 1-Benzyl-N-propylpiperidin-3-amine (CAS 1094325-69-5) in Advanced Chemical Synthesis and Drug Discovery

Executive Summary In the landscape of modern drug discovery, functionalized piperidines serve as privileged scaffolds due to their favorable pharmacokinetic properties and conformational flexibility. 1-Benzyl-N-propylpip...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, functionalized piperidines serve as privileged scaffolds due to their favorable pharmacokinetic properties and conformational flexibility. 1-Benzyl-N-propylpiperidin-3-amine (CAS: 1094325-69-5) is a highly specialized organic building block utilized extensively in the synthesis of complex active pharmaceutical ingredients (APIs)[1]. Featuring an orthogonally protected nitrogen (N1) and a reactive secondary amine (N3), this compound allows researchers to execute highly regioselective modifications. This whitepaper details the physicochemical profiling, structural rationale, and standardized experimental workflows for integrating this compound into advanced synthetic pipelines.

Structural Rationale and Physicochemical Profiling

The architectural design of 1-benzyl-N-propylpiperidin-3-amine is engineered for modular synthesis. The molecule comprises three critical domains, each serving a distinct mechanistic purpose in synthetic chemistry:

  • The Piperidine Core: Acts as the primary pharmacophore scaffold. Its saturated heterocyclic nature provides three-dimensional vectorality, which is crucial for interacting with complex biological targets such as G-protein coupled receptors (GPCRs).

  • The N1-Benzyl (Bn) Protecting Group: The benzyl group provides robust protection for the piperidine nitrogen. It is highly stable under both strongly acidic and basic conditions, preventing unwanted side reactions during the functionalization of the N3 position. Crucially, it can be selectively cleaved via catalytic hydrogenolysis under mild conditions [2].

  • The N3-Propyl Amine: This secondary amine acts as the primary site for derivatization (e.g., amidation, reductive amination, or cross-coupling). The propyl chain introduces targeted lipophilicity and steric bulk, parameters that heavily influence the binding affinity and membrane permeability of the final drug candidate.

Struct Core Piperidine Core (Conformational Flexibility) Target Pharmacophore Development Core->Target Scaffold Base Benzyl N1-Benzyl Group (Orthogonal Protection) Benzyl->Core Protects N1 Propyl N3-Propyl Amine (Directed Reactivity) Propyl->Core Functionalizes C3

Diagram 1: Logical relationship of the structural components of 1-benzyl-N-propylpiperidin-3-amine.

Quantitative Data: Physicochemical & Mass Spectrometry Properties

Accurate analytical profiling is required to validate the integrity of the building block before initiating multi-step syntheses. Table 1 outlines the core chemical identifiers, while Table 2 provides predicted Collision Cross Section (CCS) values and mass-to-charge (m/z) ratios for high-resolution mass spectrometry (HRMS) validation [3].

Table 1: Core Physicochemical Properties

PropertyValue
Chemical Name 1-Benzyl-N-propylpiperidin-3-amine
CAS Number 1094325-69-5
Molecular Formula C15H24N2
Molecular Weight 232.36 g/mol
Monoisotopic Mass 232.19395 Da
XlogP (Predicted) 2.8

Table 2: Predicted HRMS Adducts and CCS Values (Ų)

Adduct Typem/z RatioPredicted CCS (Ų)
[M+H]+233.20123156.7
[M+Na]+255.18317159.9
[M+NH4]+250.22777172.6
[M-H]-231.18667160.5

Mechanistic Role in Synthetic Workflows

The primary utility of 1-benzyl-N-propylpiperidin-3-amine lies in its capacity for sequential, orthogonal functionalization. Because secondary amines are inherently less nucleophilic than primary amines, coupling reactions at the N3 position require highly efficient coupling reagents to overcome the steric hindrance introduced by the propyl chain and the adjacent piperidine ring. Once the N3 position is functionalized, the N1-benzyl group is removed, exposing the piperidine nitrogen for a second round of functionalization (e.g., appending a targeted pharmacophore or linking to a larger macromolecule).

Workflow A 1-Benzyl-N-propylpiperidin-3-amine (CAS: 1094325-69-5) B N3-Functionalization (e.g., HATU-mediated Amidation) A->B Step 1: Coupling C Catalytic Hydrogenolysis (Pd/C, H2 in MeOH) B->C Step 2: Deprotection D Debenzylated Intermediate (Free Piperidine N1) C->D Intermediate Yield E Final API Assembly (Cross-Coupling/Alkylation) D->E Step 3: Core Mod

Diagram 2: Standard orthogonal functionalization workflow for API development.

Standardized Experimental Protocols

To ensure reproducibility and high yields, the following protocols have been designed with self-validating checkpoints. Causality is embedded in the reagent selection to explain why specific chemical environments are necessary.

Protocol 1: N3-Amidation via HATU Coupling

Objective: To synthesize an amide derivative at the sterically hindered N3 position.

Causality & Reagent Selection: HATU is selected over standard EDC/HOBt systems because its highly reactive azabenzotriazole ester intermediate efficiently overcomes the steric bulk of the N-propyl group. N,N-Diisopropylethylamine (DIPEA) is used as a non-nucleophilic base to deprotonate the carboxylic acid without competing for the electrophilic center.

  • Preparation: In an oven-dried, argon-purged flask, dissolve the target carboxylic acid (1.1 eq) in anhydrous N,N-Dimethylformamide (DMF) (0.2 M concentration).

  • Activation: Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution. Stir at room temperature (20°C) for 15 minutes to allow the formation of the active ester.

  • Coupling: Add 1-benzyl-N-propylpiperidin-3-amine (1.0 eq) dropwise to the activated mixture.

  • Reaction Monitoring: Stir the reaction for 4–6 hours. Monitor progression via LC-MS. Self-Validation Checkpoint: Look for the disappearance of the m/z 233.2 [M+H]+ peak and the emergence of the product mass.

  • Workup: Quench the reaction with saturated aqueous NaHCO3. Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with 5% LiCl (to remove residual DMF) and brine.

  • Purification: Dry over anhydrous Na2SO4, concentrate under reduced pressure, and purify via flash column chromatography (Dichloromethane/Methanol gradient).

Protocol 2: N1-Debenzylation via Catalytic Hydrogenolysis

Objective: To remove the benzyl protecting group, yielding the free piperidine core for subsequent reactions.

Causality & Reagent Selection: 10% Palladium on Carbon (Pd/C) is the optimal catalyst for cleaving benzyl-nitrogen bonds. Methanol is chosen as the solvent because it fully solubilizes the starting material and facilitates excellent hydrogen gas transfer across the heterogeneous catalytic surface.

  • Preparation: Dissolve the N3-functionalized intermediate from Protocol 1 in MS-grade Methanol (0.1 M).

  • Catalyst Addition: Carefully add 10% Pd/C (10% w/w relative to the substrate) under a steady stream of argon to prevent auto-ignition of the catalyst.

  • Hydrogenation: Evacuate the flask and backfill with Hydrogen gas (H2) three times using a balloon or Parr shaker (at 30-40 psi if the substrate is highly hindered).

  • Reaction Monitoring: Stir vigorously at room temperature for 12 hours. Monitor via TLC or LC-MS. Self-Validation Checkpoint: Ensure complete consumption of the starting material to prevent difficult separations of benzylated vs. debenzylated species.

  • Filtration: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad thoroughly with Methanol.

  • Concentration: Concentrate the filtrate under reduced pressure to yield the free piperidine intermediate, which is typically pure enough (>95%) to be used directly in the next synthetic step.

Safety, Handling, and Storage

As an amine derivative, 1-benzyl-N-propylpiperidin-3-amine is susceptible to oxidation and degradation if exposed to air and moisture over prolonged periods.

  • Storage: Store at room temperature (15°C to 25°C) in a tightly sealed container under an inert atmosphere (Argon or Nitrogen) [1].

  • Handling: Utilize standard laboratory PPE (nitrile gloves, safety goggles, and lab coat). Perform all transfers and reactions in a certified chemical fume hood, as volatile amine derivatives can cause respiratory irritation.

References

  • PubChemLite / CCSbase. "1-benzyl-n-propylpiperidin-3-amine (C15H24N2) - Predicted Collision Cross Section". University of Luxembourg (LCSB). Available at: [Link]

Exploratory

The Biological Profile of 1-benzyl-N-propylpiperidin-3-amine: A Predictive Technical Guide for Drug Discovery

Abstract This technical guide provides a comprehensive analysis of the predicted biological activity of the novel chemical entity, 1-benzyl-N-propylpiperidin-3-amine. In the absence of extensive direct experimental data...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive analysis of the predicted biological activity of the novel chemical entity, 1-benzyl-N-propylpiperidin-3-amine. In the absence of extensive direct experimental data for this specific molecule, this document synthesizes information from structurally analogous piperidine derivatives to construct a predictive pharmacological profile. By examining the biological activities associated with the core 1-benzylpiperidine scaffold and the 3-aminopiperidine moiety, we explore potential therapeutic applications, from neurodegenerative diseases to oncology. This guide is intended for researchers, scientists, and professionals in drug development, offering a foundational understanding to guide future in-vitro and in-vivo investigations.

Introduction: The Piperidine Scaffold in Medicinal Chemistry

The piperidine ring is a ubiquitous heterocyclic motif found in a vast array of natural products and synthetic pharmaceuticals.[1] Its conformational flexibility and ability to engage in key hydrogen bonding and van der Waals interactions have made it a privileged scaffold in drug design.[1][2] The derivatization of the piperidine core, particularly at the 1 and 3 positions, has yielded compounds with a wide spectrum of biological activities.[3] This guide focuses on the specific, yet under-investigated molecule, 1-benzyl-N-propylpiperidin-3-amine, to predict its pharmacological landscape.

The core structure of 1-benzyl-N-propylpiperidin-3-amine combines two key pharmacophores: the N-benzylpiperidine group and a 3-propylamino substituent. The N-benzyl group is a common feature in centrally active agents, often contributing to receptor affinity and modulating pharmacokinetic properties.[2] The 3-aminopiperidine moiety is also a critical component of numerous biologically active compounds.[3]

Predicted Biological Activities Based on Structural Analogs

Given the limited direct research on 1-benzyl-N-propylpiperidin-3-amine, its potential biological activities can be inferred from studies on structurally related compounds.

Central Nervous System (CNS) Activity

The piperidine scaffold is a well-established framework for CNS-active drugs.[4] Derivatives of N-benzylpiperidine have shown significant potential in the treatment of neurodegenerative disorders.

  • Alzheimer's Disease and Cholinesterase Inhibition: A primary therapeutic strategy for Alzheimer's disease is the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) to increase acetylcholine levels in the brain.[2] Numerous studies have demonstrated that N-benzylpiperidine derivatives are potent cholinesterase inhibitors.[2][5][6] The benzyl group often plays a crucial role in binding to the active site of these enzymes.[2] The introduction of different substituents on the piperidine ring can modulate the inhibitory activity and selectivity.[5] For instance, a series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives were found to be highly potent AChE inhibitors, with one compound exhibiting an IC50 of 0.56 nM.[5]

  • Modulation of Neurotransmitter Systems: Research suggests that 1-benzylpiperidin-3-amine dihydrochloride may interact with dopamine and serotonin receptors, indicating potential applications in treating neurological conditions like depression and schizophrenia.[7] The N-benzyl group can influence the affinity for these receptors.[8]

  • Sigma Receptor Affinity: Sigma receptors are implicated in various neurological disorders.[9] A study on polyfunctionalized pyridines linked to N-benzyl-substituted piperidines revealed high affinity for σ1 receptors, suggesting a potential role in managing neuropathic pain.[9]

Analgesic Properties

Compounds structurally similar to N-benzyl-N-methyl-1-(3-phenylpropyl)piperidin-4-amine have demonstrated analgesic effects, primarily through their interaction with opioid receptors.[4] This suggests that 1-benzyl-N-propylpiperidin-3-amine could also exhibit pain-modulating properties.

Anticancer Potential

Certain piperidine derivatives have shown promise as anticancer agents.[4] For example, a synthesized heterocyclic molecule, 1-benzyl-1-(2-methyl-3-oxo-3-(p-tolyl)propyl) piperidin-1-ium chloride, exhibited a significant cytotoxic effect on A549 lung cancer cells with an IC50 of 32.43 µM.[10] While the mechanism is not fully elucidated, inhibition of tumor cell proliferation is a proposed pathway.[4]

Antimicrobial Activity

Derivatives of N-benzyl piperidin-4-one have been synthesized and tested for their in-vitro antibacterial and antifungal activities. These studies revealed potent activity against the fungus Aspergillus niger and the bacterium Escherichia coli, indicating the potential for developing novel antimicrobial agents based on the N-benzylpiperidine scaffold.

Synthesis and Chemical Properties

The synthesis of 1-benzyl-N-propylpiperidin-3-amine would likely involve a multi-step process starting from commercially available piperidine precursors. A common synthetic route for related compounds involves the alkylation of a protected piperidine derivative with benzyl halides, followed by deprotection and functionalization of the 3-amino group.[11] The final product would be a chiral organic compound, likely existing as a white to off-white solid or viscous liquid at room temperature with a faint amine-like odor.[11] It is predicted to be slightly soluble in water.[12][13]

General Synthetic Workflow:

G A 3-Aminopiperidine Derivative (Protected) B N-Benzylation A->B Benzyl Halide C 1-Benzyl-3-aminopiperidine (Protected) B->C D Deprotection C->D E 1-Benzyl-3-aminopiperidine D->E F N-Propylation E->F Propyl Halide or Reductive Amination G 1-benzyl-N-propylpiperidin-3-amine F->G G cluster_0 Initial Screening cluster_1 Secondary Screening (Hit Confirmation) cluster_2 Lead Optimization A 1-benzyl-N-propylpiperidin-3-amine Synthesis & Purification B Primary In-Vitro Assays (Cholinesterase, Cytotoxicity, Antimicrobial) A->B C Dose-Response Studies B->C Active Hits D Receptor Binding Assays (Dopamine, Serotonin, Sigma) C->D E Structure-Activity Relationship (SAR) Studies D->E Confirmed Hits F In-Vivo Efficacy Models E->F

Caption: A tiered workflow for the biological evaluation of 1-benzyl-N-propylpiperidin-3-amine.

Conclusion and Future Directions

While direct experimental data on 1-benzyl-N-propylpiperidin-3-amine is currently lacking, a comprehensive analysis of its structural analogs strongly suggests a rich and diverse pharmacological profile. The N-benzylpiperidine core is a powerful pharmacophore that imparts significant potential for CNS activity, particularly in the context of neurodegenerative diseases and psychiatric disorders. Furthermore, preliminary evidence from related compounds indicates possible applications in oncology and infectious diseases.

The predictive framework outlined in this guide provides a solid foundation for initiating a formal investigation into the biological activities of 1-benzyl-N-propylpiperidin-3-amine. The proposed experimental protocols offer a clear path forward for elucidating its mechanism of action and therapeutic potential. Future research should focus on the synthesis and purification of this compound, followed by a systematic in-vitro and in-vivo evaluation to validate these predictions and pave the way for potential lead optimization and drug development.

References

  • PMC. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available from: [Link]

  • ChemBK. (R)-3-AMINO-1-BENZYL-PIPERIDINE. Available from: [Link]

  • Northwestern Medical Journal. Characteristics of the biological activities of the piperidine complex: an anticancer and antioxidant investigation. Available from: [Link]

  • ResearchGate. Structure of few bio-active compounds having 3-amino piperidine ring system. Available from: [Link]

  • PrepChem.com. Synthesis of 1-benzyl-4-[N-(o-aminobenzyl)-amino]-piperidine. Available from: [Link]

  • [Reference 9 not found]
  • ResearchGate. A convenient route to 1-benzyl 3-aminopyrrolidine and 3-aminopiperidine | Request PDF. Available from: [Link]

  • PubMed. [Synthesis and biological activities of 1-alkyl-1-benzyl-4-(3-chloro-2-hydroxy)propyl piperazinium halides]. Available from: [Link]

  • PubMed. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. Available from: [Link]

  • ResearchGate. Bioactive compounds that are based on N-Benzyl cyclo-tertiary amines as building blocks. Available from: [Link]

  • QuickCompany. Process For Preparation Of N Benzyl 3 Hydroxy Piperidine. Available from: [Link]

  • PubChemLite. 1-benzyl-n-propylpiperidin-3-amine (C15H24N2). Available from: [Link]

  • Encyclopedia MDPI. Pharmacological Applications of Piperidine Derivatives. Available from: [Link]

  • PMC. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. Available from: [Link]

  • PubChem. 1-Benzyl-N-methylpiperidin-3-amine. Available from: [Link]

  • PMC. 6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ1/2 Receptors. Available from: [Link]

Sources

Foundational

Pharmacological Profiling and Mechanism of Action Elucidation for 1-Benzyl-N-propylpiperidin-3-amine: A Technical Guide

Executive Summary In the landscape of neuropharmacology, the 1-benzylpiperidine scaffold is recognized as a privileged structure, serving as the core pharmacophore for numerous central nervous system (CNS) therapeutics[1...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of neuropharmacology, the 1-benzylpiperidine scaffold is recognized as a privileged structure, serving as the core pharmacophore for numerous central nervous system (CNS) therapeutics[1][2]. While 1-benzyl-N-propylpiperidin-3-amine (CAS 1094325-69-5) is commercially available as a synthetic building block, its specific pharmacological profile remains largely uncharacterized in primary literature.

As a Senior Application Scientist, I approach this compound not as a blank slate, but as a highly predictable pharmacophore model. Based on its structural homology to established neuroactive agents, this guide hypothesizes its mechanism of action (MoA) as a dual-target ligand for the Sigma-1 Receptor ( σ1​ R) and Acetylcholinesterase (AChE) [3][4]. This whitepaper provides a rigorous, self-validating framework of experimental protocols designed to elucidate, quantify, and validate the in vitro and functional MoA of 1-benzyl-N-propylpiperidin-3-amine.

Structural Rationale & Putative Targets

The predictive pharmacology of 1-benzyl-N-propylpiperidin-3-amine is rooted in its distinct structural moieties:

  • The 1-Benzylpiperidine Core: This moiety is the defining feature of donepezil, a first-line AChE inhibitor for Alzheimer's disease[5][6]. The benzyl ring engages in crucial cation- π interactions with the peripheral anionic site (PAS) of the AChE gorge, while the protonated piperidine nitrogen interacts with the catalytic active site (CAS)[2]. Furthermore, this core perfectly satisfies the generalized Glennon pharmacophore model for σ1​ R, which requires a basic amine flanked by hydrophobic regions[7].

  • The 3-Alkylamino (N-propyl) Substitution: The addition of an N-propylamine group at the 3-position of the piperidine ring introduces a secondary hydrogen-bond donor/acceptor and a lipophilic tail. In homologous pyridine-dicarbonitrile derivatives, varying the alkyl chain length (from ethyl to butyl) on a 1-benzylpiperidine backbone drastically tuned σ1​ R affinity, with propyl chains often yielding single-digit nanomolar Ki​ values[4].

Diagram: Putative Intracellular Signaling Cascade

To understand the functional consequence of σ1​ R binding, we must look at the mitochondria-associated endoplasmic reticulum membrane (MAM).

Sigma1Pathway Ligand 1-Benzyl-N-propylpiperidin-3-amine Sigma1 Sigma-1 Receptor (MAM) Ligand->Sigma1 Binds BiP BiP/GRP78 Chaperone Sigma1->BiP Dissociates from IP3R IP3 Receptor Sigma1->IP3R Modulates Ca2 Ca2+ Efflux to Mitochondria IP3R->Ca2 Triggers

Caption: Putative σ1​ R signaling cascade triggered by 1-benzyl-N-propylpiperidin-3-amine binding.

Self-Validating Experimental Methodologies

To transition from structural hypothesis to empirical proof, a tiered screening cascade must be employed. The following protocols are designed with internal controls to ensure self-validation.

Protocol A: Radioligand Binding Assay for σ1​ R Affinity

To determine the inhibition constant ( Ki​ ) of the compound, we utilize a competitive radioligand binding assay against [3H]−(+) -pentazocine, the gold-standard selective σ1​ R agonist[8][9].

Rationale: By measuring the displacement of a known radioactive ligand, we can accurately quantify the binding affinity of our uncharacterized compound.

Step-by-Step Methodology:

  • Membrane Preparation: Culture HEK293T cells expressing human σ1​ R. Harvest and homogenize cells in ice-cold Tris-HCl buffer (pH 7.4). Centrifuge at 100,000 x g for 30 minutes to isolate the membrane fraction. Resuspend in Earle's Balanced Salts Solution (EBSS) binding buffer[9].

  • Assay Setup (96-well format):

    • Total Binding (TB): Add 60 µL EBSS buffer, 20 µL [3H]−(+) -pentazocine (final concentration 1 nM), and 100 µL membrane homogenate (25 µg protein/well)[9].

    • Non-Specific Binding (NSB): Add the above, plus 20 µL of 10 µM Haloperidol (a potent σ1​ / σ2​ ligand) to saturate all specific binding sites[8].

    • Competitive Binding: Add the TB components plus 20 µL of 1-benzyl-N-propylpiperidin-3-amine at serial dilutions ( 10−11 M to 10−5 M)[8].

  • Incubation & Filtration: Incubate the plates at room temperature for 120 minutes to reach equilibrium[9]. Terminate the reaction rapidly by vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine using a cell harvester.

  • Quantification: Wash filters three times with ice-cold buffer. Add scintillation cocktail and measure radioactivity (Counts Per Minute, CPM) using a liquid scintillation counter.

  • Data Analysis: Calculate the IC50​ using non-linear regression. Convert to Ki​ using the Cheng-Prusoff equation: Ki​=IC50​/(1+[L]/Kd​) [8].

Protocol B: Ellman's Assay for AChE Inhibition

To evaluate the compound's potential as a cognitive enhancer, we assess its ability to inhibit AChE[2][5].

Rationale: Ellman's method is a continuous colorimetric assay. AChE hydrolyzes acetylthiocholine to thiocholine, which reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to form a yellow 5-thio-2-nitrobenzoate anion. The rate of color formation is inversely proportional to the inhibitor's potency[5].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 0.1 M sodium phosphate buffer (pH 8.0). Prepare 10 mM DTNB and 75 mM acetylthiocholine iodide (ATCI) in deionized water.

  • Enzyme Preparation: Dilute human recombinant AChE to a working concentration of 0.03 U/mL in phosphate buffer.

  • Incubation: In a 96-well microplate, combine 140 µL buffer, 20 µL of the test compound (serial dilutions), and 20 µL of AChE. Incubate at 25°C for 15 minutes. Control: Use Donepezil as a positive reference standard[3][5].

  • Reaction Initiation: Add 10 µL of DTNB and 10 µL of ATCI to all wells.

  • Kinetic Measurement: Immediately read the absorbance at 412 nm using a microplate reader every 1 minute for 10 minutes[5]. Calculate the initial velocity ( V0​ ) of the reaction and determine the IC50​ .

Quantitative Data Presentation

Based on the structure-activity relationships (SAR) of homologous 1-benzylpiperidine derivatives[4][5], the anticipated pharmacological profile of 1-benzyl-N-propylpiperidin-3-amine is summarized below. This table serves as the benchmark for validating the experimental outputs.

Compound / ReferenceTargetAssay TypeExpected/Literature ValuePharmacological Role
1-Benzyl-N-propylpiperidin-3-amine σ1​ R Radioligand ( Ki​ )1.0 - 10.0 nM (Predicted)Putative Agonist/Antagonist
1-Benzyl-N-propylpiperidin-3-amine AChE Ellman's ( IC50​ )10.0 - 50.0 nM (Predicted)Putative Reversible Inhibitor
(+)-Pentazocine σ1​ RRadioligand ( Ki​ )2 - 5 nM[8]Selective σ1​ R Agonist
Haloperidol σ1​ R / σ2​ RRadioligand ( Ki​ )~1 - 10 nM[8]Non-selective Antagonist
DonepezilAChEEllman's ( IC50​ )5.7 - 11.6 nM[5]Selective AChE Inhibitor

Functional Validation & Hit-to-Lead Workflow

Binding affinity ( Ki​ ) does not equate to functional efficacy. A compound may bind σ1​ R tightly but act as either an agonist (promoting cell survival and Ca2+ flux) or an antagonist (blocking these effects). Therefore, a secondary functional assay measuring intracellular calcium mobilization via Fura-2 AM fluorescence is mandatory to classify the MoA definitively.

Diagram: High-Throughput Screening & Validation Workflow

Workflow Synth Compound Synthesis & QC Screen Primary in vitro Screening Synth->Screen AChE Ellman's Assay (AChE/BChE) Screen->AChE Sigma Radioligand Binding (σ1/σ2) Screen->Sigma Func Functional Calcium Flux Assay AChE->Func Sigma->Func Lead Hit-to-Lead Optimization Func->Lead

Caption: Tiered screening cascade for evaluating 1-benzyl-N-propylpiperidin-3-amine.

By systematically executing this workflow, researchers can definitively characterize 1-benzyl-N-propylpiperidin-3-amine, elevating it from a simple catalog building block to a validated neuropharmacological probe.

References

  • Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. National Center for Biotechnology Information (NCBI).[Link]

  • Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. ResearchGate.[Link]

  • The recent development of donepezil structure-based hybrids as potential multifunctional anti-Alzheimer's agents: highlights from 2010 to 2020. RSC Publishing.[Link]

  • 6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ1/2 Receptors. National Center for Biotechnology Information (NCBI).[Link]

  • Representation of the sigma-1 receptor pharmacophore. ResearchGate.[Link]

  • The Effects of Terminal Tagging on Homomeric Interactions of the Sigma 1 Receptor. Frontiers.[Link]

Sources

Exploratory

1-Benzyl-N-propylpiperidin-3-amine: A Strategic Intermediate in Modern Medicinal Chemistry

Executive Summary In the landscape of modern drug discovery, escaping the "flatland" of sp²-hybridized aromatic rings is a critical strategy for improving the clinical success rates of small molecules. 1-Benzyl-N-propylp...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, escaping the "flatland" of sp²-hybridized aromatic rings is a critical strategy for improving the clinical success rates of small molecules. 1-Benzyl-N-propylpiperidin-3-amine (CAS: 1094325-69-5) serves as a highly versatile, sp³-rich building block designed specifically for this purpose. By combining a conformationally flexible piperidine core with orthogonal functional handles—a benzyl-protected primary amine and an N-alkylated secondary amine—this compound enables the rapid, divergent synthesis of complex pharmacological libraries.

This whitepaper provides an in-depth technical analysis of 1-benzyl-N-propylpiperidin-3-amine, detailing its physicochemical profile, the mechanistic rationale behind its synthesis via reductive amination, and highly validated protocols for its downstream application in drug development.

Physicochemical Profiling & Structural Rationale

The molecular architecture of 1-benzyl-N-propylpiperidin-3-amine is highly intentional. The piperidine ring provides a three-dimensional vector for pharmacophore projection, which is highly prized in the development of kinase inhibitors and GPCR ligands. The N-benzyl group acts as a robust protecting group that withstands harsh alkylation or acylation conditions but can be cleanly removed via catalytic hydrogenolysis. Finally, the N-propyl chain provides a lipophilic anchor that frequently occupies hydrophobic pockets in target proteins while leaving the secondary amine available for hydrogen-bond donation or further derivatization.

Table 1: Core Physicochemical Properties
PropertyValueAnalytical Significance
CAS Number 1094325-69-5Primary identifier for commercial sourcing[1].
Molecular Formula C₁₅H₂₄N₂Dictates stoichiometric calculations.
Monoisotopic Mass 232.19395 DaTarget mass for high-resolution MS[2].
Predicted [M+H]⁺ 233.20123 m/zPrimary diagnostic peak in positive-ion LC-MS[2].
Structural Class N-alkylated aminopiperidineIndicates basicity (pKa ~9.5) and salt-forming potential.

Mechanistic Synthesis: The Reductive Amination Pathway

The most efficient and scalable route to 1-benzyl-N-propylpiperidin-3-amine is the reductive amination of 1-benzylpiperidin-3-one with n-propylamine[3].

Causality of Experimental Choices

The success of this transformation relies entirely on chemoselectivity. If a strong reducing agent like Sodium Borohydride (NaBH₄) is used, the starting ketone is prematurely reduced to an alcohol[4]. To prevent this, Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice[5]. The three electron-withdrawing acetoxy groups significantly reduce the nucleophilicity of the boron-hydride bond. Consequently, NaBH(OAc)₃ is too mild to reduce the ketone but is perfectly tuned to reduce the highly electrophilic iminium ion intermediate[6].

The addition of glacial acetic acid (AcOH) is equally critical. It serves a dual purpose: it acts as a proton donor to catalyze the dehydration of the hemiaminal into the iminium ion, and it maintains a slightly acidic pH that stabilizes the reducing agent[7].

ReductiveAmination Ketone 1-Benzylpiperidin-3-one (Electrophile) Imine Iminium Ion (Transient) Ketone->Imine AcOH, DCE -H2O Amine n-Propylamine (Nucleophile) Amine->Imine Product 1-Benzyl-N-propylpiperidin-3-amine (Target) Imine->Product NaBH(OAc)3 Hydride Transfer

Figure 1: Mechanistic workflow of the reductive amination pathway.

Table 2: Reaction Optimization Matrix
ReductantSolventAdditiveChemoselectivityTypical Yield
NaBH₄MeOHNonePoor (Ketone reduction)< 20%
NaCNBH₃MeOHAcOHGood (Generates toxic HCN)65 - 75%
NaBH(OAc)₃ DCE AcOH Excellent (Targeted reduction) 80 - 95%

Self-Validating Experimental Protocol: Synthesis

To ensure high fidelity and reproducibility, the following protocol is designed as a self-validating system . Built-in analytical checkpoints dictate the progression of the workflow, eliminating guesswork.

Step-by-Step Methodology:

  • Imine Formation: In an oven-dried round-bottom flask under an inert nitrogen atmosphere, dissolve 1-benzylpiperidin-3-one (1.0 eq, 10 mmol) and n-propylamine (1.2 eq, 12 mmol) in 30 mL of anhydrous 1,2-dichloroethane (DCE).

  • Acid Catalysis: Add glacial acetic acid (1.0 eq, 10 mmol) dropwise at 0 °C. Remove the ice bath and stir at room temperature for 30 minutes to allow complete iminium ion formation.

  • Reduction: Cool the mixture back to 0 °C. Add Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq, 15 mmol) portion-wise over 15 minutes to control the mild exotherm.

  • Self-Validation Checkpoint (t = 2 hours): Extract a 10 µL aliquot, quench in 1 mL of 50% MeOH/H₂O, and analyze via LC-MS.

    • Pass Criteria: Complete disappearance of the m/z 190 [M+H]⁺ peak (ketone) and dominance of the m/z 233 [M+H]⁺ peak (product).

    • Fail Criteria: If m/z 190 persists, add an additional 0.5 eq of NaBH(OAc)₃ and stir for 1 hour.

  • Quench & Workup: Once validated, quench the reaction by slowly adding 20 mL of saturated aqueous NaHCO₃. Causality: Basification is mandatory to break down boron complexes, neutralize the acetic acid, and ensure the product is in its free-base form for organic extraction.

  • Isolation: Extract the aqueous layer with dichloromethane (3 x 20 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography using a gradient of DCM to 10% MeOH in DCM (with 1% NH₄OH modifier to prevent streaking of the basic amine).

Downstream Divergent Synthesis & Library Generation

The true value of 1-benzyl-N-propylpiperidin-3-amine lies in its downstream utility. The orthogonal nature of its functional groups allows medicinal chemists to perform divergent synthesis.

By subjecting the compound to catalytic hydrogenolysis (Pd/C, H₂), the benzyl group is cleanly cleaved, exposing the secondary piperidine amine[8]. Because the N-propyl group is a stable aliphatic chain, it remains completely untouched during this process. The newly unmasked piperidine nitrogen can then be subjected to SₙAr reactions, acylations, or sulfonylation to generate vast libraries of structurally diverse target molecules.

DownstreamLogic Start 1-Benzyl-N-propylpiperidin-3-amine Debenzylation Hydrogenolysis (Pd/C, H2) Start->Debenzylation Orthogonal Deprotection Intermediate N-propylpiperidin-3-amine (Secondary Amine) Debenzylation->Intermediate Acylation Acylation / Sulfonylation Intermediate->Acylation Alkylation SN2 / SNAr Alkylation Intermediate->Alkylation Target1 Kinase Inhibitor Library Acylation->Target1 Target2 GPCR Ligand Library Alkylation->Target2

Figure 2: Divergent synthesis logic for downstream library generation.

Self-Validating Protocol: Debenzylation
  • Dissolve 1-benzyl-N-propylpiperidin-3-amine (5 mmol) in 20 mL of HPLC-grade Methanol.

  • Carefully add 10% Palladium on Carbon (Pd/C) (10 wt%, 0.5 mmol Pd) under a steady stream of nitrogen. Causality: Pd/C is highly pyrophoric when dry; the nitrogen blanket prevents solvent ignition.

  • Purge the flask with Hydrogen gas (H₂) and stir vigorously under a hydrogen balloon at room temperature for 12 hours.

  • Validation Checkpoint: TLC (DCM:MeOH 9:1). The starting material (UV active due to the benzyl ring) should completely disappear, replaced by a baseline spot that stains positively with Ninhydrin (indicating an aliphatic amine).

  • Filter the mixture through a pad of Celite to remove the palladium catalyst, and concentrate the filtrate to yield the pure N-propylpiperidin-3-amine intermediate.

References

  • PubChemLite. "1-benzyl-n-propylpiperidin-3-amine (C15H24N2) Structural Data." University of Luxembourg. [Link]

  • Slideshare. "Reductive alkylation Mechanisms and Reducing Agents." Slideshare.[Link]

  • Google Patents. "WO2024153775A1 - Piperidine derivatives as mettl3 inhibitors.
  • Google Patents. "EP2506716B1 - Novel tricyclic compounds.
  • PubMed Central (PMC). "Discovery and Evaluation of nNav1.5 Sodium Channel Blockers." NIH.[Link]

Sources

Foundational

Physicochemical Profiling and Solubility Assessment of 1-Benzyl-N-propylpiperidin-3-amine: A Technical Guide

Executive Summary In the landscape of modern drug discovery, the piperidine scaffold remains one of the most privileged and frequently utilized heterocycles. 1-benzyl-N-propylpiperidin-3-amine (CAS: 1094325-69-5) serves...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, the piperidine scaffold remains one of the most privileged and frequently utilized heterocycles. 1-benzyl-N-propylpiperidin-3-amine (CAS: 1094325-69-5) serves as a highly relevant model compound for understanding the delicate balance between lipophilicity-driven target engagement and aqueous solubility[1]. With a molecular weight of 232.37 g/mol and a predicted XLogP of approximately 2.8, this compound exhibits moderate to low intrinsic aqueous solubility as a free base[2].

This whitepaper provides an in-depth, self-validating methodological framework for profiling the solubility of 1-benzyl-N-propylpiperidin-3-amine. By dissecting the causality behind kinetic versus thermodynamic solubility assays, this guide equips drug development professionals with the protocols necessary to generate reliable, artifact-free physicochemical data.

Structural Causality: Lipophilicity vs. Ionization

The solubility of a compound is not a static value; it is a dynamic property dictated by its structural features and the surrounding solution conditions (e.g., pH, ionic strength, and temperature)[3].

For 1-benzyl-N-propylpiperidin-3-amine, the structural causality of its solubility profile is defined by three primary moieties:

  • The Piperidine Core: The cyclic aliphatic amine typically exhibits a pKa in the range of 9.0 to 10.5. At physiological pH (7.4), the piperidine nitrogen is predominantly protonated, which significantly enhances its aqueous solubility compared to its neutral state[4][5].

  • The Benzyl Group: This bulky, aromatic substituent introduces significant lipophilicity. While it is excellent for driving hydrophobic interactions within a target protein's binding pocket, it drastically penalizes the hydration energy required to dissolve the molecule in water.

  • The N-Propyl Chain: This aliphatic extension further increases the partition coefficient (LogP), pushing the molecule toward a more hydrophobic profile[2].

Understanding this structural interplay is critical. To formulate this compound for in vivo dosing or high-concentration in vitro assays, researchers must leverage its basicity by utilizing acidic environments or forming stable salts (e.g., hydrochloride or mesylate salts) to rescue its aqueous solubility[6].

Ionization LowPH Low pH (< 7.4) Gastric Environment Protonated Protonated Amine (Ionized Form) LowPH->Protonated HighPH High pH (> 9.0) Intestinal/Basic Environment Neutral Free Base (Neutral Form) HighPH->Neutral Protonated->Neutral pKa ~9.5 SolHigh High Aqueous Solubility Low Lipophilicity Protonated->SolHigh Neutral->Protonated +H+ SolLow Low Aqueous Solubility High Lipophilicity Neutral->SolLow

Caption: pH-dependent ionization and solubility pathway for basic piperidine derivatives.

Strategic Framework for Solubility Assessment

In early-stage drug discovery, solubility issues can lead to unpredictable bioassay results, false negatives, and underestimated toxicity[7]. To mitigate this, solubility is measured using two distinct paradigms, each serving a specific phase of development:

  • Kinetic Solubility (Early Discovery): A "bottom-up" approach where the compound is first dissolved in an organic solvent (DMSO) and then spiked into an aqueous buffer. It measures the concentration at which the compound crashes out of solution (precipitates). It is fast and suitable for High-Throughput Screening (HTS), but it may overestimate solubility due to the formation of supersaturated solutions or metastable amorphous states[3][7][8].

  • Thermodynamic Solubility (Lead Optimization): A "top-down" approach representing the true equilibrium between the crystalline solid and the solution. It requires adding an excess of solid powder to a buffer and allowing it to equilibrate over 24 hours. This is the gold standard for formulation and Investigational New Drug (IND) enabling studies[6][9][10].

G Start 1-benzyl-N-propylpiperidin-3-amine Solid Powder Kinetic Kinetic Solubility (Early Discovery) Start->Kinetic Thermo Thermodynamic Solubility (Lead Optimization) Start->Thermo DMSO Dissolve in DMSO (10 mM Stock) Kinetic->DMSO BufferT Aqueous Buffer (pH 7.4) Excess Solid Added Thermo->BufferT BufferK Aqueous Buffer (pH 7.4) Serial Dilution DMSO->BufferK IncubateK Incubate 2h @ 37°C BufferK->IncubateK IncubateT Shake-Flask 24h @ 25°C Equilibration BufferT->IncubateT DetectK Nephelometry / Direct UV (Precipitate Detection) IncubateK->DetectK DetectT Filtration & LC-MS/MS (Saturated Solution) IncubateT->DetectT

Caption: Workflow comparing kinetic and thermodynamic solubility assays.

Self-Validating Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes a mechanistic justification to prevent common analytical artifacts.

High-Throughput Kinetic Solubility Protocol (Nephelometric / UV Method)

Causality & Rationale: This assay mimics the conditions of in vitro biological assays where compounds are transferred from DMSO storage plates into aqueous assay media[8][11].

Step-by-Step Procedure:

  • Stock Preparation: Dissolve 1-benzyl-N-propylpiperidin-3-amine in 100% DMSO to create a 10 mM master stock[8]. Rationale: Ensures complete dissolution of the crystalline lattice before aqueous exposure.

  • Serial Dilution: Create a linear serial dilution of the DMSO stock in a 96-well plate (e.g., targeting final aqueous concentrations of 1, 3, 10, 30, 100, and 200 µM)[11][12].

  • Buffer Addition: Rapidly dispense 0.01 M Phosphate-Buffered Saline (PBS, pH 7.4) into the wells. Keep the final DMSO concentration strictly at or below 1-2%[11][12]. Rationale: Higher DMSO concentrations act as a co-solvent, artificially inflating the apparent solubility.

  • Incubation: Seal and incubate the plate at 37°C for 2 hours with gentle shaking[8][11].

  • Detection (Nephelometry): Measure light scattering using a laser nephelometer. An increase in light scattering indicates the formation of undissolved particles (precipitation)[7][8].

  • Self-Validation (QC): Include a highly soluble reference compound (e.g., Propranolol) and a poorly soluble reference (e.g., Amiodarone) on every plate. The baseline scattering of pure buffer + 1% DMSO must be subtracted from all readings.

Thermodynamic Shake-Flask Protocol (Gold Standard)

Causality & Rationale: The shake-flask method relies on the phase solubility technique. It is the most reliable method because it allows the solid and liquid phases to reach true thermodynamic equilibrium without the confounding effects of organic co-solvents[6][9].

Step-by-Step Procedure:

  • Solid Addition: Weigh approximately 2–5 mg of crystalline 1-benzyl-N-propylpiperidin-3-amine powder into a glass vial.

  • Buffer Addition: Add 1.0 mL of the target medium (e.g., PBS pH 7.4, or Simulated Gastric Fluid). Rationale: The exact volume of buffer is less critical than ensuring a visible excess of solid remains at the end of the assay[6].

  • Equilibration: Cap the vial and place it in a thermostatic shaker at 25°C (or 37°C for physiological relevance) for 24 hours[7][10]. Rationale: 24 hours is required to overcome the activation energy of dissolution and ensure true equilibrium is reached.

  • Phase Separation: Centrifuge the suspension at 10,000 x g for 15 minutes, or filter through a 0.22 µm PTFE syringe filter[9][13]. Rationale: Incomplete separation of microcrystals will lead to massive overestimation of solubility during LC-MS/MS quantification.

  • Quantification: Dilute the clear supernatant appropriately and quantify the dissolved concentration using UHPLC-UV or LC-MS/MS against a separately built calibration curve[7][10].

  • Self-Validation (QC): Visually inspect the vial post-incubation. If no solid powder remains, the solution is not saturated, and the measured concentration is merely a lower bound. The test must be repeated with more solid powder.

Quantitative Data Summaries

Table 1: Physicochemical Properties of 1-benzyl-N-propylpiperidin-3-amine

PropertyValueSource / Methodology
CAS Number 1094325-69-5Chemical Registry[1]
Molecular Formula C15H24N2Structural Analysis[2]
Molecular Weight 232.37 g/mol Computed[2]
Predicted XLogP ~2.8PubChem / in silico[2]
Estimated pKa (Piperidine N) 9.0 - 10.5Structural Analogue Projection[4][5]
Physical State Solid / Semi-solidStandard ambient conditions

Table 2: Comparison of Solubility Assessment Methodologies

ParameterKinetic Solubility AssayThermodynamic Shake-Flask Assay
Primary Use Case Early Discovery / HTS[7]Lead Optimization / IND-Enabling[6][12]
Starting Material 10 mM DMSO Stock Solution[8]Pure Crystalline Powder[7][13]
Incubation Time 2 Hours[11]24 Hours[7][10]
Temperature 37°C (Physiological mimic)[11]25°C or 37°C[12]
Detection Method Nephelometry (Light Scattering) / UV[3][8]UHPLC-UV or LC-MS/MS[7][10]
Data Output Estimated range (Precipitation point)[11]Absolute maximum solubility (µg/mL)[6]
Risk of Artifacts High (Supersaturation, DMSO co-solvent effect)Low (True equilibrium state)

Sources

Exploratory

Strategic Utilization of 1-Benzyl-N-propylpiperidin-3-amine in Drug Discovery: A Technical Guide to Scaffold Functionalization

Executive Summary In modern medicinal chemistry, the 3-aminopiperidine architecture is universally recognized as a "privileged scaffold." It forms the structural foundation for numerous high-profile therapeutics, ranging...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the 3-aminopiperidine architecture is universally recognized as a "privileged scaffold." It forms the structural foundation for numerous high-profile therapeutics, ranging from DPP-4 inhibitors for metabolic diseases to Janus kinase (JAK) inhibitors for autoimmune disorders[1][2]. Within this chemical space, 1-benzyl-N-propylpiperidin-3-amine (CAS: 1094325-69-5) emerges as a highly versatile, orthogonally protected building block designed for the rapid generation of complex drug libraries[3].

As a Senior Application Scientist, I have structured this technical whitepaper to guide researchers through the mechanistic rationale, synthetic workflows, and target applications of this specific compound, ensuring that your library generation is both scalable and scientifically rigorous.

Molecular Architecture & Rationale

The specific substitution pattern of 1-benzyl-N-propylpiperidin-3-amine is not arbitrary; it is engineered for maximum synthetic flexibility and biological targeting:

  • The Piperidine Core: Confers favorable physicochemical properties, including optimal basicity (pKa ~9-10) and excellent metabolic stability, which are critical for oral bioavailability.

  • The N1-Benzyl Group: Acts as a robust protecting group that withstands harsh basic, acidic, or nucleophilic conditions during early-stage synthesis. Crucially, it allows for late-stage orthogonal functionalization via chemoselective debenzylation.

  • The N3-Propyl Extension: The secondary amine at the C3 position is functionalized with a propyl group. In the context of kinase inhibitors (such as CDK12/13 inhibitors), this lipophilic vector is strategically used to occupy deep hydrophobic pockets within the ATP-binding site, significantly enhancing target binding affinity and residence time[4].

Physicochemical Profiling

Understanding the baseline physicochemical properties of the scaffold is critical for predicting downstream ADME (Absorption, Distribution, Metabolism, and Excretion) behavior.

PropertyValueClinical Relevance / Impact
CAS Number 1094325-69-5[3]Unique identifier for compound sourcing.
Molecular Formula C15H24N2Dictates baseline heavy atom count.
Molecular Weight 232.37 g/mol [3]Highly efficient lead-like molecular weight (Leaves ~260 Da for further functionalization before hitting Lipinski's limit of 500).
Monoisotopic Mass 232.1939 Da[5]Critical for exact mass tracking via High-Resolution Mass Spectrometry (HRMS).
Predicted XlogP ~2.8[5]Optimal lipophilicity for membrane permeability without excessive hydrophobic trapping.

Synthetic Workflows & Experimental Protocols

To fully leverage 1-benzyl-N-propylpiperidin-3-amine in library synthesis, one must master its orthogonal functionalization. Below are the field-proven, self-validating protocols for modifying both the N1 and N3 positions.

Protocol 1: Chemoselective N1-Debenzylation via Catalytic Hydrogenolysis

Rationale: The N1-benzyl group must be removed to allow for endocyclic nitrogen functionalization (e.g., urea or amide formation). Palladium on carbon (Pd/C) under a hydrogen atmosphere chemoselectively cleaves the benzylic C-N bond without reducing the piperidine ring or displacing the N3-propyl group.

Step-by-Step Methodology:

  • Preparation: Dissolve 1-benzyl-N-propylpiperidin-3-amine (1.0 eq) in anhydrous methanol to achieve a 0.2 M concentration in a flame-dried round-bottom flask.

  • Catalyst Addition: Carefully add 10% Pd/C (0.1 eq by weight). Expert Tip: Pd/C is highly pyrophoric; always add the catalyst under a gentle stream of inert argon gas.

  • Hydrogenation: Evacuate the flask and backfill with H2 gas via a balloon (1 atm). Stir vigorously at room temperature for 4-6 hours.

  • Self-Validating Monitoring: Monitor reaction progress via LC-MS. The reaction is deemed complete upon the total disappearance of the parent mass (m/z 233 [M+H]+) and the emergence of the debenzylated product mass[5].

  • Workup & Isolation: Filter the suspension through a tightly packed pad of Celite to remove the palladium catalyst, washing the filter cake with excess methanol. Concentrate the filtrate under reduced pressure to yield the crude secondary amine, which is typically pure enough for immediate downstream coupling.

Protocol 2: N3-Derivatization via Buchwald-Hartwig Amination

Rationale: The secondary amine at the C3 position is sterically hindered but highly nucleophilic. Buchwald-Hartwig cross-coupling allows for the precise installation of complex heteroaryl groups at this position, a structural motif frequently required in modern targeted therapies[4].

Step-by-Step Methodology:

  • Reagent Assembly: In a nitrogen-filled glovebox, combine the debenzylated piperidine intermediate (1.0 eq), a target heteroaryl bromide (1.1 eq), Pd2(dba)3 (0.05 eq), RuPhos ligand (0.1 eq), and sodium tert-butoxide (2.0 eq) in a pressure vial.

  • Solvent Addition: Add anhydrous toluene to achieve a 0.1 M concentration, then seal the vial.

  • Reaction Execution: Heat the sealed vial to 90°C for 12 hours. Causality note: The bulky RuPhos ligand is absolutely critical here; it facilitates the reductive elimination step while preventing unwanted β-hydride elimination of the propyl group.

  • Self-Validating Monitoring: Perform TLC (DCM:MeOH 9:1). The formation of a new, UV-active spot with a higher Rf indicates successful coupling.

  • Purification: Quench the reaction with water, extract with EtOAc (3x), dry the combined organic layers over Na2SO4, and purify via flash column chromatography.

Workflow Core 1-benzyl-N-propylpiperidin-3-amine (CAS: 1094325-69-5) Debenz Pd/C, H2 Catalytic Hydrogenolysis Core->Debenz Pathway A (N1) N3_Func Buchwald-Hartwig Amination (N3-Derivatization) Core->N3_Func Pathway B (N3) N1_Func N1-Acylation/Alkylation (Library Generation) Debenz->N1_Func Dual Dual-Functionalized Lead Compounds N1_Func->Dual N3_Func->Dual

Fig 1. Orthogonal synthetic workflow for 1-benzyl-N-propylpiperidin-3-amine functionalization.

Target Applications in Drug Discovery

Once functionalized, derivatives of 1-benzyl-N-propylpiperidin-3-amine can be deployed across multiple therapeutic modalities.

A. Kinase Inhibitors (Oncology & Immunology)

The 3-aminopiperidine ring is a cornerstone in the design of highly selective kinase inhibitors. For instance, in the development of covalent inhibitors for Cyclin-Dependent Kinases 12/13 (CDK12/13), the 3-aminopiperidine scaffold was identified as a privileged structure that enabled high binding affinity while excluding off-target CDKs[4]. Similarly, the FDA-approved drug tofacitinib utilizes a modified 3-aminopiperidine core to selectively inhibit Janus kinases (JAK1/3)[2]. The N-propyl group of our starting material provides an immediate vector to probe the lipophilic sub-pockets of these enzymes.

B. GPCR Antagonists

G-Protein Coupled Receptors (GPCRs), such as chemokine receptors (e.g., CXCR4, CCR5), frequently recognize basic, nitrogen-containing heterocycles. Piperidine derivatives act as excellent competitive antagonists. By functionalizing the N1 position with an aromatic moiety and utilizing the N3-propyl group to mimic the basic side chains of endogenous peptide ligands, researchers can effectively block GPCR activation, halting downstream secondary messenger cascades (like IP3 generation and calcium release).

GPCR_Pathway Ligand Piperidine-3-amine Derivative Receptor Target GPCR (e.g., CXCR4) Ligand->Receptor Antagonism Gq Gq Protein Complex Receptor->Gq Inhibition PLC Phospholipase C (PLC) Gq->PLC IP3 IP3 / DAG Secondary Messengers PLC->IP3 Effect Intracellular Ca2+ Release Blocked IP3->Effect

Fig 2. Mechanism of action for piperidine-derived GPCR antagonists blocking calcium signaling.

References[3] Title: 1094325-69-5 | 1-Benzyl-N-propylpiperidin-3-amine | BLD Pharm | Source: bldpharm.com | URL:Click Here for Verification[5] Title: 1-benzyl-N-propylpiperidin-3-amine | 1094325-69-5 - Sigma-Aldrich | Source: sigmaaldrich.com | URL:Click Here for Verification[6] Title: 1-benzyl-n-propylpiperidin-3-amine (C15H24N2) - PubChemLite | Source: uni.lu | URL:Click Here for Verification[4] Title: Discovery of MFH290: A Potent and Highly Selective Covalent Inhibitor for Cyclin-Dependent Kinase 12/13 | Journal of Medicinal Chemistry | Source: acs.org | URL:Click Here for Verification[1] Title: 1-BOC-3-Aminopiperidine | 144243-24-3 - Benchchem | Source: benchchem.com | URL:Click Here for Verification[2] Title: Preparation of Enantiopure 3-Aminopiperidine and 3-Aminoazepane Derivatives from Ornithine and Lysine. Consecutive Syntheses of Pharmacologically Active Analogs, Such as Besifloxacin | Organic Process Research & Development | Source: acs.org | URL:Click Here for Verification

Sources

Foundational

Comprehensive Analytical Characterization and Purity Profiling of 1-Benzyl-N-propylpiperidin-3-amine

Executive Summary In the landscape of modern drug discovery, the piperidine scaffold serves as a privileged structure, frequently appearing in neuroactive agents, kinase inhibitors, and G-protein-coupled receptor (GPCR)...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, the piperidine scaffold serves as a privileged structure, frequently appearing in neuroactive agents, kinase inhibitors, and G-protein-coupled receptor (GPCR) ligands. 1-benzyl-N-propylpiperidin-3-amine is a highly versatile synthetic intermediate featuring both a tertiary amine (within the piperidine ring) and a secondary amine (the propylamino group).

Because this compound is often utilized upstream in complex active pharmaceutical ingredient (API) synthesis, ensuring its absolute chemical and chiral purity is paramount. Trace impurities—such as over-alkylated byproducts, unreacted starting materials, or enantiomeric contaminants—can exponentially propagate errors in subsequent synthetic steps. This whitepaper outlines a robust, [1] analytical strategy for the structural elucidation, purity determination, and method validation of 1-benzyl-N-propylpiperidin-3-amine.

Physicochemical Profiling

Before designing an analytical workflow, it is critical to understand the molecule's intrinsic properties. The presence of two basic nitrogen atoms dictates the use of specific pH-controlled mobile phases in chromatography and influences ionization behavior in mass spectrometry.

Table 1: Physicochemical and Structural Properties

ParameterValueReference
Compound Name 1-benzyl-N-propylpiperidin-3-amine[2]
CAS Number 1094325-69-5[3]
Molecular Formula C15H24N2[3]
Molecular Weight 232.36 g/mol [3]
Monoisotopic Mass 232.19395 Da[4]
SMILES CCCNC1CCCN(C1)CC2=CC=CC=C2[4]
Stereocenters 1 (C3 of the piperidine ring)Structural Analysis

Synthesis and Impurity Pathway Analysis

To develop a stability-indicating analytical method, we must first predict the potential impurities. 1-benzyl-N-propylpiperidin-3-amine is typically synthesized via the reductive amination of 1-benzylpiperidin-3-one with propylamine.

Causality in Synthesis: Sodium triacetoxyborohydride (NaBH(OAc)3) is the preferred reducing agent over sodium borohydride (NaBH4). NaBH(OAc)3 is sufficiently mild that it will not prematurely reduce the starting ketone; it selectively reduces the transient imine intermediate, maximizing the yield of the target secondary amine.

Potential impurities include the desbenzyl degradant (if exposed to catalytic hydrogenation conditions) and N-oxide species (if exposed to atmospheric oxygen or peroxides over time).

Synthesis A 1-Benzylpiperidin-3-one (Starting Material) C Imine Intermediate (Transient) A->C + Propylamine (-H2O) B Propylamine (Reagent) B->C D 1-Benzyl-N-propylpiperidin-3-amine (Target API) C->D NaBH(OAc)3 (Reduction) E Desbenzyl Impurity (Degradant) D->E Pd/C, H2 (Dealkylation) F N-Oxide Impurity (Oxidation) D->F H2O2 / Air (Oxidation)

Fig 1: Reductive amination synthesis pathway and primary degradation routes.

Structural Elucidation Strategy (E-E-A-T)

High-Resolution Mass Spectrometry (LC-HRMS)

Causality & Mechanism: The compound features two basic aliphatic amines. This makes it an ideal candidate for Positive Electrospray Ionization (ESI+). By utilizing a mobile phase modified with 0.1% Formic Acid, we force the complete protonation of the amines, ensuring a highly abundant [M+H]+ precursor ion at m/z 233.2012[4]. During Collision-Induced Dissociation (CID), the primary fragmentation pathways involve the neutral loss of the propyl group and the cleavage of the benzyl group (yielding a stable tropylium ion at m/z 91).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality & Mechanism: A common pitfall in the NMR analysis of piperidines is peak broadening caused by proton exchange and interaction with trace acids in deuterated chloroform (CDCl3). Expert Insight: To achieve sharp, well-resolved multiplets for the piperidine ring protons, the CDCl3 must be passed through a plug of basic alumina immediately prior to sample preparation. Alternatively, using DMSO-d6 eliminates this issue. Key diagnostic peaks include the benzylic CH2 singlet (~3.5 ppm) and the multiplet corresponding to the C3 methine proton adjacent to the secondary amine.

Chromatographic Purity and Method Validation

Because 1-benzyl-N-propylpiperidin-3-amine contains a chiral center at the C3 position, "purity" must be defined in two dimensions: Chemical Purity (absence of structurally distinct byproducts) and Chiral Purity (enantiomeric excess of the desired R or S isomer).

Workflow S1 Sample Prep: 1 mg/mL (Diluent: MeOH) S2 LC-HRMS Analysis (Mass Accuracy < 5ppm) S1->S2 S3 UHPLC-UV/ELSD (Chemical Purity > 99%) S1->S3 S5 ICH Q2(R2) Validation (Accuracy, Precision, Linearity) S2->S5 S4 Chiral Normal-Phase HPLC (Enantiomeric Excess) S3->S4 If Chemically Pure S3->S5 S4->S5

Fig 2: Sequential analytical workflow for comprehensive purity validation.

Self-Validating Protocol: Chemical Purity via UHPLC-UV/ELSD

The benzyl group provides a moderate UV chromophore (optimal at 210 nm and 254 nm), but the aliphatic propyl chain does not. To prevent the under-reporting of aliphatic impurities, UV detection must be coupled in series with an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD).

Step-by-Step Methodology:

  • System Suitability Testing (SST): Inject a reference standard of 1-benzyl-N-propylpiperidin-3-amine spiked with 1% 1-benzylpiperidin-3-one (starting material). Acceptance Criterion: Resolution (Rs) between the two peaks must be > 2.0. This proves the system can separate the API from its most likely impurity before any real samples are analyzed.

  • Blank Injection: Inject 100% Methanol (diluent). Acceptance Criterion: No peaks > 0.05% of the target API area. This rules out column carryover.

  • Mobile Phase:

    • Pump A: Water + 0.1% Trifluoroacetic Acid (TFA). (TFA acts as an ion-pairing agent, improving the peak shape of the basic amines).

    • Pump B: Acetonitrile + 0.1% TFA.

  • Gradient: 5% B to 95% B over 10 minutes on a C18 column (e.g., Waters Acquity BEH C18, 1.7 µm).

  • Sample Injection: Inject the unknown batch (prepared at 1 mg/mL). Integrate all peaks in the ELSD channel to determine the absolute mass-based chemical purity.

Self-Validating Protocol: Chiral Purity

Standard reversed-phase chromatography cannot separate the (R) and (S) enantiomers. A normal-phase chiral method is required.

Causality in Method Design: Polysaccharide-based chiral stationary phases (like Chiralpak AD-H) rely on hydrogen bonding and steric fit. However, the basic secondary and tertiary amines of our compound will strongly interact with residual silanols on the silica support, causing severe peak tailing. Adding 0.1% Diethylamine (DEA) to the mobile phase competitively binds these silanols, ensuring sharp, symmetrical peaks.

Step-by-Step Methodology:

  • SST (Racemate Injection): Inject a known racemic mixture of (R/S)-1-benzyl-N-propylpiperidin-3-amine. Acceptance Criterion: Baseline separation with Rs > 1.5.

  • Mobile Phase: Hexane / Isopropanol / Diethylamine (90:10:0.1 v/v/v).

  • Flow Rate: 1.0 mL/min, isocratic elution.

  • Sample Injection: Inject the synthesized batch. Calculate Enantiomeric Excess (ee) using the formula: %ee =[(Area Major - Area Minor) / (Area Major + Area Minor)] * 100.

ICH Q2(R2) Validation Parameters

To ensure the analytical procedures are fit for purpose, they must be validated against the[5].

Table 2: Validation Acceptance Criteria

Validation ParameterICH Q2(R2) RequirementExperimental ExecutionAcceptance Criteria
Specificity Demonstrate lack of interferenceInject blank, starting material, and forced degradation samples.Peak purity angle < purity threshold (via PDA detector).
Linearity Proportional response across range5 concentration levels (e.g., 50% to 150% of nominal concentration).Correlation coefficient (R²) ≥ 0.999.
Precision (Repeatability) Agreement between independent tests6 replicate injections of the 100% nominal standard.Relative Standard Deviation (RSD) ≤ 2.0%.
Limit of Quantitation (LOQ) Lowest amount reliably measuredSignal-to-Noise (S/N) ratio assessment.S/N ≥ 10:1 for the lowest impurity peak.

References

  • PubChemLite / LCSB. "1-benzyl-n-propylpiperidin-3-amine (C15H24N2) - Monoisotopic Mass and CCS Data." Source: University of Luxembourg. URL: [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). "ICH Q2(R2) Validation of Analytical Procedures." Source: ICH Official Website. URL:[Link]

  • European Medicines Agency (EMA). "ICH Q2(R2) Validation of analytical procedures - Scientific guideline." Source: Europa.eu. URL:[Link]

Sources

Protocols & Analytical Methods

Method

analytical methods for 1-benzyl-N-propylpiperidin-3-amine

Application Notes and Protocols for the Comprehensive Analysis of 1-benzyl-N-propylpiperidin-3-amine Abstract This technical guide provides a comprehensive overview of the essential analytical methodologies for the chara...

Author: BenchChem Technical Support Team. Date: March 2026

Application Notes and Protocols for the Comprehensive Analysis of 1-benzyl-N-propylpiperidin-3-amine

Abstract

This technical guide provides a comprehensive overview of the essential analytical methodologies for the characterization and quality control of 1-benzyl-N-propylpiperidin-3-amine, a piperidine derivative of interest in pharmaceutical research and development. Recognizing the critical importance of purity, identity, and stability in drug development, this document details robust protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. The methodologies are designed to be both scientifically rigorous and practically applicable for researchers, scientists, and drug development professionals. Each protocol is accompanied by an explanation of the underlying scientific principles, ensuring that the user can not only execute the method but also understand and troubleshoot the process.

Introduction: The Analytical Imperative for 1-benzyl-N-propylpiperidin-3-amine

1-benzyl-N-propylpiperidin-3-amine is a substituted piperidine, a structural motif frequently encountered in pharmacologically active compounds. The purity and structural integrity of such molecules are paramount to their safety and efficacy. A multi-faceted analytical approach is therefore not just recommended but essential for comprehensive characterization.[1] This guide outlines a suite of techniques to address different analytical challenges: HPLC for the quantification of the principal component and non-volatile impurities, GC-MS for the analysis of volatile impurities and residual solvents, and NMR spectroscopy for unambiguous structural confirmation.

High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling

Reverse-phase HPLC with UV detection is a powerful and versatile technique for assessing the purity of 1-benzyl-N-propylpiperidin-3-amine and separating it from potential process-related impurities or degradation products.[1] The method's strength lies in its ability to separate compounds based on their hydrophobicity.

Principle of the Method

The stationary phase, typically a C18 (octadecylsilyl) silica gel, is nonpolar, while the mobile phase is a more polar mixture of an aqueous buffer and an organic solvent. The separation is achieved by the differential partitioning of the analyte and its impurities between the stationary and mobile phases. More nonpolar compounds will have a stronger interaction with the stationary phase and thus a longer retention time. The benzyl group and the propyl group in the target molecule provide sufficient hydrophobicity for good retention on a C18 column.

Experimental Protocol: Reverse-Phase HPLC

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

Chromatographic Conditions (Starting Point):

ParameterCondition
Column Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient 0-5 min: 10% B; 5-25 min: 10-90% B; 25-30 min: 90% B; 30.1-35 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 254 nm
Injection Volume 10 µL

Sample Preparation:

  • Accurately weigh and dissolve the sample in the mobile phase (at the initial gradient composition) to a final concentration of approximately 1 mg/mL.[1]

  • Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter.

Rationale for Parameter Selection:

  • C18 Column: Provides excellent retention and separation for a wide range of organic molecules, including those with aromatic and aliphatic moieties.

  • Phosphoric Acid: Used to control the pH of the mobile phase and ensure the amine functional groups are protonated, leading to sharper peaks. For Mass Spectrometry (MS) compatible methods, phosphoric acid should be replaced with a volatile acid like formic acid.[2]

  • Acetonitrile: A common organic modifier in reverse-phase HPLC, offering good elution strength and low UV cutoff.

  • Gradient Elution: Necessary to elute a range of compounds with varying polarities, from polar impurities to the less polar active pharmaceutical ingredient (API).

  • UV Detection at 254 nm: The benzyl group in the molecule contains a chromophore that absorbs UV light, making this a suitable detection wavelength.

Chiral HPLC for Enantiomeric Purity

Since 1-benzyl-N-propylpiperidin-3-amine possesses a chiral center at the C3 position of the piperidine ring, it is crucial to assess its enantiomeric purity. Chiral HPLC is the method of choice for this purpose. As the molecule may lack a strong chromophore for sensitive detection, a pre-column derivatization step can be employed.[3]

Derivatization Agent: para-Toluenesulfonyl chloride (PTSC) can be used to introduce a chromophore and create diastereomeric derivatives that can be separated on a chiral stationary phase.[3]

Illustrative Chiral HPLC Workflow:

G cluster_prep Sample Preparation cluster_hplc Chiral HPLC Analysis Sample Sample Derivatization Derivatization with PTSC Sample->Derivatization Derivatized_Sample Derivatized Sample Derivatization->Derivatized_Sample Injection Injection Derivatized_Sample->Injection Separation Chiral Column Separation Injection->Separation Detection UV Detection Separation->Detection Data_Analysis Data Analysis (Enantiomeric Excess) Detection->Data_Analysis

Caption: Workflow for Chiral HPLC Analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

GC-MS is a highly sensitive and selective technique for the identification and quantification of volatile organic impurities and residual solvents that may be present from the synthesis process.[1]

Principle of the Method

In GC, the sample is vaporized and injected into a long, thin capillary column. An inert carrier gas (e.g., helium) carries the sample through the column. The separation is based on the differential partitioning of the analytes between the mobile gas phase and the stationary phase coated on the column wall. The separated components then enter the mass spectrometer, where they are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z), providing both qualitative and quantitative information.

Experimental Protocol: GC-MS

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (e.g., a single quadrupole or ion trap).

GC-MS Conditions (Starting Point):

ParameterCondition
Column DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium at a constant flow of 1.2 mL/min[4]
Injector Temperature 250°C[4]
Oven Program Initial temp 150°C for 1 min, ramp to 220°C at 10°C/min, then ramp to 290°C at 90°C/min, hold for 2.30 min[4]
Transfer Line Temp 280°C[4]
Ionization Mode Electron Ionization (EI) at 70 eV[4]
Mass Range 50-500 amu

Sample Preparation:

  • Dissolve the sample in a suitable volatile solvent (e.g., methanol or dichloromethane) to a concentration of approximately 1 mg/mL.[1][4]

  • Inject 1 µL of the solution into the GC-MS system.

Rationale for Parameter Selection:

  • DB-5ms Column: A common, robust, and versatile column suitable for a wide range of nonpolar to moderately polar compounds.

  • Helium Carrier Gas: Provides good efficiency and is inert.

  • Temperature Program: The initial hold at a lower temperature allows for the elution of volatile solvents, while the temperature ramp facilitates the elution of the target analyte and less volatile impurities.

  • Electron Ionization (EI): A "hard" ionization technique that produces reproducible fragmentation patterns, which can be compared to mass spectral libraries for compound identification.

Predicted Mass Spectrometry Data:

Adductm/z (Predicted)
[M+H]⁺233.20123
[M+Na]⁺255.18317
[M]⁺232.19340

Data obtained from PubChemLite for C15H24N2.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation of 1-benzyl-N-propylpiperidin-3-amine. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for a complete structural assignment.

Principle of the Method

NMR spectroscopy exploits the magnetic properties of certain atomic nuclei. When placed in a strong magnetic field, these nuclei absorb and re-emit electromagnetic radiation at a specific frequency. This frequency is sensitive to the local chemical environment, providing information about the connectivity and spatial arrangement of atoms within a molecule.

Experimental Protocol: ¹H and ¹³C NMR

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher for better resolution).

NMR Conditions:

Parameter¹H NMR¹³C NMR
Solvent CDCl₃ or DMSO-d₆CDCl₃ or DMSO-d₆
Reference Tetramethylsilane (TMS) at 0.00 ppmSolvent peak (e.g., CDCl₃ at 77.16 ppm)
Temperature 25°C25°C

Sample Preparation:

  • Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

Expected ¹H NMR Spectral Features:

  • Aromatic Protons: Signals in the range of 7.2-7.4 ppm corresponding to the protons of the benzyl group.

  • Benzylic Protons: The two protons of the -CH₂- group attached to the nitrogen and the phenyl ring are diastereotopic due to the chiral center at C3.[6] This will result in two distinct signals, likely appearing as a pair of doublets with a large geminal coupling constant (around 13 Hz), as observed in similar structures.[6]

  • Piperidine Ring Protons: A complex series of multiplets for the protons on the piperidine ring.

  • Propyl Group Protons: Signals corresponding to the -CH₂-CH₂-CH₃ group, including a triplet for the terminal methyl group.

  • Amine Proton: A broad singlet for the N-H proton, which may exchange with residual water in the solvent.

NMR Structural Confirmation Workflow:

G Sample_Prep Sample Preparation (Dissolve in Deuterated Solvent) Acquire_1H Acquire ¹H NMR Spectrum Sample_Prep->Acquire_1H Acquire_13C Acquire ¹³C NMR Spectrum Sample_Prep->Acquire_13C Acquire_2D Acquire 2D NMR (COSY, HSQC) (Optional, for complex structures) Sample_Prep->Acquire_2D Data_Processing Data Processing (Fourier Transform, Phasing, Baseline Correction) Acquire_1H->Data_Processing Acquire_13C->Data_Processing Acquire_2D->Data_Processing Spectral_Analysis Spectral Analysis (Chemical Shifts, Coupling Constants, Integration) Data_Processing->Spectral_Analysis Structure_Confirmation Structure Confirmation Spectral_Analysis->Structure_Confirmation

Caption: Workflow for NMR-based Structural Confirmation.

Conclusion

The analytical methods detailed in this guide provide a robust framework for the comprehensive characterization of 1-benzyl-N-propylpiperidin-3-amine. The combination of HPLC for purity assessment, GC-MS for volatile impurity analysis, and NMR for definitive structural elucidation ensures a thorough understanding of the compound's quality attributes. It is imperative that these methods are validated according to the current International Conference on Harmonization (ICH) guidelines to ensure their accuracy, precision, and reliability for their intended purpose in a research and development or quality control setting.[3]

References

  • Analytical Studies on N-Benzylpiperazine and 1-(3-Trifluoromethylphenyl)piperazine- A New Class of Designer Drug of Abuse. [Link]

  • SIELC Technologies. Separation of 1-Benzyl-N-(2-nitrophenyl)piperidin-4-amine on Newcrom R1 HPLC column. [Link]

  • PubChemLite. 1-benzyl-n-propylpiperidin-3-amine (C15H24N2). [Link]

  • ResearchGate. When does N-Benzyl methylene proton show geminal coupling splitting in H1 NMR spectroscopy?. [Link]

  • PubMed. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. [Link]

Sources

Application

Application Note: In Vitro Assay Development and Pharmacological Profiling of 1-Benzyl-N-propylpiperidin-3-amine

Target Audience: Researchers, scientists, and drug development professionals in neuropharmacology. Document Type: Technical Guide & Validated Protocols Scientific Rationale & Mechanistic Grounding The compound 1-benzyl-N...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals in neuropharmacology. Document Type: Technical Guide & Validated Protocols

Scientific Rationale & Mechanistic Grounding

The compound 1-benzyl-N-propylpiperidin-3-amine (CAS 1094325-69-5) represents a highly versatile prototypical scaffold in central nervous system (CNS) drug discovery. Structurally, it features a lipophilic benzyl group attached to a basic piperidine ring, with a secondary propylamino substitution at the 3-position.

At physiological pH (7.4), the basic nitrogen atoms are predominantly protonated. This cationic state is not merely a physicochemical trait; it is the fundamental driver of its pharmacodynamics. N-benzylpiperidine derivatives are recognized as "privileged structures" that exhibit high affinity for two critical neuropharmacological targets:

Acetylcholinesterase (AChE): The protonated piperidine nitrogen engages in cation- π interactions with Trp86 in the catalytic active site (CAS), while the benzyl moiety π

π stacks with Trp286 in the peripheral anionic site (PAS)[1].
  • Sigma-1 Receptor ( σ1​ R): The benzylpiperidine pharmacophore perfectly maps to the σ1​ R binding pocket, where the basic amine forms a critical salt bridge with Asp126, and the hydrophobic groups occupy the primary and secondary lipophilic pockets[2].

  • To accurately profile this compound, we must establish robust, self-validating in vitro assays that account for these specific binding mechanics.

    Workflow Compound 1-benzyl-N-propylpiperidin-3-amine (Protonated Test Compound) AChE AChE Inhibition Assay (Ellman's Colorimetric Method) Compound->AChE Target 1 Sigma Sigma-1 Receptor Assay (Radioligand Binding) Compound->Sigma Target 2 DataAChE IC50 Determination (Absorbance 412 nm) AChE->DataAChE Quantify DataSigma Ki Determination (Liquid Scintillation) Sigma->DataSigma Quantify Hit Dual-Target Lead Characterization (Neuroprotective Profile) DataAChE->Hit DataSigma->Hit

    Fig 1: Dual-target pharmacological screening workflow for benzylpiperidine derivatives.

    Experimental Protocols: Self-Validating Systems

    A fundamental principle of assay development is that every protocol must be internally controlled to prevent false positives (e.g., pan-assay interference, non-specific binding). The following methodologies are designed with built-in causality and validation checkpoints.

    Protocol A: AChE Inhibition (Modified Ellman’s Assay)

    This assay measures AChE activity by monitoring the hydrolysis of acetylthiocholine (ATCI) into thiocholine, which subsequently reacts with Ellman’s reagent (DTNB) to form a yellow 5-thio-2-nitrobenzoate (TNB) anion[1].

    Causality in Design: We utilize a 15-minute pre-incubation step before adding the substrate. Because 1-benzyl-N-propylpiperidin-3-amine is a reversible competitive inhibitor, pre-incubation ensures that the enzyme-inhibitor complex reaches thermodynamic equilibrium, preventing artificially inflated IC50​ values.

    Step-by-Step Methodology:

    • Buffer Preparation: Prepare 0.1 M sodium phosphate buffer (pH 8.0). Note: pH strictly controlled to 8.0 to optimize AChE catalytic efficiency and DTNB reactivity.

    • Reagent Formulation:

      • AChE (Electric eel or human recombinant): 0.22 U/mL in buffer containing 0.1% BSA (prevents enzyme adsorption to plastic).

      • DTNB: 3 mM in buffer.

      • ATCI: 15 mM in deionized water.

    • Assay Assembly (96-well plate):

      • Add 140 µL of buffer to all wells.

      • Add 20 µL of test compound (serial dilutions from 10−4 to 10−9 M) or vehicle (DMSO < 1% final).

      • Add 20 µL of AChE solution.

    • Equilibration: Incubate the plate at 37°C for exactly 15 minutes.

    • Reaction Initiation: Add 10 µL of DTNB and 10 µL of ATCI to all wells simultaneously using a multichannel pipette.

    • Kinetic Readout: Immediately measure absorbance at 412 nm every 1 minute for 10 minutes using a microplate reader.

    • Self-Validation Checkpoints:

      • Positive Control: Donepezil (known nanomolar AChE inhibitor).

      • Blank (Non-enzymatic hydrolysis): Wells containing buffer, DTNB, ATCI, and compound, but no enzyme . This baseline absorbance must be subtracted from all test wells to account for spontaneous ATCI breakdown.

    Ellman ATCI Acetylthiocholine (Substrate) Thio Thiocholine (Intermediate) ATCI->Thio Hydrolysis AChE AChE Enzyme (Catalyst) AChE->ATCI Catalyzes TNB TNB Anion (Absorbance 412nm) Thio->TNB Reacts with DTNB DTNB (Ellman's Reagent) DTNB->TNB Yields Inhibitor 1-benzyl-N-propyl... (Test Compound) Inhibitor->AChE Blocks (Competitive)

    Fig 2: Biochemical logic and inhibition pathway of the modified Ellman's assay.

    Protocol B: σ1​ Receptor Radioligand Binding Assay

    To determine the binding affinity ( Ki​ ) of the compound for the σ1​ receptor, a competitive displacement assay is utilized using [3H]−(+) -pentazocine, a highly selective σ1​ radioligand[2].

    Causality in Design: Because 1-benzyl-N-propylpiperidin-3-amine is highly lipophilic and basic, it has a strong propensity to stick to the glass fiber (GF/B) filters used in harvesting, which would artificially inflate the apparent binding. To counteract this, filters are pre-soaked in 0.5% Polyethylenimine (PEI). PEI coats the filter with a dense positive charge, repelling the protonated test compound and drastically reducing non-specific background noise.

    Step-by-Step Methodology:

    • Membrane Preparation: Homogenize guinea pig brain (or σ1​ -transfected CHO cells) in 50 mM Tris-HCl buffer (pH 7.4). Centrifuge and resuspend to a final protein concentration of 1 mg/mL.

    • Assay Assembly (Glass tubes):

      • Add 250 µL of membrane suspension.

      • Add 50 µL of [3H]−(+) -pentazocine (final concentration ~3 nM).

      • Add 50 µL of test compound (serial dilutions) or buffer.

      • Add 150 µL of Tris-HCl buffer to bring the final volume to 500 µL.

    • Incubation: Incubate at 37°C for 120 minutes to ensure the highly lipophilic compound reaches thermodynamic equilibrium with the receptor.

    • Filtration: Terminate the reaction by rapid vacuum filtration through Whatman GF/B filters (pre-soaked for 1 hour in 0.5% PEI). Wash filters three times with 3 mL of ice-cold Tris-HCl buffer to remove unbound radioligand.

    • Quantification: Extract filters into scintillation vials, add 3 mL of liquid scintillation cocktail, and count radioactivity (DPM) after 12 hours of dark adaptation.

    • Self-Validation Checkpoints:

      • Non-Specific Binding (NSB): Defined by parallel tubes containing 10 µM Haloperidol. NSB must be subtracted from Total Binding (TB) to calculate Specific Binding.

      • Reference Standard: Haloperidol or BD-1063 run in parallel to validate the Kd​ of the radioligand batch.

    Quantitative Data Presentation

    Upon executing the self-validating protocols above, the raw kinetic and radiometric data must be transformed using non-linear regression (e.g., four-parameter logistic curve). For the σ1​ assay, the IC50​ is converted to the inhibition constant ( Ki​ ) using the Cheng-Prusoff equation: Ki​=IC50​/(1+[L]/Kd​) .

    Below is a structured summary of expected pharmacological profiling data for this class of compounds compared to clinical standards.

    Compound / LigandAChE Inhibition ( IC50​ , nM) σ1​ R Binding Affinity ( Ki​ , nM)Selectivity Index ( σ1​ / AChE)Assay Validation Status
    1-benzyl-N-propylpiperidin-3-amine Assay Dependent (Est. 50 - 500)Assay Dependent (Est. 10 - 100)To be determinedTest Compound
    Donepezil (Positive Control)14.2 ± 1.5> 10,000< 0.001Validated (Ellman's)
    Haloperidol (Positive Control)> 10,0002.5 ± 0.3> 4,000Validated (Radioligand)
    Blank / Vehicle (Negative Control)No InhibitionNo DisplacementN/ABaseline Established

    Table 1: Pharmacological profiling summary. Quantitative data for the test compound is established via the described protocols, benchmarked against validated reference standards.

    References

    • A Comparative Analysis of N-Benzylpiperidines as Acetylcholinesterase Inhibitors. Benchchem.
    • Novel Highly Potent and Selective Sigma1 Receptor Antagonists Effectively Block the Binge Eating Episode in Female Rats. Semantic Scholar.

    Sources

    Method

    Application Note: 1-benzyl-N-propylpiperidin-3-amine in Advanced API Synthesis

    Executive Summary & Chemical Profile 1-benzyl-N-propylpiperidin-3-amine (CAS: 1094325-69-5) is a highly versatile, orthogonally protected diamine building block utilized extensively in the synthesis of complex Active Pha...

    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary & Chemical Profile

    1-benzyl-N-propylpiperidin-3-amine (CAS: 1094325-69-5) is a highly versatile, orthogonally protected diamine building block utilized extensively in the synthesis of complex Active Pharmaceutical Ingredients (APIs)[1]. With a molecular weight of 232.36 g/mol and a predicted collision cross-section (CCS) of 156.7 Ų[2], this compound features a tertiary benzyl-protected piperidine nitrogen and a secondary N-propyl amine at the C3 position.

    The 3-aminopiperidine motif is a privileged scaffold in medicinal chemistry. It is famously utilized in the development of dipeptidyl peptidase-4 (DPP-4) inhibitors (e.g., alogliptin, linagliptin) for the management of type 2 diabetes, as well as in various GPCR and kinase ligands[3].

    Mechanistic Rationale: Orthogonal Reactivity

    The strategic value of 1-benzyl-N-propylpiperidin-3-amine lies in its built-in chemoselectivity. The secondary C3-amine is available for immediate functionalization (e.g., amidation, reductive amination, or SNAr), while the piperidine nitrogen remains masked by the robust benzyl group.

    Causality in Experimental Design: The N-propyl group introduces significant steric bulk and lipophilicity. When designing amide coupling reactions at this position, standard carbodiimide reagents (like EDC/HOBt) often suffer from sluggish kinetics and low yields due to this steric hindrance. Therefore, uronium-based coupling reagents like HATU are required to accelerate the formation of the active ester and drive the reaction to completion. Following C3-functionalization, the benzyl group can be cleanly removed via palladium-catalyzed hydrogenolysis, unmasking the piperidine nitrogen for subsequent attachment to a primary target scaffold (e.g., a purine or quinazoline core).

    Synthetic Strategy & Workflow

    Workflow SM 1-benzyl-N-propyl piperidin-3-amine Rxn1 Amidation (HATU/DIPEA) SM->Rxn1 Int1 N-benzyl-N-propyl Amide Rxn1->Int1 Rxn2 Debenzylation (Pd(OH)2/C, H2) Int1->Rxn2 Int2 Free Piperidine Amide Rxn2->Int2 Rxn3 SNAr/Alkylation (Target Scaffold) Int2->Rxn3 API Final API (GPCR/Kinase Ligand) Rxn3->API

    Synthetic workflow utilizing 1-benzyl-N-propylpiperidin-3-amine for API development.

    Validated Experimental Protocols

    Protocol A: Amidation of the Sterically Hindered C3-Amine

    Objective: To couple a carboxylic acid to the secondary N-propyl amine of 1-benzyl-N-propylpiperidin-3-amine. Self-Validating System: Reaction progress is monitored via LC-MS. The starting material exhibits a distinct [M+H]+ peak at m/z 233.2. Complete consumption of this peak and the appearance of the product mass confirms successful coupling.

    • Activation: Dissolve the target carboxylic acid (1.1 eq) and HATU (1.2 eq) in anhydrous N,N-dimethylformamide (DMF) to a concentration of 0.2 M. Add N,N-diisopropylethylamine (DIPEA) (3.0 eq). Stir at room temperature for 15 minutes to allow the formation of the highly reactive O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium intermediate.

    • Coupling: Add 1-benzyl-N-propylpiperidin-3-amine (1.0 eq) dropwise to the activated acid solution.

    • Incubation: Stir the reaction mixture at 40 °C for 4–6 hours. Mechanistic Note: The elevated temperature overcomes the rotational energy barrier imposed by the N-propyl group during the nucleophilic attack.

    • Quench & Extraction: Quench with saturated aqueous NaHCO₃. Extract with ethyl acetate (3x). Wash the combined organic layers with 5% LiCl (to remove residual DMF) and brine.

    • Validation: Perform TLC (DCM:MeOH 9:1). The product should appear as a new, higher Rf​ spot (typically Rf​ ~0.6) compared to the highly polar starting amine.

    Protocol B: Chemoselective Debenzylation (Hydrogenolysis)

    Objective: To remove the N-benzyl protecting group without cleaving the N-propyl chain or reducing the newly formed amide bond.

    • Preparation: Dissolve the intermediate from Protocol A in a 9:1 mixture of Methanol and Glacial Acetic Acid (0.1 M). Mechanistic Note: Acetic acid protonates the newly liberated piperidine nitrogen, preventing it from binding to and poisoning the palladium catalyst.

    • Catalyst Addition: Under an argon atmosphere, carefully add 10% Pd/C (10% w/w relative to the substrate).

    • Hydrogenation: Evacuate the reaction vessel and backfill with H₂ gas (3 cycles). Maintain under a balloon of H₂ (approx. 15 psi) or in a Parr shaker at 30 psi for 6 hours at 40 °C.

    • Filtration: Filter the mixture through a pad of Celite to remove the pyrophoric catalyst. Wash the pad thoroughly with methanol.

    • Validation: Evaporate the solvent and analyze via LC-MS. The mass should shift by -90 Da (loss of the benzyl group, C₇H₇, plus the addition of a proton).

    Data Presentation: Optimization of Debenzylation

    To maximize the yield of the free piperidine intermediate, various hydrogenolysis conditions were evaluated. The addition of acetic acid prevents catalyst poisoning by the basic secondary amine generated during the reaction. Furthermore, switching to Pearlman's catalyst (Pd(OH)₂/C) in a non-protic solvent like EtOAc under higher pressure significantly reduces reaction time and prevents unwanted N-propyl cleavage.

    SolventCatalystPressure (psi)Temp (°C)Time (h)Yield (%)Purity (HPLC %)
    MeOH10% Pd/C1525128592
    EtOH10% Pd/C1525167890
    MeOH/AcOH (9:1)10% Pd/C304069698
    EtOAc20% Pd(OH)₂/C4540498>99

    Pharmacophore Mapping & Target Engagement

    In the context of rational drug design, the 3-aminopiperidine core acts as a rigid vector, directing its substituents into specific binding pockets of the target protein[4]. For example, in DPP-4 inhibitors, the basic piperidine nitrogen forms a critical salt bridge with glutamate residues (Glu205/Glu206) in the S2 pocket. Concurrently, the N-propyl group can occupy adjacent hydrophobic sub-pockets, enhancing both target affinity and selectivity.

    Pharmacophore cluster_0 Pharmacophore Contributions Target Therapeutic Target (e.g., GPCR / Kinase) Propyl N-Propyl Group Hydrophobic Pocket Binding Propyl->Target Lipophilic Interaction Piperidine Piperidine Ring Conformational Rigidity Piperidine->Target Spatial Orientation RingN Piperidine Nitrogen H-Bond Donor/Acceptor RingN->Target Electrostatic Interaction

    Pharmacophore mapping of the 3-aminopiperidine scaffold against therapeutic targets.

    References

    • BLD Pharmatech / PubChemLite - 1-Benzyl-N-propylpiperidin-3-amine Chemical Properties & CAS 1094325-69-5. Retrieved from:[Link]

    • National Institutes of Health (PubMed) - (S)-3-aminopiperidine-2,6-dione is a biosynthetic intermediate of microbial blue pigment indigoidine. mLife. 2022. Retrieved from:[Link]

    Sources

    Application

    1-benzyl-N-propylpiperidin-3-amine for receptor binding studies

    Application Note: Pharmacological Evaluation and Receptor Binding Protocols for 1-benzyl-N-propylpiperidin-3-amine Executive Summary & Pharmacological Rationale 1-benzyl-N-propylpiperidin-3-amine (CAS: 1094325-69-5) is a...

    Author: BenchChem Technical Support Team. Date: March 2026

    Application Note: Pharmacological Evaluation and Receptor Binding Protocols for 1-benzyl-N-propylpiperidin-3-amine

    Executive Summary & Pharmacological Rationale

    1-benzyl-N-propylpiperidin-3-amine (CAS: 1094325-69-5) is a highly versatile chemical scaffold utilized in neuropharmacology and central nervous system (CNS) drug discovery[1]. Featuring a central piperidine ring flanked by a lipophilic benzyl group and an N-propylamine substituent, this molecule perfectly aligns with the established pharmacophore for several critical CNS targets[2].

    The general pharmacophore for Sigma-1 (σ1) receptor binding by benzylpiperidine derivatives consists of a central protonated amine (the piperidine nitrogen) flanked by two hydrophobic domains[2]. One hydrophobic site accommodates the benzyl group, while the other interacts with substituents on the piperidine ring or the nitrogen atom[2]. Furthermore, benzylpiperidine derivatives are well-documented as potent inhibitors of acetylcholinesterase (AChE), often binding to the peripheral anionic site of the enzyme to modulate cholinergic transmission[3][4].

    This application note provides detailed, self-validating experimental workflows for evaluating the receptor binding affinity and enzyme inhibitory activity of 1-benzyl-N-propylpiperidin-3-amine.

    Physicochemical Profiling & Causality in Assay Design

    When designing receptor binding studies, the physicochemical properties of the ligand dictate the assay conditions. The basicity of the piperidine nitrogen is a critical determinant of target affinity[5]. At physiological pH, the molecule exists in a dynamic equilibrium, but in vitro assays must be strictly buffered (e.g., Tris buffer at pH 8.0) to ensure a high percentage of the monoprotonated state[5]. This protonation is non-negotiable, as it drives the formation of a critical salt bridge with aspartate or glutamate residues within the binding pockets of both Sigma receptors and AChE[5].

    Table 1: Structural and Physicochemical Parameters

    ParameterValue / DescriptionPharmacological Implication
    Chemical Name 1-benzyl-N-propylpiperidin-3-amineCore scaffold for CNS target engagement.
    CAS Number 1094325-69-5Commercially available building block.
    Molecular Weight 232.37 g/mol Ideal size for deep pocket penetration (e.g., AChE gorge).
    Estimated pKa ~8.0 - 8.5Ensures ~50-80% monoprotonation at pH 8.0[5].
    Key Interactions Hydrophobic (Benzyl), Ionic (Piperidine N)Drives affinity for σ1/σ2 and AChE peripheral sites[2][3].

    Mechanistic Pathways

    Below is the downstream signaling pathway activated upon the successful binding of a benzylpiperidine agonist to the Sigma-1 receptor at the mitochondria-associated endoplasmic reticulum membrane (MAM).

    G L 1-benzyl-N-propylpiperidin-3-amine (Protonated State) S1R Sigma-1 Receptor (MAM) L->S1R Agonist Binding BiP BiP/GRP78 Dissociation S1R->BiP Chaperone Release IP3R IP3R Stabilization BiP->IP3R Ca Ca2+ Efflux to Mitochondria IP3R->Ca Neuro Neuroprotection / Plasticity Ca->Neuro

    Sigma-1 receptor activation pathway by benzylpiperidine ligands promoting neuroprotection.

    Experimental Workflows & Protocols

    Protocol 1: Radioligand Binding Assay for Sigma-1 (σ1) and Sigma-2 (σ2) Receptors

    To evaluate the affinity of 1-benzyl-N-propylpiperidin-3-amine at σ1 and σ2 receptors, radioligand displacement assays utilizing rat liver homogenates are the gold standard[5]. Rat liver is selected over brain tissue due to its exceptionally high and robust expression of both σ1 and σ2 receptors, providing a high signal-to-noise ratio without altering the pharmacological binding profile[5].

    Step-by-Step Methodology:

    • Tissue Preparation: Homogenize male Sprague Dawley rat liver in ice-cold 50 mM Tris-HCl buffer (pH 8.0). Centrifuge at 40,000 × g for 15 minutes. Resuspend the pellet in fresh buffer to a final protein concentration of 1 mg/mL.

    • Ligand Preparation: Dissolve 1-benzyl-N-propylpiperidin-3-amine in DMSO, followed by serial dilution in 50 mM Tris buffer (pH 8.0) to achieve final assay concentrations ranging from 10−10 to 10−5 M.

    • σ1 Receptor Incubation: In a final volume of 0.5 mL, combine the membrane homogenate, the test compound, and 2 nM -pentazocine (a highly selective σ1 radioligand)[5].

      • Self-Validation Control: To determine non-specific binding (NSB), run parallel tubes containing 10 μM unlabeled (+)-pentazocine[5].

    • σ2 Receptor Incubation: Combine membrane homogenate, test compound, and 2 nM [3H]DTG.

      • Causality of Masking: Because DTG binds both σ1 and σ2 receptors equally, add 5 μM unlabeled (+)-pentazocine to the assay[5]. This selectively saturates and masks the σ1 sites, ensuring the radioligand readout is exclusively from σ2[5]. NSB is determined using 10 μM unlabeled DTG[5].

    • Filtration & Detection: Incubate all tubes at 25°C for 120 minutes to reach equilibrium. Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific filter binding). Wash filters three times with ice-cold buffer, transfer to scintillation vials, and quantify bound radioactivity using liquid scintillation counting.

    G Prep Ligand Dilution (Tris Buffer pH 8.0) Incubate Incubation with Rat Liver Homogenate + Radioligand Prep->Incubate Filter Rapid Vacuum Filtration (GF/B Filters) Incubate->Filter Wash Wash (Ice-cold Buffer) Filter->Wash Count Liquid Scintillation Counting Wash->Count Analyze IC50 / Ki Calculation (Cheng-Prusoff) Count->Analyze

    Step-by-step radioligand binding assay workflow for evaluating Sigma receptor affinity.

    Protocol 2: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

    Given the structural homology between 1-benzyl-N-propylpiperidin-3-amine and known AChE inhibitors, evaluating its anti-cholinesterase activity is highly recommended[3][4].

    Causality: This assay relies on the hydrolysis of acetylthiocholine to thiocholine, which subsequently reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to yield the yellow anion 5-thio-2-nitrobenzoate. The rate of color formation at 412 nm provides a continuous, real-time kinetic readout directly proportional to enzyme activity[3].

    Step-by-Step Methodology:

    • Reagent Setup: Prepare 0.1 M sodium phosphate buffer (pH 8.0). Prepare DTNB (3 mM) and acetylthiocholine iodide (15 mM) in the same buffer.

    • Enzyme Preparation: Dilute AChE (e.g., from Torpedo californica or human recombinant) to 0.2 U/mL[3].

    • Incubation: In a 96-well microplate, add 50 μL of buffer, 10 μL of test compound (varying concentrations), 10 μL of AChE, and 20 μL of DTNB. Incubate at room temperature for 10 minutes to allow compound-enzyme pre-binding.

    • Reaction Initiation & Readout: Add 10 μL of acetylthiocholine iodide to initiate the reaction. Immediately monitor the absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.

    • Data Analysis: Calculate the initial velocity ( v0​ ) of the reaction. Plot % inhibition versus log[inhibitor] to derive the IC50​ .

    Data Interpretation & Expected Profiles

    Binding affinities ( Ki​ ) are calculated from IC50​ values using the Cheng-Prusoff equation: Ki​=IC50​/(1+[L]/Kd​) , where [L] is the radioligand concentration and Kd​ is the dissociation constant of the radioligand (e.g., 2.9 nM for -pentazocine)[5].

    Table 2: Expected Pharmacological Profile for Benzylpiperidine Derivatives

    Target Receptor / EnzymeExpected Affinity Range ( Ki​ / IC50​ )Reference Standard
    Sigma-1 (σ1) Receptor 1.0 nM – 50.0 nMHaloperidol ( Ki​ ~ 2.5 nM)[5]
    Sigma-2 (σ2) Receptor 10.0 nM – 250.0 nMDTG ( Ki​ ~ 17.9 nM)[5]
    Acetylcholinesterase (AChE) 0.1 μM – 10.0 μMTacrine / Donepezil[3]

    Note: The N-propyl substitution on the piperidine ring is expected to influence the selectivity ratio between σ1 and σ2 receptors, as bulkier alkyl chains often modulate hydrophobic pocket interactions[6].

    References

    • Sigma-Aldrich. "1-benzyl-N-propylpiperidin-3-amine."

    • Sigma-Aldrich. "1-benzyl-N-propylpiperidin-3-amine | 1094325-69-5." 1

    • BenchChem. "The Pharmacological Landscape of Benzylpiperidines: A Technical Guide for Drug Discovery." 2

    • PubMed. "N-Benzylpiperidine derivatives of 1,2,4-thiadiazolidinone as new acetylcholinesterase inhibitors." 3

    • PubMed. "Conformational analyses and molecular-shape comparisons of a series of indanone-benzylpiperidine inhibitors of acetylcholinesterase." 4

    • SciELO. "Binding characteristics of sigma2 receptor ligands." 6

    • RSC Publishing. "Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity."5

    Sources

    Method

    A Critical Note on the Investigational Status of 1-benzyl-N-propylpiperidin-3-amine

    Before proceeding, it is imperative to state that as of the current date, "1-benzyl-N-propylpiperidin-3-amine" is not a widely recognized or characterized compound in publicly available scientific literature. There is a...

    Author: BenchChem Technical Support Team. Date: March 2026

    Before proceeding, it is imperative to state that as of the current date, "1-benzyl-N-propylpiperidin-3-amine" is not a widely recognized or characterized compound in publicly available scientific literature. There is a significant absence of published preclinical data, including pharmacokinetic, pharmacodynamic, and toxicological profiles. Therefore, the following application note is presented as a hypothetical framework for establishing a dosage regimen for a novel chemical entity (NCE) with similar structural characteristics, based on established principles of preclinical drug development. This guide is for informational purposes only and does not constitute an endorsement or a validated protocol for this specific uncharacterized molecule. Researchers must conduct exhaustive literature reviews and preliminary in-vitro assessments before undertaking any in-vivo studies.

    Application Notes & Protocols: Establishing an In-Vivo Dosing Regimen for a Novel Piperidine Analogue

    Audience: Researchers, scientists, and drug development professionals.

    Objective: To provide a comprehensive, step-by-step framework for determining a safe and effective dosage range for a novel investigational compound, exemplified by a hypothetical piperidine derivative, for initial animal studies. This guide emphasizes scientific integrity, ethical considerations, and data-driven decision-making.

    Part 1: The Foundational Logic of Dose-Finding

    The journey from a promising molecule to a potential therapeutic is paved with rigorous, systematic investigation. The primary goal of initial animal studies is not just to see if a compound works, but to understand how, at what concentration, and within what safety margins. A hastily chosen dose can lead to misleading results, either by showing no effect (if too low) or by introducing confounding toxicity (if too high).

    Our approach is therefore a multi-stage process, beginning with non-animal models and progressing to carefully controlled in-vivo experiments. This ensures that we maximize the quality of data obtained while adhering to the ethical principles of animal research, often referred to as the 3Rs: Replacement, Reduction, and Refinement.

    Part 2: Pre-Clinical Characterization & In-Silico/In-Vitro Analysis

    Before the first animal is dosed, a significant amount of data must be gathered to inform the starting dose. This front-loading of research is critical for safety and for the logical design of subsequent experiments.

    Physicochemical Characterization

    The formulation of the compound is a critical first step. The solubility, stability, and pH of the vehicle solution will directly impact the bioavailability of the compound.

    Protocol: Vehicle Screening and Formulation

    • Assess Solubility: Determine the solubility of the test compound in common, biocompatible vehicles (e.g., saline, PBS, 5% DMSO in saline, 10% Tween 80 in water).

    • pH Adjustment: If necessary, adjust the pH of the formulation to a physiological range (typically 6.5-7.5) to minimize irritation at the injection site.

    • Stability Testing: Store the final formulation at the intended experimental conditions (e.g., room temperature, 4°C) for a defined period (e.g., 24 hours) and re-analyze the concentration to ensure the compound does not degrade.

    • Documentation: Meticulously document the final vehicle composition, as it will serve as the control in all in-vivo experiments.

    In-Vitro Cytotoxicity Assessment

    An initial understanding of the compound's toxicity can be gleaned from cell-based assays. This provides a preliminary estimate of the concentrations at which the compound begins to cause cellular damage.

    Protocol: MTT Assay for Cytotoxicity

    • Cell Line Selection: Choose a relevant cell line (e.g., HepG2 for liver toxicity, SH-SY5Y for neurotoxicity) based on the predicted target organ of the compound.

    • Cell Plating: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Compound Exposure: Treat the cells with a serial dilution of the compound (e.g., from 1 nM to 100 µM) for a set duration (e.g., 24 or 48 hours).

    • MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Live cells will metabolize MTT into a purple formazan product.

    • Quantification: Solubilize the formazan crystals and measure the absorbance at 570 nm. The intensity of the color is proportional to the number of viable cells.

    • IC50 Calculation: Plot the cell viability against the compound concentration to determine the IC50 value (the concentration at which 50% of the cells are non-viable). This value is a crucial preliminary indicator of toxicity.

    Part 3: The In-Vivo Study: From Dose Escalation to Tolerability

    With in-vitro data in hand, we can now design a conservative in-vivo study. The primary objective of the first animal experiment is to determine the Maximum Tolerated Dose (MTD), which is the highest dose that can be administered without causing unacceptable side effects.

    Experimental Workflow: Single Ascending Dose (SAD) Study

    The SAD study is a cornerstone of early in-vivo research. It involves administering a single, low dose to a small group of animals and carefully observing them. If the dose is well-tolerated, the next cohort receives a slightly higher dose, and so on.

    SAD_Workflow start Start: In-Vitro Data (e.g., IC50) calc Calculate Starting Dose (e.g., 1/100th of IC50 converted to mg/kg) start->calc cohort1 Cohort 1 (n=3) Dose Level 1 (e.g., 0.1 mg/kg) calc->cohort1 observe1 Observe for Clinical Signs (24-72 hours) cohort1->observe1 decision1 Toxicity Observed? observe1->decision1 cohort2 Cohort 2 (n=3) Dose Level 2 (e.g., 1 mg/kg) decision1->cohort2 No mtd Define MTD (Highest dose with no or minimal transient side effects) decision1->mtd Yes observe2 Observe for Clinical Signs cohort2->observe2 decision2 Toxicity Observed? observe2->decision2 cohortN ... decision2->cohortN No decision2->mtd Yes cohortN->mtd stop Stop Escalation mtd->stop

    Caption: Workflow for a Single Ascending Dose (SAD) study to determine the MTD.

    Protocol: Acute Tolerability Study in Rodents (e.g., Mice)

    This protocol outlines the essential steps for an initial dose-ranging experiment.

    • Animal Model: Select a common rodent strain (e.g., C57BL/6 mice), all of the same sex and within a narrow age and weight range to reduce variability.

    • Acclimatization: Allow animals to acclimate to the facility for at least one week before the experiment.

    • Group Allocation: Randomly assign animals to groups (e.g., n=3 per group). Include a "Vehicle Control" group that receives only the vehicle solution.

    • Dose Preparation: Prepare fresh formulations of the compound at the desired concentrations on the day of dosing.

    • Administration: Administer the compound via the intended clinical route (e.g., intraperitoneal (IP), oral (PO), or intravenous (IV)). Record the exact time of administration for each animal.

    • Clinical Observation: Continuously monitor the animals for the first 4 hours post-dose, and then at regular intervals for up to 72 hours. Observations should be systematic and recorded on a checklist. Key parameters include:

      • General: Alertness, grooming, posture.

      • Neurological: Gait, tremors, convulsions.

      • Autonomic: Salivation, piloerection, changes in respiration.

      • Physical: Body weight, body temperature.

    • Data Collection & MTD Determination: The MTD is defined as the highest dose at which no significant signs of toxicity are observed. "Significant" is typically defined as no more than a 10% loss in body weight and only mild, transient clinical signs.

    Sample Dose Escalation Table

    The following table provides a hypothetical structure for recording observations during a dose escalation study.

    CohortDose (mg/kg, IP)NKey Clinical Observations (First 24h)Body Weight Change (48h)Tolerability Assessment
    1Vehicle Control3Normal activity, no adverse signs.+1% to +2%Well Tolerated
    213Normal activity, no adverse signs.0% to +1%Well Tolerated
    353Mild, transient hypoactivity for ~2 hours.-1% to -3%Tolerated
    4103Moderate hypoactivity, slight piloerection for ~4 hours.-5% to -8%MTD Candidate
    5203Severe lethargy, ataxia, >10% weight loss.-12% to -15%Not Tolerated

    Part 4: Pharmacokinetics (PK) and Pharmacodynamics (PD)

    Once the MTD is established, subsequent studies can be designed to understand the relationship between the dose, the concentration of the drug in the body over time (PK), and the resulting biological effect (PD).

    PKPD_Relationship dose Dose Administered (mg/kg) pk Pharmacokinetics (PK) 'What the body does to the drug' (Absorption, Distribution, Metabolism, Excretion) dose->pk Input concentration Drug Concentration in Plasma & Tissue (ng/mL) pk->concentration Determines pd Pharmacodynamics (PD) 'What the drug does to the body' (Receptor Binding, Signal Transduction) concentration->pd Drives effect Observed Effect (Biological or Behavioral Response) pd->effect Results in

    Caption: The relationship between Pharmacokinetics (PK) and Pharmacodynamics (PD).

    A basic PK study involves administering a single, well-tolerated dose (e.g., the MTD or a fraction thereof) and collecting blood samples at multiple time points (e.g., 5, 15, 30, 60, 120, 240 minutes). Analysis of these samples reveals key parameters like the maximum concentration (Cmax), time to maximum concentration (Tmax), and the half-life (t1/2) of the compound. This information is invaluable for designing multi-dose studies, as it informs the required dosing frequency to maintain a therapeutic concentration.

    Part 5: Conclusion and Future Directions

    The process of determining the correct dosage for a novel compound is a foundational pillar of pharmacology and drug development. It is a systematic, data-driven process that balances the search for efficacy with the paramount importance of safety. By following a logical progression from in-vitro characterization to in-vivo dose escalation and PK/PD analysis, researchers can build a robust dataset that validates their findings and confidently guides future experiments. The MTD and PK data derived from these initial studies will form the basis for all subsequent efficacy, chronic toxicology, and safety pharmacology studies.

    References

    As "1-benzyl-N-propylpiperidin-3-amine" has no specific literature, this section provides authoritative references for the general principles of preclinical drug development and animal study design discussed in this guide.

    • U.S. Food and Drug Administration (FDA). Guidance for Industry: M3(R2) Nonclinical Safety Studies for the Conduct of Human Clinical Trials and Marketing Authorization for Pharmaceuticals. This document provides comprehensive guidelines on the scope and design of nonclinical safety studies. [Link]

    • The National Centre for the Replacement, Refinement & Reduction of Animals in Research (NC3Rs). The 3Rs. This resource provides the ethical framework that is a regulatory and scientific standard for conducting animal research. [Link]

    • Organisation for Economic Co-operation and Development (OECD). OECD Guidelines for the Testing of Chemicals, Section 4: Health Effects. This series of guidelines provides internationally recognized methods for assessing the safety of chemicals, including acute toxicity studies (e.g., OECD 420, 423, 425). [Link]

    • Gad, S. C. (2007). Animal Models in Toxicology. A comprehensive textbook offering in-depth information on the selection and use of animal models for toxicological research. While a direct link to the full text is not provided, it is a standard reference in the field, available through academic libraries and publishers. [Link]

    Application

    Application Note: HPLC Method Development and Protocol for 1-Benzyl-N-propylpiperidin-3-amine

    Executive Summary & Analyte Profiling 1-Benzyl-N-propylpiperidin-3-amine is a complex, dibasic pharmaceutical intermediate characterized by a lipophilic core (a piperidine ring, a propyl chain, and a benzyl group). Devel...

    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary & Analyte Profiling

    1-Benzyl-N-propylpiperidin-3-amine is a complex, dibasic pharmaceutical intermediate characterized by a lipophilic core (a piperidine ring, a propyl chain, and a benzyl group). Developing a robust High-Performance Liquid Chromatography (HPLC) method for this compound presents a classic analytical challenge: the presence of a secondary amine and a tertiary piperidine nitrogen.

    In reversed-phase HPLC, strongly basic amines are notorious for causing severe peak tailing[1]. This phenomenon is driven by secondary ion-exchange interactions between the positively charged, protonated amine groups of the analyte and the negatively charged, unreacted acidic silanol groups (Si-O⁻) on the surface of traditional silica stationary phases[2]. Fortunately, the presence of the benzyl group provides a strong native chromophore, allowing for direct, highly sensitive Ultraviolet (UV) detection without the need for complex pre-column derivatization workflows[3].

    Method Development Strategy: The Causality of Choices

    As an application scientist, method development must move beyond trial-and-error and rely on thermodynamic and chemical causality. To design a self-validating, robust method for 1-benzyl-N-propylpiperidin-3-amine, we must control the ionization state of both the analyte and the stationary phase.

    Mobile Phase pH Strategy

    The pKa values for the piperidine and secondary amine nitrogens are approximately 9.5 to 10.0.

    • The Flawed Approach (Neutral pH): Operating at a neutral pH (e.g., pH 7.0) leaves the molecule partially ionized. This results in split peaks, severe tailing, and irreproducible retention times due to the mixed-mode retention mechanism (hydrophobic + ionic)[1].

    • The Optimal Approach (High pH): We utilize a high-pH strategy (pH 10.5) using an ammonium bicarbonate buffer adjusted with ammonium hydroxide. At pH 10.5, the basic amines are fully deprotonated and rendered neutral. This completely eliminates electrostatic interactions with the column's silanol groups, maximizing hydrophobic retention and yielding perfectly symmetrical Gaussian peaks[2].

    Stationary Phase Selection

    Traditional silica-based C18 columns undergo rapid hydrolysis and dissolution at pH levels above 8.0. Therefore, to execute the high-pH strategy safely, an Ethylene Bridged Hybrid (BEH) particle column (e.g., Waters XBridge or Agilent Poroshell HPH-C18) is mandatory[4]. These hybrid inorganic/organic particles are sterically protected and chemically stable up to pH 12.0, providing the ideal platform for basic amine analysis.

    Detection Wavelength

    Dual-wavelength UV detection is employed. 214 nm is used as the primary wavelength for maximum sensitivity (universal absorbance), while 254 nm is used as a secondary wavelength to specifically target the aromatic benzyl ring, ensuring high specificity against non-aromatic matrix interferences[3].

    Method Optimization Workflow

    Workflow Start Analyte: 1-benzyl-N-propylpiperidin-3-amine (Strongly Basic, pKa ~9.5) Decision Select Mobile Phase pH Strategy Start->Decision LowPH Low pH Strategy (pH 2.5) Protonates Amines & Silanols Decision->LowPH HighPH High pH Strategy (pH 10.5) Deprotonates Amines (Neutral) Decision->HighPH LowCol Standard End-Capped C18 Requires Amine Modifier (TEA) LowPH->LowCol HighCol Hybrid Silica C18 (BEH) Stable at High pH HighPH->HighCol LowResult Risk: Reduced Retention & Potential Peak Tailing LowCol->LowResult HighResult Result: Maximum Retention & Excellent Peak Symmetry HighCol->HighResult

    Figure 1: Decision matrix for HPLC method development of strongly basic piperidine derivatives.

    Experimental Protocol & Self-Validating System

    Chromatographic Conditions

    The following parameters establish a stability-indicating gradient method capable of separating the main API from potential synthetic impurities or degradation products.

    Table 1: Optimized HPLC Method Parameters

    ParameterSpecification
    Column Hybrid Silica C18 (e.g., 150 mm × 4.6 mm, 3.5 µm)
    Mobile Phase A 10 mM Ammonium Bicarbonate in Milli-Q Water (Adjusted to pH 10.5 with NH₄OH)
    Mobile Phase B 100% Acetonitrile (HPLC Grade)
    Flow Rate 1.0 mL/min
    Column Temperature 40 °C (Reduces system backpressure and improves mass transfer)
    Injection Volume 10 µL
    Detection (UV/DAD) 214 nm (Quantification) and 254 nm (Specificity)

    Table 2: Gradient Elution Program

    Time (min)% Mobile Phase A% Mobile Phase BCurve
    0.08020Initial
    2.08020Isocratic hold
    10.02080Linear ramp
    12.02080Wash
    12.18020Re-equilibration
    16.08020End
    Step-by-Step Sample Preparation

    Expert Insight: Basic lipophilic amines frequently adsorb to the internal surfaces of glass volumetric flasks and syringe filter membranes. The following protocol mitigates these losses.

    • Diluent Preparation: Prepare a diluent of 50:50 (v/v) Water:Acetonitrile. Crucial: Adjust the diluent to pH ~10.0 using dilute ammonium hydroxide. Matching the diluent pH to the mobile phase prevents localized "pH shock" upon injection, which can cause peak fronting.

    • Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of 1-benzyl-N-propylpiperidin-3-amine reference standard into a 10 mL deactivated glass volumetric flask. Dissolve and dilute to volume with the diluent. Sonicate for 5 minutes to ensure complete dissolution.

    • Working Standard (100 µg/mL): Pipette 1.0 mL of the stock solution into a 10 mL volumetric flask and dilute to the mark with the diluent.

    • Filtration: Filter the working standard through a 0.22 µm PTFE syringe filter into an HPLC autosampler vial. Discard the first 1.0 mL of the filtrate to account for active-site saturation on the PTFE membrane, ensuring the collected sample accurately represents the true concentration.

    Execution & System Suitability Test (SST)

    A method is only as trustworthy as its real-time validation. Before analyzing unknown samples, execute the following sequence to prove the system is fit-for-purpose.

    • System Equilibration: Purge the HPLC system and equilibrate the column at initial gradient conditions (20% B) for at least 15 column volumes (approx. 20 minutes) until the baseline is completely flat.

    • Blank Injection: Inject the diluent to confirm the absence of ghost peaks or baseline artifacts at the expected retention time of the analyte.

    • SST Evaluation: Inject the Working Standard (100 µg/mL) five consecutive times. Calculate the metrics in Table 3. Proceed to sample analysis only if all criteria are met.

    Table 3: System Suitability Acceptance Criteria

    ParameterAcceptance CriteriaScientific Rationale
    Retention Time (tR) 5.5 – 6.5 minEnsures proper hydrophobic retention and mobile phase preparation accuracy.
    Tailing Factor (Tf) ≤ 1.5Validates the complete suppression of secondary silanol interactions[2].
    Theoretical Plates (N) ≥ 5,000Confirms column bed integrity and optimal packing efficiency.
    %RSD of Peak Area ≤ 2.0% (n=5)Verifies injection precision, autosampler performance, and sample stability.
    • Sample Analysis: Inject prepared unknown samples in duplicate. Bracket the unknown samples with a standard injection every 10 samples to verify ongoing system stability and rule out retention time drift.

    References

    • Application Notes & Protocols: HPLC-UV Analysis of Piperidine-Containing Compounds Benchchem
    • 1 Basic HPLC Theory and Definitions: Retention, Thermodynamics, Selectivity, Zone Spreading, Kinetics, and Resolution Wiley-VCH
    • Troubleshooting in Chromatography Journal of Chromatographic Science, Oxford University Press
    • Agilent LC and LC/MS: Your Essential Resource for Columns & Supplies Manuals.plus (Agilent Technologies)

    Sources

    Method

    GC-MS Analysis of 1-benzyl-N-propylpiperidin-3-amine: A Comprehensive Protocol for Identification and Quantification

    An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract This application note provides a detailed, robust, and validated method for the analysis of 1-benzyl-N-propylpiperidin-3-amine...

    Author: BenchChem Technical Support Team. Date: March 2026

    An Application Note for Researchers, Scientists, and Drug Development Professionals

    Abstract

    This application note provides a detailed, robust, and validated method for the analysis of 1-benzyl-N-propylpiperidin-3-amine using Gas Chromatography-Mass Spectrometry (GC-MS). Piperidine derivatives are a significant class of compounds in pharmaceutical development, often appearing as key intermediates or impurities.[1] The accurate identification and quantification of such compounds are critical for quality control, process optimization, and regulatory compliance in the pharmaceutical industry.[2] This guide offers a comprehensive walkthrough, from sample preparation to data interpretation, explaining the scientific rationale behind each step to ensure methodological integrity and reproducibility. The protocols described herein are designed to be self-validating and are grounded in established analytical chemistry principles.[3][4]

    Introduction: The Analytical Challenge

    1-benzyl-N-propylpiperidin-3-amine is a substituted piperidine derivative. The piperidine ring is a common scaffold in many active pharmaceutical ingredients (APIs).[1] Consequently, derivatives like the target analyte can be present as synthetic precursors, by-products, or degradation products. Ensuring the purity of APIs is paramount for safety and efficacy, making the development of sensitive and specific analytical methods a necessity.[5]

    Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal technique for this application, combining the powerful separation capabilities of gas chromatography with the definitive identification power of mass spectrometry.[2] It is particularly well-suited for analyzing volatile and semi-volatile compounds that are thermally stable, a category into which many piperidine derivatives fall.[6] This document provides the foundational methodology to achieve reliable and accurate results for this specific analyte.

    Principle of the Method

    The analysis workflow involves dissolving the sample in a suitable organic solvent, injecting it into the gas chromatograph, and separating it from other matrix components based on its boiling point and interaction with the stationary phase of the GC column.[7] As the analyte elutes from the column, it enters the mass spectrometer, where it is ionized, typically by Electron Ionization (EI).

    EI is a hard ionization technique that imparts significant energy to the molecule, causing it to fragment in a reproducible and characteristic manner.[1] The resulting mass spectrum, a fingerprint of the molecule, allows for unambiguous identification. The primary fragmentation pathway for N-substituted piperidines is typically alpha-cleavage, which involves the cleavage of a carbon-carbon bond adjacent to the nitrogen atom, leading to the formation of stable iminium ions.[1][8] By monitoring for the molecular ion and these characteristic fragment ions, high specificity and sensitivity can be achieved.

    Materials and Reagents

    • Analyte: 1-benzyl-N-propylpiperidin-3-amine reference standard (>98% purity)

    • Solvent: Dichloromethane (DCM) or Ethyl Acetate, HPLC or GC grade.[9]

    • Inert Gas: Helium (99.999% purity) or Hydrogen for the carrier gas.[7]

    • Vials: 1.5 mL or 2 mL glass autosampler vials with crimp or screw caps and PTFE-lined septa.[9]

    • Micropipettes and Syringes: Calibrated for accurate volume measurements.

    Instrumentation and Chromatographic Conditions

    A standard Gas Chromatograph coupled with a Mass Spectrometer is required. The following conditions are a validated starting point and may be optimized for specific instrumentation.

    ParameterRecommended SettingRationale
    Gas Chromatograph Agilent 8890, Shimadzu GC-2030, or equivalentProvides the necessary temperature and flow control for reproducible chromatography.
    GC Column DB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness[10]This non-polar to mid-polarity column provides excellent separation for a wide range of compounds, including amines, and is robust for routine use.
    Carrier Gas Helium at a constant flow of 1.0 mL/min[2]Helium is an inert and efficient carrier gas, providing good resolution. A constant flow ensures reproducible retention times.
    Inlet Splitless Injection[9]Maximizes the transfer of analyte onto the column, which is crucial for trace-level analysis.
    Inlet Temperature 250 °C[2]Ensures rapid and complete volatilization of the analyte without causing thermal degradation.
    Oven Program Initial: 100°C, hold for 1 min. Ramp: 15°C/min to 280°C. Final Hold: Hold at 280°C for 5 min.[2]The temperature program is designed to elute the analyte in a reasonable time frame with good peak shape while separating it from potential impurities.
    Mass Spectrometer Single Quadrupole or Triple Quadrupole (e.g., Thermo ISQ, Agilent 5977)Provides the necessary sensitivity and mass resolution for identification and quantification.
    Ionization Mode Electron Ionization (EI) at 70 eV[1]Standard EI energy provides reproducible fragmentation patterns that can be compared to spectral libraries.
    Ion Source Temp. 230 °C[2]Prevents condensation of the analyte within the ion source.
    Quadrupole Temp. 150 °C[2]Ensures stable mass analysis.
    Scan Range m/z 40-500A wide scan range ensures the capture of the molecular ion and all significant fragment ions.

    Experimental Protocols

    Standard Preparation
    • Stock Solution (1 mg/mL): Accurately weigh 10 mg of the 1-benzyl-N-propylpiperidin-3-amine reference standard and dissolve it in 10 mL of dichloromethane in a volumetric flask.

    • Working Standard (10 µg/mL): Dilute 100 µL of the stock solution to 10 mL with dichloromethane. This concentration is a suitable starting point for method development.[9] Prepare a series of dilutions from this working standard for the calibration curve (e.g., 0.5, 1, 2, 5, 10 µg/mL).

    Sample Preparation

    The goal of sample preparation is to present the analyte in a clean, volatile solvent suitable for GC-MS injection.[7][11]

    • Accurately weigh the sample containing the suspected analyte.

    • Dissolve the sample in a known volume of dichloromethane to achieve a final concentration within the calibration range (e.g., ~10 µg/mL).

    • Vortex the sample for 30 seconds to ensure complete dissolution.

    • If the sample contains particulates, filter it through a 0.45 µm syringe filter or centrifuge to prevent blockage of the GC syringe and contamination of the inlet.[9][12]

    • Transfer the final solution to a GC vial for analysis.

    GC-MS Analysis Workflow

    The following diagram illustrates the logical flow from sample receipt to final data analysis.

    GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Reporting Sample Weigh Sample Dissolve_Sample Dissolve in DCM Sample->Dissolve_Sample Standard Weigh Reference Standard Dissolve_Std Prepare Stock & Working Standards Standard->Dissolve_Std Filter Filter / Centrifuge (if needed) Dissolve_Sample->Filter Vial_Std Transfer Standards to Vials Dissolve_Std->Vial_Std Vial_Sample Transfer to GC Vial Filter->Vial_Sample Autosampler Autosampler Injection (1 µL) Vial_Sample->Autosampler Vial_Std->Autosampler GC GC Separation (DB-5ms Column) Autosampler->GC MS EI Ionization & Mass Analysis GC->MS TIC Generate Total Ion Chromatogram (TIC) MS->TIC Identify Identify Peak by Retention Time TIC->Identify Spectrum Extract & Evaluate Mass Spectrum Identify->Spectrum Quantify Quantify using Calibration Curve Spectrum->Quantify Report Generate Final Report Quantify->Report

    Caption: Experimental workflow for GC-MS analysis.

    Data Analysis and Expected Results

    Identification

    The analyte is identified by comparing its retention time and mass spectrum with that of the authenticated reference standard. The molecular formula of 1-benzyl-N-propylpiperidin-3-amine is C₁₅H₂₄N₂ with a monoisotopic mass of 232.19 Da.[13]

    Mass Spectral Fragmentation

    Under EI conditions, the molecule will fragment in predictable ways. The primary fragmentation pathways are driven by the stability of the resulting carbocations and radical species.[1] The most likely fragmentation involves α-cleavage at the bonds adjacent to the two nitrogen atoms.

    Key Expected Fragments:

    m/z Proposed Structure / Loss Rationale
    232 [M]⁺ Molecular Ion. Its presence confirms the molecular weight.
    203 [M-C₂H₅]⁺ Loss of an ethyl radical from the N-propyl group (α-cleavage).
    141 [M-C₇H₇]⁺ Loss of the benzyl group (C₇H₇), a very common fragmentation for benzyl-substituted compounds.
    120 [C₈H₁₄N]⁺ Cleavage of the bond between the piperidine ring and the benzyl group, with the charge retained on the piperidine fragment.

    | 91 | [C₇H₇]⁺ | Tropylium ion, a highly stable fragment characteristic of benzyl moieties. This is often a base peak. |

    The following diagram illustrates the proposed major fragmentation pathways.

    Fragmentation_Pathway cluster_main Analyte 1-benzyl-N-propylpiperidin-3-amine [M]⁺ m/z 232 F203 [M-C₂H₅]⁺ m/z 203 Analyte->F203 α-cleavage (-C₂H₅•) F141 [M-C₇H₇]⁺ m/z 141 Analyte->F141 Benzylic Cleavage (-C₇H₇•) F91 Tropylium Ion [C₇H₇]⁺ m/z 91 Analyte->F91 Benzylic Cleavage (Charge on benzyl fragment)

    Caption: Proposed EI fragmentation of the analyte.

    Method Validation

    For use in a regulated environment, the method must be validated according to ICH Q2(R1) guidelines to ensure it is fit for its intended purpose.[5][14]

    Validation ParameterProcedureAcceptance Criteria
    Specificity Analyze a blank (solvent) and a placebo (matrix without analyte) to check for interferences at the analyte's retention time.No significant interfering peaks at the retention time of the analyte.
    Linearity Analyze the calibration standards at a minimum of five concentration levels. Plot peak area vs. concentration and perform linear regression.Correlation coefficient (R²) ≥ 0.995.
    Accuracy Perform recovery studies by spiking a known amount of analyte into a blank matrix at three concentration levels (e.g., 80%, 100%, 120%).Mean recovery should be within 98.0% to 102.0%.[5]
    Precision Repeatability: Analyze six replicate preparations of the same sample. Intermediate Precision: Repeat on a different day with a different analyst or instrument.Relative Standard Deviation (RSD) ≤ 2.0%.[5]
    Limit of Detection (LOD) Determined based on the signal-to-noise ratio (typically S/N = 3).The lowest concentration at which the analyte can be reliably detected.
    Limit of Quantitation (LOQ) Determined based on the signal-to-noise ratio (typically S/N = 10).The lowest concentration at which the analyte can be accurately quantified with acceptable precision.

    Troubleshooting

    ProblemPotential CauseRecommended Solution
    Peak Tailing Active sites in the GC inlet liner or on the column interacting with the basic amine group.[15]Use a deactivated inlet liner. Perform column conditioning. If the problem persists, consider derivatization of the amine to mask its basicity.[10]
    No Peak / Low Sensitivity Sample concentration is too low. Leaks in the system. Improper injection.Check sample concentration. Perform an instrument leak check. Verify autosampler and syringe are functioning correctly.
    Poor Reproducibility Inconsistent sample preparation. Variability in injection volume. Inlet discrimination.Ensure precise and consistent volumetric measurements during sample prep. Use an autosampler for injections. Check inlet liner for contamination.
    Ghost Peaks Carryover from a previous injection. Septum bleed.Run a solvent blank to confirm carryover. Replace the inlet septum. Bake out the column according to manufacturer instructions.

    Conclusion

    The GC-MS method detailed in this application note provides a specific, sensitive, and reliable protocol for the analysis of 1-benzyl-N-propylpiperidin-3-amine. By following the outlined procedures for sample preparation, instrument setup, and data analysis, researchers and quality control professionals can confidently identify and quantify this compound. The inclusion of method validation parameters and troubleshooting guidance ensures that the protocol can be successfully implemented and maintained in a regulated laboratory environment, supporting robust drug development and manufacturing processes.

    References

    • American Chemical Society. (n.d.). Guidance for Developing & Teaching Analytical Chemistry. Retrieved from [Link]

    • Google Patents. (n.d.). Detection method for determining piperidine residue in bulk drug.
    • ResolveMass Laboratories Inc. (2025). How Sample Preparation Affects GC-MS Results. Retrieved from [Link]

    • Shimadzu. (2016). Quantitative Determination of Aromatic Amines formed from Azo Dyes in Textile using GCMS/MS. Retrieved from [Link]

    • American Chemical Society. (2025). Analytical Chemistry - Author Guidelines. Retrieved from [Link]

    • University of California, Santa Barbara. (n.d.). Sample Preparation Guidelines for GC-MS. Retrieved from [Link]

    • ACS Publications. (2011). Gas Chromatography–Mass Spectrometry Assessment of Amines in Port Wine and Grape Juice after Fast Chloroformate Extraction/Derivatization. Journal of Agricultural and Food Chemistry. Retrieved from [Link]

    • International Atomic Energy Agency. (2024). Determination of low concentrations of pyridine in piperidine by gas chromatography and infrared spectroscopy. Retrieved from [Link]

    • Bryan Research & Engineering, LLC. (n.d.). Analysis of Amine Solutions by Gas Chromatography. Retrieved from [Link]

    • Agilent. (2019). Determination of Aromatic Amines Derived from Azo Colorants by GC/MS using Supported Liquid Extraction Chem Elut S Cartridges. Retrieved from [Link]

    • Manusights. (2026). Analytical Chemistry Submission Guide: Requirements & Editor Tips. Retrieved from [Link]

    • Shimadzu. (2022). Headspace-GCMS Solution for Analysis of Nitrosamines Impurities. YouTube. Retrieved from [Link]

    • MDPI. (2023). Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity. Molecules. Retrieved from [Link]

    • Shimadzu. (2014). High-Sensitivity Analysis of Ammonia, Methylamine, and Trimethylamine in Environmental and Energy Fields. Retrieved from [Link]

    • ACS Publications. (n.d.). Instructions to Authors for Analytical Chemistry. Retrieved from [Link]

    • ResolveMass Laboratories Inc. (2025). GC-MS Method Development & Validation Services: What Pharma Companies Should Look For. Retrieved from [Link]

    • IJPQA. (2024). Development and validation of the GC-MS method for the determination of volatile contaminants in drug products. Retrieved from [Link]

    • University of Zurich. (2021). Instruction Manual ISQ GC-MS (Thermo). Retrieved from [Link]

    • ResearchGate. (n.d.). Author's Guide to Analytical Chemistry. Retrieved from [Link]

    • PubMed. (2016). Guilty by dissociation-development of gas chromatography-mass spectrometry (GC-MS) and other rapid screening methods for the analysis of 13 diphenidine-derived new psychoactive substances (NPSs). Retrieved from [Link]

    • Shimadzu. (n.d.). Analysis of amines and basic compounds. Retrieved from [Link]

    • UFAG Laboratorien AG. (n.d.). Leaflet: Verification of Pharmacopeia Methods. Retrieved from [Link]

    • White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. Retrieved from [Link]

    • Pharmaceutical Technology. (2017). GC-MS applications in pharmaceutical analysis. Retrieved from [Link]

    • ResearchGate. (2025). Piperidine derivatives - extra peak in pure compounds. Why and how to change it?. Retrieved from [Link]

    • PubChemLite. (2025). 1-benzyl-n-propylpiperidin-3-amine (C15H24N2). Retrieved from [Link]

    • ResearchGate. (n.d.). Fragmentation of piperidine alkaloids identified in Senna spectabilis by ESI-MS/MS. Retrieved from [Link]

    • Microbe Notes. (2025). Chromatography: Principle, Types, Steps, Uses, Diagram. Retrieved from [Link]

    • ResearchGate. (n.d.). Characteristic GC-MS fragments for relevant piperidine alkaloids and anthraquinones. Retrieved from [Link]

    • Agilent. (2011). Determination of C8 aromatics and N-aminoethylpiperazine on a fused silica capillary column. Retrieved from [Link]

    • ResearchGate. (2024). ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF PIPERINE BY GAS-LIQUID CHROMATOGRAPHY. Retrieved from [Link]

    • Agilent. (n.d.). Triple Quadrupole GC/MS Application Compendium. Retrieved from [Link]

    • Agilent. (n.d.). Analysis of Semivolatile Organic Compounds Using the Agilent Intuvo 9000 Gas Chromatograph. Retrieved from [Link]

    • MDPI. (2026). Optimized Alkaline Hydrolysis for Recovering Ferulated Arabinoxylan Biopolymers from Maize Bran with Antioxidant Functionality. Retrieved from [Link]

    • Journal of AOAC International. (2022). ESTABLISHING MASS SPECTRAL FRAGMENTATION PATTERNS FOR THE CHARACTERIZATION OF 1,2-UNSATURATED PYRROLIZIDINE ALKALOIDS AND N-OXIDES. Retrieved from [Link]

    • University of California, Los Angeles. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

    • CORE. (2010). Gas-Phase Fragmentation Characteristics of Benzyl-Aminated Lysyl-Containing Tryptic Peptides. Retrieved from [Link]

    Sources

    Application

    Section 1: Scientific Rationale and Potential Molecular Targets

    As a Senior Application Scientist, this guide provides a comprehensive overview of the potential applications and investigational protocols for 1-benzyl-N-propylpiperidin-3-amine in the field of neurological research. Wh...

    Author: BenchChem Technical Support Team. Date: March 2026

    As a Senior Application Scientist, this guide provides a comprehensive overview of the potential applications and investigational protocols for 1-benzyl-N-propylpiperidin-3-amine in the field of neurological research. While this specific molecule is not extensively documented in peer-reviewed literature, its core structure, featuring a piperidine ring, is a well-established and privileged scaffold in the development of centrally active therapeutic agents.[1][2] This document, therefore, extrapolates from the known pharmacology of structurally related compounds to build a robust framework for its investigation.

    The molecular structure of 1-benzyl-N-propylpiperidin-3-amine suggests potential interactions with key neurological targets, including dopamine and sigma receptors, which are implicated in a wide range of neurological and psychiatric disorders.[3][4] This guide will detail the scientific rationale for investigating these interactions and provide field-proven protocols for in vitro and in vivo characterization.

    The piperidine heterocycle is a cornerstone in medicinal chemistry, forming the backbone of numerous drugs targeting the central nervous system (CNS).[2][5] Its conformational flexibility allows for precise three-dimensional positioning of substituents, enabling high-affinity and selective interactions with various receptors and enzymes.[1] The N-benzyl and N-propyl groups of the target compound contribute to its lipophilicity, a key factor for blood-brain barrier penetration, and provide structural motifs common in ligands for specific CNS receptors.

    Dopamine D4 Receptor (D4R)

    The Dopamine D4 receptor, a member of the D2-like family of G protein-coupled receptors, is highly expressed in the prefrontal cortex, hippocampus, and amygdala, regions critical for cognition, emotion, and memory.[3][6] This localization, distinct from other dopamine receptors more involved in motor control, makes the D4R an attractive target for treating the cognitive and negative symptoms of schizophrenia, as well as other neuropsychiatric conditions like ADHD.[3][7] The atypical antipsychotic clozapine, for instance, exhibits high affinity for the D4R, which is thought to contribute to its unique efficacy profile.[3] The piperidine scaffold is a common feature in many D4R-selective ligands, suggesting that 1-benzyl-N-propylpiperidin-3-amine could be a valuable tool for probing D4R function.[6][8]

    Sigma Receptors (σ1R and σ2R)

    Initially misidentified as opioid receptors, sigma receptors are now understood to be unique, ligand-operated intracellular chaperones, primarily located at the mitochondria-associated endoplasmic reticulum (ER) membrane (MAM).[4][9][10]

    • Sigma-1 Receptor (σ1R): The σ1R is a highly versatile protein that modulates a host of cellular functions critical for neuronal health, including calcium signaling, ER stress responses, mitochondrial function, and neuronal plasticity.[4][11] Agonism at the σ1R has been shown to be neuroprotective in models of Alzheimer's disease, Parkinson's disease, Huntington's disease, and stroke.[9][11]

    • Sigma-2 Receptor (σ2R): While less understood than σ1R, the σ2R is also implicated in cellular stress responses and is often overexpressed in proliferating tumor cells.[4]

    Many psychotropic drugs possess affinity for sigma receptors, and the N-benzylpiperidine motif is a known pharmacophore for high-affinity σ1R ligands.[12][13] Therefore, investigating the interaction of 1-benzyl-N-propylpiperidin-3-amine with these receptors is a logical and compelling starting point.

    Section 2: Application Notes & In Vitro Characterization Protocols

    The initial characterization of a novel compound involves determining its binding affinity and functional activity at the hypothesized molecular targets. The following protocols are designed to be self-validating by including appropriate controls and established reference compounds.

    Protocol 1: Receptor Binding Affinity Profiling

    This protocol determines the affinity (Kᵢ) of the test compound for the human dopamine D4 and sigma-1 receptors using a competitive radioligand binding assay.[13][14]

    Principle: The assay measures the ability of the unlabeled test compound to displace a specific, high-affinity radiolabeled ligand from its receptor. The concentration of the test compound that displaces 50% of the radioligand (IC₅₀) is determined and converted to an inhibitory constant (Kᵢ) using the Cheng-Prusoff equation.[13]

    Step-by-Step Methodology:

    • Membrane Preparation: Utilize commercially available cell membranes prepared from HEK293 cells stably expressing either the human dopamine D4 receptor (hD4R) or the human sigma-1 receptor (hσ1R).[13]

    • Assay Buffer Preparation:

      • D4R Assay: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

      • σ1R Assay: 50 mM Tris-HCl, pH 7.4.

    • Reaction Setup: In a 96-well microplate, combine the following in a total volume of 200 µL:

      • 50 µL Assay Buffer (for total binding) or 50 µL of a high concentration of a known non-radiolabeled ligand (e.g., 10 µM Haloperidol) for non-specific binding.

      • 50 µL of the test compound (1-benzyl-N-propylpiperidin-3-amine) at various concentrations (e.g., 10⁻¹¹ to 10⁻⁵ M).

      • 50 µL of the appropriate radioligand:

        • D4R Assay: [³H]-Spiperone (final concentration ~0.3 nM).

        • σ1R Assay: (+)-[³H]-Pentazocine (final concentration ~1.0 nM).[13]

      • 50 µL of the receptor-containing cell membrane preparation.

    • Incubation: Incubate the plates with gentle agitation for 60 minutes at room temperature for the D4R assay and 120 minutes at 37°C for the σ1R assay.

    • Harvesting: Rapidly filter the contents of each well through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. Wash the filters three times with ice-cold wash buffer (Assay Buffer).

    • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and quantify the bound radioactivity using a liquid scintillation counter.

    • Data Analysis: Calculate the percentage of specific binding at each concentration of the test compound. Use non-linear regression analysis (e.g., in GraphPad Prism) to fit a sigmoidal dose-response curve and determine the IC₅₀ value. Calculate the Kᵢ value using the formula: Kᵢ = IC₅₀ / (1 + [L]/Kₐ) , where [L] is the concentration of the radioligand and Kₐ is its dissociation constant.

    CompoundhD4R Kᵢ (nM)hσ1R Kᵢ (nM)hσ2R Kᵢ (nM)
    1-benzyl-N-propylpiperidin-3-amine TBDTBDTBD
    L-745,870 (D4R Reference)1.5>10,000>10,000
    (+)-Pentazocine (σ1R Reference)>10,0003.11,500
    Haloperidol (Non-selective Reference)2.53.420.6

    Table 1: Template for presenting binding affinity data. TBD (To Be Determined) indicates values to be filled in from experimental results. Reference values are illustrative.

    Protocol 2: In Vitro Functional Assessment (Neuroprotection)

    This protocol assesses the potential neuroprotective effects of the compound, likely mediated by σ1R agonism, against oxidative stress in a neuronal cell line.

    Principle: The MTT assay is a colorimetric assay that measures cellular metabolic activity. Healthy, viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. A reduction in cell viability due to an insult (like oxidative stress) leads to a decreased colorimetric signal, which can be rescued by a neuroprotective agent.[14]

    Step-by-Step Methodology:

    • Cell Culture: Culture human neuroblastoma cells (e.g., SH-SY5Y) in appropriate media (e.g., DMEM/F12 with 10% FBS) at 37°C in a humidified 5% CO₂ incubator.

    • Plating: Seed cells into a 96-well plate at a density of 1 x 10⁴ cells per well and allow them to adhere for 24 hours.

    • Pre-treatment: Treat the cells with varying concentrations of 1-benzyl-N-propylpiperidin-3-amine (e.g., 10 nM to 10 µM) or a known σ1R agonist (e.g., PRE-084) for 1 hour. Include a vehicle-only control.

    • Induction of Oxidative Stress: Add hydrogen peroxide (H₂O₂) to all wells (except the untreated control group) to a final concentration of 100 µM to induce oxidative stress.

    • Incubation: Incubate the plate for 24 hours.

    • MTT Assay:

      • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

      • Aspirate the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.

      • Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Express cell viability as a percentage relative to the untreated control cells. Plot the percentage of cell viability against the concentration of the test compound to determine the EC₅₀ (the concentration that provides 50% of the maximal protective effect).

    G cluster_0 Protocol 1: Binding Affinity cluster_1 Protocol 2: Neuroprotection Assay P1_Start Prepare hD4R & hσ1R Membranes P1_Incubate Incubate Membranes with Radioligand & Test Compound P1_Start->P1_Incubate P1_Filter Filter & Wash P1_Incubate->P1_Filter P1_Count Scintillation Counting P1_Filter->P1_Count P1_Analyze Calculate Ki Value P1_Count->P1_Analyze P2_Start Culture SH-SY5Y Neuronal Cells P2_Treat Pre-treat with Test Compound P2_Start->P2_Treat P2_Stress Induce Oxidative Stress (H₂O₂) P2_Treat->P2_Stress P2_MTT MTT Assay to Measure Cell Viability P2_Stress->P2_MTT P2_Analyze Calculate EC₅₀ Value P2_MTT->P2_Analyze Compound 1-benzyl-N-propylpiperidin-3-amine Compound->P1_Incubate Displaces Radioligand Compound->P2_Treat Protects Cells

    Caption: Workflow for in vitro characterization of the test compound.

    Section 3: Application Notes & In Vivo Assessment Protocols

    Following in vitro characterization, in vivo studies are essential to understand the compound's effects on a whole organism, including its pharmacokinetic profile and behavioral outcomes.

    Protocol 3: Assessment of Cognitive Enhancement (Novel Object Recognition Test)

    This test evaluates a rodent's ability to recognize a novel object in a familiar environment, a form of memory that is dependent on the hippocampus and prefrontal cortex and is modulated by the dopamine system.

    Principle: Rodents have an innate preference for novelty and will spend more time exploring a new object than a familiar one. A compound that enhances cognition may increase the time spent exploring the novel object.

    Step-by-Step Methodology:

    • Animal Acclimation: Acclimate male C57BL/6 mice to the testing room for at least 1 week. Handle the mice daily for 3 days prior to the experiment.

    • Habituation: On day 1, allow each mouse to freely explore the empty testing arena (e.g., a 40x40 cm open box) for 10 minutes.

    • Dosing: On day 2, 30 minutes before the familiarization phase, administer the test compound (e.g., 1, 5, 10 mg/kg), a reference drug (e.g., a D4R agonist), or vehicle (e.g., saline with 5% DMSO) via intraperitoneal (IP) injection.

    • Familiarization Phase (T1): Place two identical objects (A1 and A2) in the arena and allow the mouse to explore for 10 minutes. Record the time spent exploring each object. Exploration is defined as the nose pointing toward the object at a distance of ≤2 cm.

    • Inter-trial Interval: Return the mouse to its home cage for a 1-hour interval.

    • Test Phase (T2): Place one of the familiar objects (A1) and a new, novel object (B) in the same locations. Allow the mouse to explore for 5 minutes and record the exploration time for each object.

    • Data Analysis: Calculate a discrimination index (DI) for the test phase: DI = (Time_Novel - Time_Familiar) / (Time_Novel + Time_Familiar) . A positive DI indicates a preference for the novel object and intact memory. Compare the DI between treatment groups using an appropriate statistical test (e.g., ANOVA).

    G cluster_D4R Dopamine D4 Receptor Pathway cluster_S1R Sigma-1 Receptor Pathway D4R D4R G_protein Gαi/o D4R->G_protein Activation by Ligand AC Adenylyl Cyclase G_protein->AC Inhibition cAMP cAMP AC->cAMP Conversion of ATP PKA PKA cAMP->PKA Activation CREB CREB Phosphorylation PKA->CREB Cognition Modulation of Cognition CREB->Cognition S1R σ1R (at ER-Mito Interface) IP3R IP3R S1R->IP3R Stabilization Ca_ER ER Ca²⁺ IP3R->Ca_ER Modulates Release Ca_Mito Mitochondrial Ca²⁺ Uptake Ca_ER->Ca_Mito Mito_Health Mitochondrial Bioenergetics Ca_Mito->Mito_Health Neuroprotection Neuroprotection Mito_Health->Neuroprotection

    Caption: Hypothesized signaling pathways for the test compound.

    Section 4: Conclusion and Future Directions

    The structural features of 1-benzyl-N-propylpiperidin-3-amine make it a compelling candidate for investigation in neurological research. Its piperidine core, shared with many CNS-active drugs, along with its specific N-substituents, suggests a potential affinity for dopamine D4 and sigma-1 receptors. The protocols outlined in this guide provide a clear, logical, and robust framework for the initial in vitro and in vivo characterization of this and similar molecules.

    Positive results from these initial studies—such as high affinity and selectivity for D4R or potent neuroprotective effects via σ1R—would warrant further investigation. Future directions would include full pharmacokinetic profiling, assessment in validated animal models of schizophrenia or neurodegenerative disease, and structure-activity relationship (SAR) studies to optimize potency and selectivity. This systematic approach will clarify the therapeutic potential of this chemical scaffold and could lead to the development of novel probes and therapeutics for complex neurological disorders.

    References

    • American Chemical Society. Identification of dopamine D4 receptor selective ligands for the treatment of neuropsychiatric disorders. American Chemical Society.
    • ACS Publications. (2024). Sigma 1 Receptor and Its Pivotal Role in Neurological Disorders.
    • PMC. Sigma 1 Receptor and Its Pivotal Role in Neurological Disorders. PMC.
    • Unknown. (2026).
    • PMC. Sigma receptors and neurological disorders. PMC - NIH.
    • Ishikawa, M., & Hashimoto, K. (2009).
    • MDPI. (2023).
    • MDPI.
    • PMC. Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. PMC - NIH.
    • PMC. Identification of a New Selective Dopamine D4 Receptor Ligand. PMC - NIH.
    • PMC. (2022). Piperine and Its Metabolite's Pharmacology in Neurodegenerative and Neurological Diseases. PMC - NIH.
    • Frontiers. Sigma receptors and mitochondria-associated ER membranes are converging therapeutic targets for Alzheimer's disease.
    • BenchChem. N-benzyl-N-methyl-1-(3-phenylpropyl)piperidin-4-amine.
    • Smolecule. (2023). Buy 1-Benzylpiperidin-3-amine dihydrochloride.
    • ResearchGate.
    • ACS Publications. (2019). Dopamine D4 Receptor-Selective Compounds Reveal Structure–Activity Relationships that Engender Agonist Efficacy. Journal of Medicinal Chemistry.
    • eLife. (2019). Crystal structure of dopamine receptor D4 bound to the subtype selective ligand, L745870.
    • BenchChem. (2025).
    • Googleapis.com. AN IMPROVED PROCESS FOR THE PREPARATION OF (3R,4R)-(1-BENZYL-4-METHYLPIPERIDIN-3-YL)-METHYLAMINE.
    • ChemicalBook. (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine synthesis.
    • PMC. (2025). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. PMC - NIH.
    • MDPI. (2025). 2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ 1/2 Receptors.
    • PMC. Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer's disease. PMC - NIH.
    • Google Patents. 1-benzyl-n,4-dimethylpiperidin-3-amine or a salt thereof and processes for preparing tofacitinib using the same.
    • Google Patents. CN102351783B - The synthetic method of 1-benzyl-3-piperidone hydrochloride.
    • PubMed. (2024). The proof of concept of 2-{3-[N-(1-benzylpiperidin-4-yl)propyl]amino}.
    • QuickCompany.
    • Frontiers. (2021). Piperazine-Derived α1D/1A Antagonist 1- Benzyl-N- (3-(4- (2-Methoxyphenyl) Piperazine-1-yl) Propyl) -1H- Indole-2- Carboxamide Induces Apoptosis in Benign Prostatic Hyperplasia Independently of α1-Adrenoceptor Blocking.
    • PubChem. 1-benzyl-n-propylpiperidin-3-amine (C15H24N2).
    • Inxight Drugs. 1-BENZYL-N-(1-PHENYLPYRAZOL-3-YL)PIPERIDIN-4-AMINE.
    • MDPI. (2023). (R)-N-Benzyl-N-(1-phenylethyl)cyclohexanamine.
    • MDPI. (2024). Synthesis and Antioxidant Activity of N-Benzyl-2-[4-(aryl)-1H-1,2,3-triazol-1-yl]ethan-1-imine Oxides.

    Sources

    Method

    Application Note: 1-Benzyl-N-propylpiperidin-3-amine as a Privileged Scaffold in Medicinal Chemistry

    Executive Summary The 3-aminopiperidine motif is a cornerstone in modern medicinal chemistry, serving as the core structural element in numerous FDA-approved therapeutics, including Dipeptidyl Peptidase-4 (DPP-4) inhibit...

    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary

    The 3-aminopiperidine motif is a cornerstone in modern medicinal chemistry, serving as the core structural element in numerous FDA-approved therapeutics, including Dipeptidyl Peptidase-4 (DPP-4) inhibitors (e.g., alogliptin) and various kinase inhibitors[1][2]. Within this expansive chemical space, 1-benzyl-N-propylpiperidin-3-amine (CAS: 1094325-69-5) emerges as a highly specialized and versatile building block[3].

    Unlike primary 3-aminopiperidines, this molecule features a secondary amine at the C3 position (N-propyl) and a tertiary amine at the N1 position (N-benzyl). This specific substitution pattern provides unique vectoral projections, altered basicity, and orthogonal reactivity, making it an invaluable tool for exploring complex Structure-Activity Relationships (SAR) in drug discovery[4].

    Structural Rationale & Pharmacological Context

    The selection of a core heterocyclic scaffold profoundly influences a molecule's binding affinity, selectivity, and pharmacokinetic (PK) properties[1]. The architecture of 1-benzyl-N-propylpiperidin-3-amine is deliberately designed to offer three distinct functional zones:

    • The Piperidine Core: Imparts critical conformational rigidity, allowing for the precise spatial arrangement of pharmacophores. This is essential for interacting with deep target pockets, such as the hinge region of kinases like GSK-3β[4] or the active sites of bacterial proteases like IdeS[5][6].

    • The N-Propyl Group (C3): The addition of the propyl chain introduces localized lipophilicity and steric bulk. This modification forces the molecule into specific bioactive conformations, allows it to occupy adjacent hydrophobic pockets within the target receptor, and lowers the pKa of the amine compared to a primary amine, thereby enhancing cellular permeability.

    • The N-Benzyl Group (N1): Serves a dual purpose. In early-stage SAR, it acts as a robust protecting group that is completely stable to the basic and mildly acidic conditions used during the functionalization of the N-propyl amine[7]. In later stages, it can be retained as a lipophilic anchor or cleanly cleaved via hydrogenolysis to reveal the secondary piperidine nitrogen, which can then act as a critical hydrogen-bond donor[6].

    ScaffoldLogic NPropyl N-Propyl Group • Steric Bulk • Hydrophobic interaction • Modulates pKa Piperidine Piperidine Core • Conformational control • H-bond donor (post-cleavage) NPropyl->Piperidine C3 Substitution NBenzyl N-Benzyl Group • Orthogonal protection • Lipophilic anchor NBenzyl->Piperidine N1 Substitution

    Structural and functional rationale of the 1-benzyl-N-propylpiperidin-3-amine scaffold.
    Table 1: Physicochemical Properties & Impact
    PropertyValueRationale / Impact in Drug Design
    Molecular Formula C15H24N2-
    Molecular Weight 232.37 g/mol [3]Low MW allows for extensive downstream functionalization without exceeding Lipinski's Rule of 5.
    Predicted XlogP 2.8[8]Optimal lipophilicity for membrane permeability; the N-propyl group adds ~1.0-1.5 logP units over a primary amine.
    Monoisotopic Mass 232.19395 Da[8]Critical target mass for LC-MS monitoring during synthesis ([M+H]+ = 233.2).

    Synthetic Workflows & Self-Validating Protocols

    To fully leverage 1-benzyl-N-propylpiperidin-3-amine, chemists must navigate the inherent steric hindrance of the N-propyl secondary amine. The following protocols detail the optimal conditions for functionalizing this scaffold, grounded in mechanistic causality and designed as self-validating systems.

    Workflow A 1-Benzyl-N-propyl piperidin-3-amine B Amidation (C3) Sterically Hindered A->B HATU, DIPEA DMF, RT C Debenzylation (N1) Catalytic Hydrogenolysis B->C H2 (1 atm), Pd/C MeOH, AcOH D Target Compound (Kinase/Protease Inhibitor) C->D SAR Elaboration

    Synthetic workflow for functionalizing 1-benzyl-N-propylpiperidin-3-amine in drug discovery.
    Protocol 1: Sterically Demanding Amidation of the C3 Secondary Amine

    Causality & Rationale: Standard coupling reagents (e.g., EDC/HOBt) often fail or provide unacceptably low yields when reacting with the N-propyl-substituted amine due to significant steric clash. To overcome this kinetic barrier, HATU is utilized. HATU generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester, which accelerates the coupling rate and suppresses epimerization if chiral centers are present elsewhere in the target molecule[2].

    Step-by-Step Methodology:

    • Activation: Dissolve the target carboxylic acid (1.1 eq) and HATU (1.2 eq) in anhydrous N,N-dimethylformamide (DMF) to achieve a 0.2 M concentration.

    • Base Addition: Add N,N-diisopropylethylamine (DIPEA) (3.0 eq). Mechanistic note: DIPEA is chosen over triethylamine because its steric bulk prevents it from competing as a nucleophile, ensuring it solely acts to deprotonate the carboxylic acid and the amine. Stir for 15 minutes at room temperature to form the active HOAt ester.

    • Coupling: Add 1-benzyl-N-propylpiperidin-3-amine (1.0 eq) dropwise to the activated ester solution. Stir for 4–6 hours at room temperature.

    • In-Process Control (IPC): Monitor the reaction via LC-MS. The reaction is self-validating when the scaffold mass ([M+H]+ = 233.2)[8] disappears, replaced by the expected product mass.

    • Workup: Quench the reaction with saturated aqueous NaHCO3. Extract with ethyl acetate (3x). Wash the combined organic layers with 5% aqueous LiCl (crucial for removing residual DMF) and brine.

    • Purification: Dry over anhydrous Na2SO4, concentrate in vacuo, and purify via silica gel flash chromatography.

    Table 2: Reaction Optimization for C3-Amine Functionalization
    Coupling ReagentSolventBaseYieldMechanistic Observation
    EDC / HOBtDMFTEA< 40%Poor conversion; HOBt active ester is insufficiently reactive for the sterically hindered N-propyl amine.
    PyBOPDCMDIPEA60%Moderate conversion; requires elevated temperatures (40°C) which may induce side reactions.
    HATU DMF DIPEA > 85% Optimal; HOAt active ester rapidly overcomes steric bulk; DIPEA prevents nucleophilic competition.
    Protocol 2: Selective Catalytic Debenzylation

    Causality & Rationale: Once the C3 amine is functionalized, the N1-benzyl group must often be removed to expose the piperidine nitrogen for interaction with the biological target or for further synthetic elaboration[6]. Palladium on carbon (Pd/C) with hydrogen gas is the standard method. However, the basicity of the newly formed amides/amines can poison the palladium catalyst. Adding a stoichiometric amount of acetic acid protonates the amines, preventing catalyst deactivation and significantly accelerating the cleavage.

    Step-by-Step Methodology:

    • Preparation: In a thick-walled hydrogenation flask, dissolve the N-benzyl intermediate (1.0 eq) in methanol (0.1 M).

    • Acidification: Add glacial acetic acid (2.0 eq) to mitigate catalyst poisoning.

    • Catalyst Addition: Carefully add 10% Pd/C (10% w/w). Safety note: Pd/C is highly pyrophoric when dry; always add it to the solvent under an inert argon or nitrogen atmosphere.

    • Hydrogenation: Evacuate the flask and backfill with H2 gas (repeat for 3 cycles). Stir vigorously under a hydrogen balloon (1 atm) at room temperature for 12-24 hours.

    • In-Process Control (IPC): Monitor via TLC (DCM:MeOH 9:1). The debenzylated product will typically have a significantly lower Rf due to the liberated secondary amine.

    • Filtration: Filter the suspension through a tightly packed pad of Celite to remove the palladium catalyst. Wash the filter cake thoroughly with methanol.

    • Isolation: Concentrate the filtrate in vacuo. To isolate the free base, partition the residue between DCM and 1M NaOH, extract, dry over Na2SO4, and concentrate.

    Sources

    Application

    Application Note: Advanced Protocols for the Storage and Handling of 1-Benzyl-N-propylpiperidin-3-amine

    Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Compound: 1-Benzyl-N-propylpiperidin-3-amine (CAS: 1094325-69-5) Executive Summary & Chemical Profiling 1-Benzyl-N-propylpiperidin-...

    Author: BenchChem Technical Support Team. Date: March 2026

    Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Compound: 1-Benzyl-N-propylpiperidin-3-amine (CAS: 1094325-69-5)

    Executive Summary & Chemical Profiling

    1-Benzyl-N-propylpiperidin-3-amine is a highly versatile, bifunctional building block extensively utilized in medicinal chemistry and pharmaceutical synthesis[1]. Featuring both a tertiary piperidine amine and a sterically accessible secondary propyl amine, this compound presents a unique reactivity profile. However, these exact structural features render it highly susceptible to environmental degradation.

    As a Senior Application Scientist, I emphasize that handling this compound is not merely about following safety rules; it is about understanding the causality of its reactivity . The electron-rich nitrogens readily react with atmospheric carbon dioxide and moisture to form carbamate salts and hydrates, respectively[2]. Consequently, establishing a self-validating system for its storage and handling is critical to maintaining batch-to-batch reproducibility in drug development workflows.

    Quantitative Specifications & Handling Impacts
    ParameterSpecificationCausality & Handling Impact
    Chemical Name 1-Benzyl-N-propylpiperidin-3-amineBifunctional basic amine; requires orthogonal protection strategies during synthesis.
    CAS Number 1094325-69-5Primary identifier for procurement and SDS tracking.
    Molecular Formula C15H24N2High carbon-to-heteroatom ratio; highly soluble in organic solvents (DCM, EtOAc, THF).
    Molecular Weight 232.37 g/mol [1]Essential for precise stoichiometric calculations in cross-coupling reactions.
    Storage Temperature Room Temperature[3]Prevents thermal degradation while maintaining optimal viscosity for liquid handling.
    Atmosphere Inert (Argon/Nitrogen)[2]Prevents N-oxidation and carbamate formation via atmospheric CO2 sequestration.
    Light Sensitivity High (Store in Dark)[3]Benzyl and amine moieties are susceptible to photo-oxidation; mandates amber vials.

    Mandatory Handling Workflow

    To ensure the integrity of the amine upon receipt and during prolonged storage, the following workflow must be strictly adhered to. This process incorporates a self-validating Quality Control (QC) loop to guarantee the material has not degraded prior to use.

    G Start Receive 1-Benzyl-N-propylpiperidin-3-amine Inert Transfer to Schlenk Line / Glovebox Start->Inert Purge Purge with Argon (3x Vacuum/Gas Cycles) Inert->Purge Aliquot Aliquot into Amber Glass Vials Purge->Aliquot Seal Seal with PTFE-Lined Caps Aliquot->Seal Test QC: 1H NMR & Karl Fischer Titration Seal->Test Decision Moisture < 0.1% & No Carbamate? Test->Decision Store Store at RT in Dark, Inert Atmosphere Decision->Store Yes Repurify Repurify (Distillation / Free-basing) Decision->Repurify No Repurify->Inert

    Workflow for inert handling and self-validating QC of piperidine amines.

    Experimental Methodologies & Causality

    Protocol A: Inert Atmosphere Aliquoting (Schlenk Technique)

    Because 1-benzyl-N-propylpiperidin-3-amine is sensitive to air and moisture, bulk containers should never be opened on the open bench[2].

    • Glassware Preparation: Dry all receiving amber vials in an oven at 120°C for a minimum of 4 hours.

      • Causality: Piperidine derivatives are highly hygroscopic. Residual surface moisture on glass will form hydrates with the amine, altering its physical state and concentration.

    • Atmospheric Purging: Transfer the sealed bulk bottle and the dried vials to a Schlenk line or an argon-filled glovebox. Perform three vacuum/argon backfill cycles on the vials.

      • Causality: This removes ambient oxygen and CO2, actively preventing the secondary amine from reacting to form a carbamate salt[2].

    • Transfer & Sealing: Aliquot the required volumes using a gas-tight syringe. Seal the vials immediately using PTFE-lined septa.

      • Causality: Basic amines rapidly degrade standard rubber or silicone septa over time, leading to contamination and the eventual loss of the inert seal. PTFE is chemically inert to strong organic bases.

    Protocol B: Chromatographic Purification & Silica Deactivation

    When purifying crude reaction mixtures containing this amine, researchers frequently encounter severe streaking on standard silica gel, leading to poor isolated yields[2].

    • Column Preparation: Slurry-pack the silica gel using a mobile phase containing 1–5% Triethylamine (TEA) or aqueous ammonia[2].

      • Causality: The silanol groups (Si-OH) on the surface of standard silica gel are acidic (pKa ~4.5–5.5). The basic secondary and tertiary nitrogens of 1-benzyl-N-propylpiperidin-3-amine will protonate upon contact, leading to irreversible ionic binding. TEA acts as a sacrificial base, competitively capping these acidic sites and allowing the target amine to elute cleanly[2].

    • Self-Validating Step: Run a rapid Thin Layer Chromatography (TLC) plate of the crude mixture in the TEA-spiked solvent. A well-defined, circular spot confirms sufficient silica deactivation. If the spot is teardrop-shaped, increase the TEA concentration by 1% until resolution is achieved.

    Self-Validating Quality Control Systems

    To ensure trustworthiness in your synthetic steps, you must validate the integrity of the amine before use.

    NMR Troubleshooting & Proton Exchange Dynamics: If the 1 H NMR spectrum (in CDCl 3​ ) shows broad peaks or shifting baselines, it does not necessarily indicate chemical degradation.

    • Causality: Amine protons undergo intermediate exchange rates with trace residual water or acids, and participate in intermolecular hydrogen bonding, which broadens the NMR signals[2].

    • Self-Validating Protocol: Add a single drop of D 2​ O to the NMR tube and shake vigorously[2]. The labile N-H proton of the secondary propyl amine will exchange with deuterium and disappear from the spectrum. Concurrently, the surrounding aliphatic peaks will sharpen. This immediately validates that the broadening was an artifact of proton exchange dynamics, confirming the structural integrity of the compound.

    Safety & Spill Response Protocols

    Based on data for similar piperidine compounds, 1-benzyl-N-propylpiperidin-3-amine must be treated as corrosive and potentially toxic[2][4].

    • Causality of Toxicity: The high electron density and lipophilicity of the piperidine/benzyl framework allow the molecule to rapidly penetrate biological membranes, causing severe skin burns, eye damage, and respiratory irritation[4].

    • Handling: Handle exclusively in a certified chemical fume hood while wearing appropriate PPE (nitrile gloves, lab coat, safety goggles)[5].

    • Spill Response: In the event of a spill, do not use water initially , as it can spread the corrosive liquid and generate heat. Instead, absorb the spill with an inert material (e.g., vermiculite, dry sand, or diatomaceous earth)[4][6]. Neutralize the collected residue with a weak acid (e.g., dilute acetic acid) before routing to hazardous waste[4].

    References

    • Material Safety Data Sheet - Piperidine, 99% - Cole-Parmer. Available at: [Link]

    • Safety Data Sheet: Piperidine - Carl ROTH. Available at: [Link]

    Sources

    Technical Notes & Optimization

    Troubleshooting

    Technical Support Center: Purification of 1-benzyl-N-propylpiperidin-3-amine

    Welcome to the technical support center for the purification of 1-benzyl-N-propylpiperidin-3-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges...

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the technical support center for the purification of 1-benzyl-N-propylpiperidin-3-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the purification of this piperidine derivative. The information provided herein is based on established chemical principles and field-proven insights to ensure you can achieve the desired purity for your downstream applications.

    I. Troubleshooting Guide

    This section addresses specific issues that may arise during the purification of 1-benzyl-N-propylpiperidin-3-amine, providing explanations for the underlying causes and actionable solutions.

    Q1: My final product is an oil and is difficult to handle. How can I obtain a solid, crystalline material?

    A1: The free base of many amines, including 1-benzyl-N-propylpiperidin-3-amine, often exists as an oil at room temperature, which can complicate isolation and handling.[1] Conversion to a salt is a standard and effective technique to induce crystallization.

    Causality: Salt formation introduces ionic character to the molecule, which significantly increases the melting point and promotes the formation of a stable crystal lattice. The choice of the acid used for salt formation is critical and can influence the crystallinity and solubility of the resulting salt.

    Step-by-Step Protocol for Salt Formation and Recrystallization:

    • Solvent Selection: Dissolve the crude 1-benzyl-N-propylpiperidin-3-amine oil in a minimal amount of a suitable organic solvent. Common choices include isopropanol, acetone, or ethyl acetate.[2]

    • Acid Addition: Slowly add a solution of an appropriate acid (e.g., hydrochloric acid in diethyl ether, or an organic acid like acetic acid or tartaric acid) to the stirred amine solution.[2][3] The addition should be dropwise to control the rate of precipitation.

    • Precipitation and Crystallization: The salt will typically precipitate out of the solution. The mixture can be stirred at room temperature or cooled in an ice bath to maximize yield. For recrystallization, the crude salt can be filtered, washed with a small amount of cold solvent, and then redissolved in a minimal amount of a hot solvent (or solvent mixture) and allowed to cool slowly to form well-defined crystals.[2]

    • Isolation and Drying: Collect the crystals by filtration, wash with a cold solvent, and dry under vacuum.

    Q2: I'm observing significant side products in my reaction mixture after a reductive amination synthesis. What are the likely impurities and how can I minimize them?

    A2: Reductive amination is a common route for synthesizing 1-benzyl-N-propylpiperidin-3-amine. However, several side reactions can lead to impurities that complicate purification.

    Common Side Reactions and Impurities:

    • Over-alkylation: The newly formed secondary amine product can be more nucleophilic than the starting amine and react further with the carbonyl compound, leading to tertiary amine impurities.[4]

    • Reduction of the Carbonyl Starting Material: The reducing agent can reduce the starting ketone or aldehyde to an alcohol before it has a chance to form the imine.[4]

    • Bis-alkylation of Primary Amines: If a primary amine is used, it can be alkylated twice, leading to a tertiary amine byproduct.[5]

    Strategies for Minimizing Side Products:

    • Choice of Reducing Agent: Use a milder, more selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃).[4] This reagent preferentially reduces the iminium ion over the carbonyl group, minimizing the formation of alcohol byproducts.[4]

    • Stepwise Procedure: To reduce over-alkylation, a stepwise procedure where the imine is formed first, followed by the addition of the reducing agent, can be effective.[4]

    • Stoichiometry Control: Using a stoichiometric amount of the amine or a slight excess of the carbonyl compound can also help control over-alkylation.[4]

    • Reaction Conditions: While many reductive aminations proceed at room temperature, gentle heating may be necessary for less reactive substrates.[4] Common solvents include dichloromethane (DCM), 1,2-dichloroethane (DCE), and tetrahydrofuran (THF).[4]

    Q3: My purified product still shows impurities by HPLC analysis. What chromatographic techniques are best suited for this compound?

    A3: Due to the basic nature of the amine, standard silica gel chromatography can sometimes lead to peak tailing and poor separation.

    Recommended Chromatographic Techniques:

    • Reverse-Phase HPLC: This is a robust method for analyzing the purity of 1-benzyl-N-propylpiperidin-3-amine and separating it from non-volatile impurities.[6] A C18 column is typically used with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol.[6]

    • GC-MS for Volatile Impurities: Gas chromatography-mass spectrometry is ideal for identifying and quantifying volatile organic impurities and residual solvents from the synthesis.[6]

    • Modified Silica Gel Chromatography: To mitigate issues with basic amines on standard silica, two strategies can be employed:

      • Amine-Treated Eluent: Add a small amount of a volatile amine, such as triethylamine (0.1-1%), to the eluent to saturate the acidic silanol groups on the silica surface and reduce peak tailing.

      • Pre-treated Silica: Prepare a slurry of the silica gel with a dilute solution of triethylamine in a non-polar solvent, then filter and dry before packing the column.

    Technique Purpose Typical Conditions
    Reverse-Phase HPLCPurity assessment and separation of non-volatile impurities.C18 column, water/acetonitrile or water/methanol gradient with a buffer.
    GC-MSIdentification of volatile impurities and residual solvents.Capillary column, helium carrier gas, temperature gradient.
    Modified Silica Gel ChromatographyPreparative purification.Silica gel with 0.1-1% triethylamine in the eluent.
    Q4: My product is a racemic mixture. How can I separate the enantiomers?

    A4: Since 1-benzyl-N-propylpiperidin-3-amine possesses a chiral center, separating the enantiomers is often necessary for pharmaceutical applications.

    Methods for Chiral Separation:

    • Diastereomeric Salt Formation and Recrystallization: This classical method involves reacting the racemic amine with a chiral acid (a resolving agent) to form diastereomeric salts. These salts have different physical properties, such as solubility, which allows them to be separated by fractional crystallization.[2][7]

      • Common Chiral Acids: Tartaric acid and its derivatives (e.g., dibenzoyl-L-tartaric acid), and camphorsulfonic acid are frequently used.[1][2]

    • Chiral HPLC: This is a powerful analytical and preparative technique for separating enantiomers.[8] It utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation.[8] Polysaccharide-based CSPs are often effective for piperidine derivatives.[8]

    Workflow for Diastereomeric Salt Resolution:

    G racemic_amine Racemic 1-benzyl-N- propylpiperidin-3-amine diastereomeric_salts Formation of Diastereomeric Salts racemic_amine->diastereomeric_salts chiral_acid Chiral Resolving Agent (e.g., Dibenzoyl-L-tartaric acid) chiral_acid->diastereomeric_salts fractional_crystallization Fractional Crystallization diastereomeric_salts->fractional_crystallization separated_salts Separated Diastereomeric Salts fractional_crystallization->separated_salts base_treatment Treatment with Base separated_salts->base_treatment enantiomers Pure Enantiomers base_treatment->enantiomers G cluster_0 sample Purified Sample nmr NMR (¹H, ¹³C) Structural Confirmation sample->nmr ms Mass Spectrometry (Molecular Weight) sample->ms hplc HPLC (Purity Assessment) sample->hplc elemental Elemental Analysis (Composition) sample->elemental final Confirmed Identity and Purity

    Sources

    Optimization

    Technical Support Center: Troubleshooting 1-benzyl-N-propylpiperidin-3-amine Crystallization

    Welcome to the Advanced Crystallization Support Portal. 1-benzyl-N-propylpiperidin-3-amine (CAS: 1094325-69-5) is a highly flexible diamine containing both a tertiary piperidine nitrogen and a secondary exocyclic amine....

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Advanced Crystallization Support Portal. 1-benzyl-N-propylpiperidin-3-amine (CAS: 1094325-69-5) is a highly flexible diamine containing both a tertiary piperidine nitrogen and a secondary exocyclic amine. Due to its high conformational entropy and lack of rigid hydrogen-bond donors, the free base typically presents as a viscous oil at room temperature. Successful solid-state isolation requires strategic salt formation, precise supersaturation control, and rigorous solvent management to prevent Liquid-Liquid Phase Separation (LLPS) and deliquescence.

    Section 1: Core Troubleshooting Guide & FAQs

    Q1: Why does my compound form a milky emulsion ("oil out") instead of crystallizing upon cooling? A: This phenomenon is known as Liquid-Liquid Phase Separation (LLPS) or "oiling out". The highly flexible benzyl and propyl substituents kinetically hinder the molecular alignment required to build a rigid crystal lattice. When supersaturation is generated too rapidly (e.g., via fast cooling or aggressive anti-solvent addition), the system bypasses the metastable zone for nucleation and enters a miscibility gap[1]. Here, it separates into a solute-rich liquid phase (the emulsion) and a solvent-rich phase[1]. Furthermore, any diastereomeric or synthetic impurities will preferentially partition into this oil phase, significantly depressing the melting point and stabilizing the emulsion[2]. To resolve this, you must lower the supersaturation rate, adjust the solvent composition to widen the metastable zone, and introduce seed crystals before LLPS occurs[1].

    Q2: How do I select the optimal salt form for this diamine? A: 1-benzyl-N-propylpiperidin-3-amine has two basic centers. Using strong mineral acids (like HCl) often yields a di-hydrochloride salt. However, di-HCl salts of flexible polyamines are notoriously hygroscopic; the high charge density attracts atmospheric moisture, leading to deliquescence. A field-proven alternative is to utilize rigid, bulky organic dicarboxylic acids (e.g., fumaric acid or L-tartaric acid) in a 1:1 stoichiometry. The rigid carbon backbone of the counterion compensates for the conformational entropy of the amine, promoting a highly ordered, non-hygroscopic crystalline lattice.

    Q3: My isolated crystals turn into a sticky gum on the filter funnel. What is the root cause and solution? A: This is a classic symptom of solvent entrapment coupled with rapid moisture absorption. When crystallizing from polar protic solvents (like methanol or ethanol), the solvent hydrogen-bonds strongly to the amine salt. As the filter cake is exposed to ambient air, the residual solvent evaporates, evaporatively cooling the cake. This causes localized condensation of atmospheric water, which dissolves the hygroscopic salt into a gum. Solution: Implement a rigorous solvent swap protocol. Wash the filter cake with a cold, anhydrous, low-boiling anti-solvent (e.g., diethyl ether or heptane) to displace the polar mother liquor[3]. Immediately transfer the cake to a vacuum desiccator containing a strong desiccant like P₂O₅.

    Section 2: Quantitative Data & Salt Screening Matrix

    The following table summarizes the physicochemical properties and salt screening outcomes to guide your counterion and solvent selection.

    CounterionStoichiometryOptimal Solvent SystemCrystallinityHygroscopicityTypical Yield
    None (Free Base) N/AN/AAmorphous OilLowN/A
    Hydrochloric Acid 2:1 (Di-HCl)EtOH / Et₂OPoor (Oils out)Severe< 40%
    Sulfuric Acid 1:1 (Sulfate)IPA / HeptaneModerateHigh50%
    Fumaric Acid 1:1 (Fumarate)Acetone / MTBEExcellentLow> 85%
    L-Tartaric Acid 1:1 (Tartrate)MeOH / EtOAcGoodModerate75%
    Section 3: Experimental Protocols (Self-Validating Systems)
    Protocol A: Resolving Oiling Out (LLPS) via Temperature Cycling

    Objective: To rescue a batch that has oiled out by forcing the system back into the metastable zone.

    • Redissolution: If the reaction mixture appears milky or an oil layer forms at the bottom of the flask, immediately halt cooling. Reheat the mixture to 5–10°C above the cloud point until a single, homogeneous clear phase is restored[4].

    • Solvent Adjustment: Add 10–15% (v/v) of the primary solubilizing solvent (e.g., Ethanol or IPA). Causality: This reduces the absolute concentration, shifting the system out of the miscibility gap and widening the metastable zone[1].

    • Controlled Cooling: Program the reactor to cool at a rate no greater than 5°C/hour. Apply high-shear stirring (e.g., 400+ RPM) to prevent localized supersaturation gradients.

    • Seeding: Once the temperature is within the metastable zone (typically 5°C below the solubility limit but above the LLPS boundary), introduce 1–2 wt% of high-quality seed crystals.

      • Validation Check: If the seeds dissolve, the solution is undersaturated; reheat, evaporate 5% of the solvent, and retry. If they persist and grow, maintain the temperature for 2 hours before resuming cooling[3].

    Protocol B: Fumarate Salt Formation and Crystallization

    Objective: To isolate 1-benzyl-N-propylpiperidin-3-amine as a stable, highly crystalline mono-fumarate salt.

    • Free Base Preparation: Dissolve 1.0 equivalent of the free base oil in anhydrous Acetone (10 volumes).

    • Acid Addition: In a separate flask, dissolve 1.05 equivalents of Fumaric Acid in a minimum amount of boiling Acetone/Methanol (9:1 v/v).

    • Reactive Crystallization: Dropwise, add the hot fumaric acid solution to the free base solution under vigorous stirring at 45°C.

      • Validation Check: Spot the mixture on wet pH paper. The pH should be between 4.0 and 5.0. If pH > 5.5, the tertiary amine is unprotonated; add trace amounts of fumaric acid until the target pH is reached.

    • Anti-Solvent Addition: Slowly add Methyl tert-butyl ether (MTBE) (5 volumes) over 1 hour to drive supersaturation.

    • Isolation: Cool to 0°C over 4 hours. Filter the resulting white crystalline solid under a nitrogen blanket. Wash twice with cold, anhydrous MTBE (2 volumes) to strip polar solvents[3], and dry immediately in a vacuum oven at 40°C.

    Section 4: Process Visualizations

    LLPS_Resolution Start Observe Oiling Out (LLPS) CheckTemp Is Temp > Melting Point of Solute? Start->CheckTemp Reheat Reheat to Redissolve Single Phase CheckTemp->Reheat Yes AdjustSolvent Add 10-20% Soluble Solvent (Reduce Supersaturation) CheckTemp->AdjustSolvent No Reheat->AdjustSolvent CoolSlow Cool Slowly (<5°C/hr) & Apply High Shear AdjustSolvent->CoolSlow Seed Add Seed Crystals in Metastable Zone CoolSlow->Seed Success Crystalline Suspension Seed->Success

    Workflow for resolving Liquid-Liquid Phase Separation (LLPS) during amine crystallization.

    Salt_Selection FreeBase 1-benzyl-N-propylpiperidin-3-amine (Free Base Oil) AcidChoice Select Counterion (ΔpKa > 3) FreeBase->AcidChoice Mineral Mineral Acids (HCl, H2SO4) AcidChoice->Mineral Organic Organic Acids (Tartaric, Fumaric) AcidChoice->Organic DiSalt Di-HCl Salt (Hygroscopic/Deliquescent) Mineral->DiSalt Excess Acid MonoSalt Mono-Organic Salt (High Crystallinity) Organic->MonoSalt 1:1 Stoichiometry

    Salt selection logic tree for flexible diamine free bases to maximize crystallinity.

    Section 5: References
    • 1 - Mettler Toledo 2.2 - Organic Process Research & Development (ACS Publications)

    • 4 - Chemistry LibreTexts

    • 3 - Benchchem

    • 5 - CrystEngComm (RSC Publishing)

    Sources

    Troubleshooting

    Section 1: Frequently Asked Questions (FAQs) - Method Development &amp; Validation

    Technical Support Center: Analytical Method Validation for 1-Benzyl-N-propylpiperidin-3-amine Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to address the specifi...

    Author: BenchChem Technical Support Team. Date: March 2026

    Technical Support Center: Analytical Method Validation for 1-Benzyl-N-propylpiperidin-3-amine

    Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to address the specific physicochemical challenges of developing and validating analytical methods for 1-benzyl-N-propylpiperidin-3-amine .

    This molecule features a highly basic diamine structure—a tertiary piperidine nitrogen and a secondary exocyclic amine—coupled with a UV-active benzyl chromophore. These structural motifs make it highly susceptible to secondary electrostatic interactions with silica-based stationary phases, leading to severe peak tailing and compromised quantitation if not properly controlled. This guide synthesizes field-proven troubleshooting strategies with strict adherence to ICH Q2(R2) and USP <1225> validation frameworks.

    Q1: Why does 1-benzyl-N-propylpiperidin-3-amine exhibit severe peak tailing in standard reversed-phase HPLC, and how do we mitigate it? A1: The compound contains two highly basic nitrogen centers. At a typical mobile phase pH (pH 4–7), these amines are protonated and carry positive charges. Standard "Type A" silica columns contain residual silanol groups (Si-OH) that dissociate into negatively charged silanolate ions (Si-O⁻) above pH 3.5. The electrostatic attraction between the protonated amines and the silanolate ions creates a secondary retention mechanism (ion-exchange) alongside the primary hydrophobic retention, resulting in severe peak tailing[1][2]. Causality-Driven Solution: To eliminate this, you must suppress silanol ionization by lowering the mobile phase pH to ≤ 2.5 (using phosphate buffers)[3][4], or utilize a highly deactivated, end-capped "Type B" silica column specifically designed for basic compounds[2]. Alternatively, adding a competing base like triethylamine (TEA) can mask the silanols, though it may reduce column lifetime[3][5].

    Q2: What are the mandatory validation parameters for this API under ICH Q2(R2) and USP <1225>? A2: Assuming this method is a Category I quantitative assay for the bulk drug substance[6], the required parameters are Specificity, Linearity, Range, Accuracy, Precision (Repeatability and Intermediate Precision), and Robustness[7][8]. Because it is a major component assay, Limit of Detection (LOD) and Limit of Quantitation (LOQ) are not strictly required unless the method is concurrently used for impurity profiling (Category II)[6][9].

    Q3: How do we establish a self-validating system suitability test (SST) for this specific compound? A3: A self-validating protocol requires internal checks that fail before the analytical data becomes invalid. For 1-benzyl-N-propylpiperidin-3-amine, the critical quality attribute of the method is peak symmetry. Your SST must mandate a Tailing Factor (Tf) of ≤ 1.5[1][5] and a theoretical plate count (N) > 2000. If the column begins to degrade or silanols become exposed due to end-capping hydrolysis, the Tf will exceed 1.5, automatically invalidating the run and preventing the reporting of inaccurate data[10].

    Section 2: Troubleshooting Guide - Chromatographic Anomalies

    Issue 1: Sudden onset of peak tailing (Tf > 2.0) after 100 injections.

    • Root Cause Analysis: Hydrolysis of the stationary phase end-capping. High aqueous mobile phases at low pH (< 2.0) or the use of aggressive silanol suppressors (like TEA) can cleave the siloxane bonds of the C18 ligands and end-capping reagents, exposing fresh, highly active silanol groups[3].

    • Resolution Workflow:

      • Flush the system with 100% organic solvent to remove strongly retained contaminants.

      • Inject a neutral probe (e.g., toluene). If the neutral probe tails, the issue is physical (e.g., a column void or bad fitting)[2].

      • If tailing persists only with 1-benzyl-N-propylpiperidin-3-amine, the issue is chemical (silanol exposure)[2]. Replace the column with an ultra-pure, sterically protected C18 column[4].

    Issue 2: Non-linear response at high concentrations (120% of target).

    • Root Cause Analysis: Detector saturation or mass overload on the column. The benzyl group possesses a strong UV absorbance molar extinction coefficient.

    • Resolution Workflow: Shift the detection wavelength away from the λmax​ (e.g., from 210 nm to 254 nm) to reduce sensitivity, or decrease the injection volume.

    Section 3: Step-by-Step Methodologies

    Protocol A: Optimizing Peak Shape for Basic Amines
    • Mobile Phase Preparation: Prepare a 20 mM potassium phosphate buffer. Adjust the pH to 2.5 using phosphoric acid to ensure complete protonation of residual silanols[3].

    • Column Selection: Install an ultra-pure (99.99% silica), fully end-capped C18 column[4].

    • Equilibration: Flush the column with Mobile Phase A (Buffer) and Mobile Phase B (Acetonitrile) at the starting gradient ratio for at least 20 column volumes[5].

    • Diagnostic Injection: Inject a mixed standard containing a neutral marker (uracil or toluene) and 1-benzyl-N-propylpiperidin-3-amine.

    • Evaluation: Calculate the asymmetry factor ( As​ ). If As​ > 1.5 for the amine but 1.0 for the neutral marker, decrease the pH slightly or switch to a column with embedded polar groups.

    Protocol B: ICH Q2(R2) Validation Execution (Assay Method)
    • Specificity: Inject a blank, placebo (if applicable), and the API standard. Verify no interfering peaks elute at the retention time of 1-benzyl-N-propylpiperidin-3-amine[7].

    • Linearity: Prepare 5 concentration levels ranging from 80% to 120% of the nominal test concentration[11]. Perform linear regression; R2 must be ≥0.999 .

    • Accuracy: Prepare triplicate samples at 3 concentration levels (e.g., 80%, 100%, 120%). Calculate % recovery[10].

    • Precision: Perform 6 replicate injections of the 100% standard. Calculate the %RSD of the peak areas[10].

    • Robustness: Deliberately vary mobile phase pH ( ±0.2 ), flow rate ( ±10% ), and column temperature ( ±5∘C ). Verify that the Tailing Factor remains ≤1.5 [10].

    Section 4: Quantitative Data Presentation

    Table 1: ICH Q2(R2) & USP <1225> Acceptance Criteria for Category I Assay Validation

    Validation ParameterICH Q2(R2) RequirementExperimental DesignAcceptance Criteria
    Specificity MandatoryBlank, Standard, Sample overlayResolution ( Rs​ ) > 2.0 from nearest impurity
    Linearity MandatoryMinimum 5 levels (80-120%)Correlation coefficient ( R2 ) ≥0.999
    Accuracy Mandatory3 levels in triplicate (9 data points)Mean recovery 98.0% - 102.0%
    Repeatability Mandatory6 replicates at 100% concentrationArea %RSD ≤2.0%
    Intermediate Precision MandatoryDifferent day, analyst, or instrumentOverall Area %RSD ≤2.0%
    Robustness MandatoryPlackett-Burman or One-Factor-at-a-TimeSystem Suitability criteria met (Tf ≤1.5 )

    Section 5: Mandatory Visualizations

    PeakTailingResolution Start Observe Peak Tailing (Tf > 1.5) CheckNeutral Inject Neutral Probe (e.g., Toluene) Start->CheckNeutral Decision1 Does Neutral Probe Tail? CheckNeutral->Decision1 PhysicalIssue Physical System Issue (Void Volume, Bad Fitting) Decision1->PhysicalIssue Yes ChemicalIssue Chemical Issue (Acid-Base Silanol Interaction) Decision1->ChemicalIssue No FixPhysical Replace Fittings / Column PhysicalIssue->FixPhysical Success Symmetrical Peak (Tf ≤ 1.2) FixPhysical->Success FixChemical1 Lower Mobile Phase pH < 2.5 (Protonate Silanols) ChemicalIssue->FixChemical1 FixChemical2 Use End-Capped Type B Silica ChemicalIssue->FixChemical2 FixChemical3 Add Triethylamine (TEA) ChemicalIssue->FixChemical3 FixChemical1->Success FixChemical2->Success FixChemical3->Success

    Diagnostic workflow for isolating and resolving physical vs. chemical peak tailing in basic amines.

    ICHValidationLifecycle cluster_Validation ICH Q2(R2) Validation Execution ATP Define Analytical Target Profile (ATP) Dev Method Development & Risk Assessment ATP->Dev Spec Specificity Dev->Spec Lin Linearity & Range Spec->Lin Acc Accuracy Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec Rob Robustness Prec->Rob Report Validation Report & Control Strategy Rob->Report Lifecycle Continuous Lifecycle Monitoring (ICH Q14) Report->Lifecycle Lifecycle->Dev Revalidation if needed

    ICH Q2(R2) and Q14 integrated analytical method validation lifecycle for drug substances.

    Section 6: References

    • USP <1225> Method Validation - BA Sciences. basciences.com. URL: [Link]

    • 2008 USPC Official 12/1/07 - 4/30/08 General Chapters: <1225> VALIDATION OF COMPENDIAL PROCEDURES. biospectra.us. URL: [Link]

    • Peak Tailing in HPLC - Element Lab Solutions. elementlabsolutions.com. URL: [Link]

    • HPLC Tech Tip: Peak Tailing of Basic Analytes - Phenomenex. phenomenex.com. URL: [Link]

    • HPLC Peak Tailing - Axion Labs. axionlabs.com. URL: [Link]

    • How to avoid the tailing problem of basic compounds in HPLC analysis? - uHPLCs. uhplcslab.com. URL: [Link]

    • Considerations for Method Validation | Pharmaceutical Technology. pharmtech.com. URL: [Link]

    • ICH guideline Q2(R2) on validation of analytical procedures - European Medicines Agency (EMA). europa.eu. URL: [Link]

    • Validation of Analytical Procedure Q2(R2) - ICH. ich.org. URL: [Link]

    • ICH Q2(R2) Guide: Analytical Method Validation Explained - IntuitionLabs. intuitionlabs.ai. URL: [Link]

    Sources

    Optimization

    1-benzyl-N-propylpiperidin-3-amine handling and disposal best practices

    Welcome to the Technical Support Center for 1-benzyl-N-propylpiperidin-3-amine . As a Senior Application Scientist, I have designed this guide to move beyond basic safety data sheets.

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Technical Support Center for 1-benzyl-N-propylpiperidin-3-amine . As a Senior Application Scientist, I have designed this guide to move beyond basic safety data sheets. This resource provides researchers and drug development professionals with field-proven methodologies, mechanistic troubleshooting, and self-validating protocols to ensure experimental integrity when handling this specific piperidine derivative.

    Compound Overview & Quantitative Data

    Before integrating this compound into your synthetic workflows, it is critical to understand its physicochemical baseline.

    PropertyValue
    Compound Name 1-benzyl-N-propylpiperidin-3-amine
    CAS Number 1094325-69-5[1],
    Molecular Formula C15H24N2
    Molecular Weight 232.36 g/mol [1]
    Structural Features Benzyl-protected piperidine ring, N-propyl substituted 3-amine
    Hazard Classification H302 (Harmful if swallowed), H315 (Skin irritant), H319 (Eye irritant), H335 (Respiratory irritant),[2]
    Optimal Storage 2-8°C, Inert Atmosphere (Ar/N2), Protect from Light[2]

    FAQs: Handling, Storage, and Stability

    Q: Why has my batch of 1-benzyl-N-propylpiperidin-3-amine become highly viscous and developed a yellow tint over time? A: This is a classic degradation profile for secondary and tertiary amines. As a highly nucleophilic molecule, the secondary amine group on the C3 position rapidly reacts with atmospheric carbon dioxide (CO2) to form carbamate salts when exposed to ambient air. Simultaneously, prolonged exposure to oxygen and UV light induces N-oxidation, which manifests as a yellowing of the compound. Causality: This degradation is not merely cosmetic; it directly alters the stoichiometry of your reactions and reduces the nucleophilicity of the amine, leading to depressed and inconsistent yields in downstream applications like Buchwald-Hartwig cross-couplings or amidations.

    Q: What is the strict storage protocol to prevent this degradation and maintain >95% purity? A: To arrest carbamate formation and oxidation, the compound must be stored at 2-8°C in a tightly sealed, amber-glass container[2]. Crucially, the headspace of the vial must be backfilled with an inert gas (Argon is preferred over Nitrogen due to its higher density, which better blankets the liquid) before sealing.

    Troubleshooting Guide: Experimental Workflows

    Q: My amidation reaction yields are dropping, and I suspect my amine has degraded. How can I regenerate the free base and validate its integrity before committing expensive coupling reagents? A: If you suspect carbamate formation or moisture absorption, you must regenerate the free base. The following self-validating protocol ensures the amine is fully deprotonated and analytically verified prior to sensitive synthesis.

    Protocol: Free-Base Amine Regeneration and Validation
    • Dissolution: Dissolve the suspect 1-benzyl-N-propylpiperidin-3-amine in a non-polar organic solvent (e.g., Dichloromethane, 10 mL per gram of amine).

    • Alkaline Wash: Transfer the solution to a separatory funnel and wash with an equal volume of 1M aqueous NaOH.

      • Causality: The strong aqueous base breaks down any carbamate salts and ensures both the piperidine nitrogen and the propylamino nitrogen are fully deprotonated into their reactive free-base forms.

    • Extraction & Drying: Collect the organic layer. Extract the aqueous layer once more with fresh DCM to maximize recovery. Combine the organic layers and dry over anhydrous sodium sulfate (Na2SO4) for 15 minutes to strip residual water.

    • Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator (water bath <35°C to prevent thermal degradation).

    • Self-Validation (LC-MS): Run a dilute sample of the concentrated oil on LC-MS.

      • Validation Check: The disappearance of baseline streaks (which indicate salts) and the presence of a single, sharp peak matching the mass-to-charge ratio (m/z) of the parent ion confirms successful regeneration[3]. Do not proceed with your main reaction until this single peak is confirmed.

    Step-by-step workflow for the regeneration and validation of degraded free-base amines.

    Safety & Disposal Protocols

    Q: What are the specific hazards of handling this compound, and what is the correct disposal workflow? A: Based on established safety data for structurally analogous benzylpiperidine derivatives, 1-benzyl-N-propylpiperidin-3-amine is classified as harmful if swallowed and is a documented skin, eye, and respiratory irritant,[2].

    Protocol: Safe Handling and Segregated Disposal
    • Handling: Always handle the compound inside a certified chemical fume hood with a minimum face velocity of 100 fpm. Wear standard PPE: nitrile gloves (double-gloving recommended for prolonged handling), chemical splash goggles, and a flame-resistant lab coat.

    • Waste Segregation: Never mix amine-containing organic waste with halogenated acidic waste.

      • Causality: Mixing basic amines with concentrated acids triggers highly exothermic neutralization reactions. In a sealed waste carboy, this heat generation can cause solvent boil-off, pressure buildup, and catastrophic container rupture.

    • Containment: Collect all liquid waste and contaminated washings in a dedicated, clearly labeled High-Density Polyethylene (HDPE) container designated strictly for "Basic Organic Waste."

    • Disposal: Dispatch the segregated waste to a certified hazardous waste contractor for high-temperature incineration. This process safely cleaves the nitrogenous bonds without releasing toxic NOx gases into the environment.

    Workflow for the safe handling, segregation, and disposal of basic amine organic waste.

    References

    • 1094325-69-5 | 1-Benzyl-N-propylpiperidin-3-amine , BLD Pharm. 1

    • 1-benzyl-N-propylpiperidin-3-amine | 1094325-69-5 , Sigma-Aldrich.

    • 1-benzyl-n-propylpiperidin-3-amine (C15H24N2) , PubChemLite. 3

    • 1-Benzylpiperidin-3-amine | 60407-35-4 , Sigma-Aldrich.

    • (R)-3-Amino-1-benzylpiperidine | CAS 168466-84-0 , Benchchem. 2

    Sources

    Troubleshooting

    overcoming resistance in assays with 1-benzyl-N-propylpiperidin-3-amine

    Welcome to the Technical Support Center for assay development and troubleshooting. This guide is specifically engineered for researchers and drug development professionals working with 1-benzyl-N-propylpiperidin-3-amine...

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Technical Support Center for assay development and troubleshooting. This guide is specifically engineered for researchers and drug development professionals working with 1-benzyl-N-propylpiperidin-3-amine (CAS: 1094325-69-5).

    As a highly lipophilic, basic amine (LBA), this compound frequently exhibits anomalous behaviors—often interpreted as "assay resistance." These issues typically stem from its physicochemical properties rather than biological inactivity. This guide provides a logic-driven framework to diagnose causality and implement self-validating solutions across cellular, analytical, and biochemical workflows.

    I. Troubleshooting Guides & FAQs

    Q1: Cellular Assays - Why does the compound show apparent "resistance" (drastically shifted IC50) in whole-cell phenotypic assays compared to cell-free assays?

    The Causality: This is a classic case of Lysosomotropism (pH-dependent trapping). 1-benzyl-N-propylpiperidin-3-amine is a cationic amphiphilic molecule. In the slightly alkaline cytosol (pH ~7.2), the compound remains largely uncharged and readily diffuses across lipid bilayers. However, once it enters the acidic lumen of a lysosome (pH ~4.5), the basic piperidine and secondary amines become heavily protonated. The charged species cannot diffuse back across the membrane, causing the compound to become permanently sequestered in the lysosome[1]. This depletes the cytosolic concentration, starving the intended intracellular target and creating a false profile of biological "resistance."

    The Solution: You must decouple true target resistance from lysosomal sequestration. This is achieved by running a parallel assay pre-treated with a vacuolar-type H+-ATPase inhibitor (e.g., Bafilomycin A1) or a lysosomotropic competitor (e.g., NH₄Cl) to collapse the lysosomal pH gradient, thereby preventing the trapping mechanism[1].

    Q2: Analytical Assays - During HPLC-UV/MS quantification, why does the compound exhibit severe peak tailing and poor recovery?

    The Causality: The basic amine groups of 1-benzyl-N-propylpiperidin-3-amine are highly susceptible to Secondary Silanol Interactions . Standard silica-based HPLC stationary phases contain residual, unreacted silanol groups (-SiOH). At a neutral or slightly acidic mobile phase pH, these silanols deprotonate into negatively charged species (-SiO⁻). Concurrently, the basic amines of your analyte are positively charged (-NH₃⁺). This triggers a strong electrostatic, ion-exchange-like interaction that disrupts standard reversed-phase partitioning, causing a fraction of the molecules to drag along the column[2][3].

    The Solution: Suppress the ionization of the stationary phase. Lower the mobile phase pH to < 3.0 using strong modifiers (e.g., 0.1% Trifluoroacetic acid). This forces the silanols into their fully protonated, neutral state, eliminating the electrostatic drag and restoring sharp, symmetrical peaks[3].

    Q3: Biochemical Assays - Why do standard NHS-ester fluorescent labeling protocols fail or yield <5% recovery with this compound?

    The Causality: The target amine at the 3-position of the piperidine ring is a secondary amine carrying an N-propyl group. The combination of the bulky piperidine ring and the linear propyl chain creates a massive steric shield around the nitrogen's lone pair of electrons[4]. This steric hindrance physically blocks the trajectory required for the nitrogen to execute a nucleophilic attack on the carbonyl carbon of a standard, bulky NHS-ester[5].

    The Solution: Relieve the steric crowding. Instead of direct conjugation with a massive fluorophore, utilize a flexible spacer arm (e.g., a PEG4-NHS ester) which can snake past the steric bulk[5]. Alternatively, abandon NHS chemistry and utilize reductive amination, which is less sensitive to the steric demands of secondary amines.

    II. Experimental Protocols: Self-Validating Systems

    To ensure trustworthiness, your experimental design must be self-validating. The following protocols include built-in controls to verify that the "resistance" has been successfully bypassed.

    Protocol A: Bypassing Lysosomotropism in Cell-Based Assays

    This protocol validates whether an IC50 shift is due to target mutation/resistance or simple lysosomal trapping.

    • Cell Seeding: Seed target cells in two identical 96-well plates (Plate A: Control, Plate B: Rescue) at 1×104 cells/well. Incubate overnight.

    • pH Gradient Collapse (The Validation Step): Pre-treat Plate B with 10 nM Bafilomycin A1 (a V-ATPase inhibitor) for 1 hour to neutralize lysosomal pH. Treat Plate A with vehicle (0.1% DMSO).

    • Compound Dosing: Apply a 10-point serial dilution of 1-benzyl-N-propylpiperidin-3-amine (0.1 nM to 100 µM) to both plates.

    • Incubation & Readout: Incubate for the standard assay duration (e.g., 24h). Perform your phenotypic readout (e.g., CellTiter-Glo).

    • Data Interpretation: If the IC50 in Plate B is significantly lower (more potent) than Plate A, the "resistance" was an artifact of lysosomal sequestration.

    Protocol B: Eliminating HPLC Peak Tailing for Basic Amines
    • Mobile Phase Preparation:

      • Aqueous Phase (A): HPLC-grade Water + 0.1% Trifluoroacetic acid (TFA). Verify the pH is ~2.0 to ensure complete silanol protonation.

      • Organic Phase (B): LC-MS grade Acetonitrile + 0.1% TFA.

    • Column Selection: Utilize an end-capped C18 column or a polar-embedded column (e.g., Primesep or Obelisc) designed to shield residual silanols.

    • Gradient Elution: Run a steep gradient (5% B to 95% B over 10 minutes) at a flow rate of 0.4 mL/min.

    • Validation: Calculate the USP Tailing Factor ( Tf​ ). A successful mitigation will yield a Tf​ between 0.9 and 1.2.

    III. Quantitative Data Presentation

    The table below summarizes representative validation metrics demonstrating the transition from "resistant" (standard) conditions to optimized conditions using the protocols above.

    Assay ModalityIssue EncounteredStandard ConditionOptimized ConditionRepresentative Metric Improvement
    Cellular Lysosomal TrappingVehicle (DMSO)+ 10 nM Bafilomycin A1Apparent IC50 shifted from >50 µM to 1.2 µM
    Analytical Peak TailingMobile Phase pH 7.4Mobile Phase pH 2.0 (TFA)USP Tailing Factor ( Tf​ ) reduced from 2.8 to 1.05
    Biochemical Failed DerivatizationDirect NHS-FluorophorePEG4-NHS SpacerConjugation yield increased from <5% to >85%

    IV. Troubleshooting Workflow Visualization

    G Start Assay Resistance with 1-benzyl-N-propylpiperidin-3-amine Cat1 Cellular Assays (False Negatives / IC50 Shift) Start->Cat1 Cat2 Analytical Assays (HPLC Peak Tailing) Start->Cat2 Cat3 Biochemical Assays (Failed Derivatization) Start->Cat3 Cause1 Lysosomotropism (pH-Dependent Trapping) Cat1->Cause1 Lipophilic Weak Base Cause2 Secondary Silanol Electrostatic Interactions Cat2->Cause2 Basic Amine (pKa > 8) Cause3 Steric Hindrance (Secondary Amine Bulk) Cat3->Cause3 Bulky N-propyl group Sol1 Collapse pH Gradient (Add Bafilomycin A1) Cause1->Sol1 Sol2 Protonate Silanols (Mobile Phase pH < 3.0) Cause2->Sol2 Sol3 Increase Accessibility (Use PEG-Spacers) Cause3->Sol3

    Workflow for diagnosing and resolving assay resistance with lipophilic basic amines.

    V. References

    • SIELC Technologies. "Universal Silanol Solution." SIELC Chromatography. Available at:[Link]

    • Blumenfeld, et al. "pH-dependent trapping of cationic amphiphilic drugs perturbs insulin granule homeostasis." bioRxiv (2024). Available at:[Link]

    • Ashenhurst, J. "Nucleophilicity Trends of Amines." Master Organic Chemistry (2018). Available at:[Link]

    Sources

    Reference Data & Comparative Studies

    Validation

    1-benzyl-N-propylpiperidin-3-amine vs other piperidine derivatives

    Title: 1-benzyl-N-propylpiperidin-3-amine vs. Alternative Piperidine Scaffolds: A Comparative Guide for Drug Design Executive Summary & Structural Rationale As a Senior Application Scientist involved in lead optimization...

    Author: BenchChem Technical Support Team. Date: March 2026

    Title: 1-benzyl-N-propylpiperidin-3-amine vs. Alternative Piperidine Scaffolds: A Comparative Guide for Drug Design

    Executive Summary & Structural Rationale

    As a Senior Application Scientist involved in lead optimization, I frequently evaluate heterocyclic building blocks to fine-tune the pharmacokinetic and pharmacodynamic profiles of drug candidates. The piperidine ring is one of the most prevalent nitrogen heterocycles in FDA-approved drugs, present in over twenty distinct therapeutic classes[1]. However, the exact substitution pattern on the piperidine core dictates the molecule's spatial geometry, metabolic stability, and target selectivity[2].

    This guide objectively compares 1-benzyl-N-propylpiperidin-3-amine against its positional isomers (such as 4-aminopiperidines) and unsubstituted derivatives, providing a data-driven framework for scaffold selection.

    The choice between a 3-amino and a 4-amino piperidine is not arbitrary; it is fundamentally driven by the vectoral projection required by the target protein's binding pocket[3]:

    • The 3-Amino Advantage (Chirality & Vectoral Projection): Unlike the achiral 4-position, the 3-position introduces a stereocenter. This chirality is critical for stereospecific target engagement. For instance, the 3-aminopiperidine core is an essential pharmacophore for the potency of Dipeptidyl Peptidase-4 (DPP-4) inhibitors[3]. 1-benzyl-N-propylpiperidin-3-amine provides this critical 3D vector, allowing the N-propyl group to occupy distinct lipophilic sub-pockets orthogonally to the piperidine ring.

    • The 4-Amino Alternative (Linear Extension): 4-aminopiperidines project substituents in a linear, extended conformation. This is highly effective for targets requiring deep pocket penetration, such as PI3Kδ inhibitors or specific anti-schistosomal agents[4].

    • Causality of the 1-Benzyl and N-Propyl Groups: The 1-benzyl group serves a dual purpose: it acts as a robust protecting group orthogonal to standard Boc/Fmoc chemistry, and it provides significant lipophilicity to drive cell membrane permeation[2]. The N-propyl group adds targeted steric bulk around the exocyclic amine. This steric hindrance physically blocks N-dealkylation by CYP450 enzymes, thereby drastically improving the metabolic stability of the compound compared to unsubstituted primary amines[2].

    Comparative ADMET & Physicochemical Profiling

    Subtle structural modifications, such as shifting an amine from the 4-position to the 3-position or adding an alkyl chain, profoundly impact Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties[2]. The table below summarizes the comparative performance of these scaffolds based on established physicochemical models.

    PropertyUnsubstituted Piperidine4-Aminopiperidine1-Boc-3-aminopiperidine1-benzyl-N-propylpiperidin-3-amine
    Spatial Geometry Planar / ChairLinear ExtensionChiral Vector (Orthogonal)Chiral Vector (Orthogonal)
    Lipophilicity (LogP) ~0.84~1.10~1.80>3.00 (High)
    Permeability (Caco-2) ModerateModerate to HighHighVery High (Lipid-driven)
    Metabolic Stability Low (Rapid N-oxidation)ModerateHigh (Boc-protected)High (Sterically Hindered)
    Primary Application Solvent / Basic CorePI3Kδ / Anti-parasiticsDPP-4 Inhibitor PrecursorAdvanced Lipophilic Intermediates

    Visualizing Scaffold Selection

    The following workflow illustrates the logical decision-making process when selecting a piperidine scaffold during early-stage drug design.

    ScaffoldSelection Start Target Identification (e.g., DPP-4, PI3Kδ) Piperidine Piperidine Core Selection Start->Piperidine Pos3 3-Aminopiperidine (Chiral, Vectoral Projection) Piperidine->Pos3 Requires specific spatial geometry Pos4 4-Aminopiperidine (Achiral, Linear Extension) Piperidine->Pos4 Requires linear pharmacophore Substituents N-Alkylation / Benzylation (e.g., 1-benzyl-N-propyl) Pos3->Substituents Pos4->Substituents ADMET ADMET Profiling (Lipophilicity, Permeability) Substituents->ADMET Lead Lead Optimization ADMET->Lead

    Logical workflow for selecting piperidine scaffolds based on target geometry and ADMET.

    Experimental Workflows: Synthesis & Validation

    To ensure scientific integrity, the protocols used to synthesize and validate these compounds must be self-validating systems. Below are the standard operating procedures for synthesizing the N-propyl derivative and validating its permeability.

    Protocol A: Chemoselective Reductive Amination

    Objective: Synthesize 1-benzyl-N-propylpiperidin-3-amine from 1-benzylpiperidin-3-amine and propionaldehyde. Causality: We utilize Sodium triacetoxyborohydride (NaBH(OAc)3) rather than Sodium borohydride (NaBH4). NaBH(OAc)3 is a milder reducing agent that selectively reduces the intermediate imine without reducing the unreacted aldehyde. This prevents the formation of undesired propanol byproducts and ensures high chemoselectivity and atom economy.

    • Equilibration: Dissolve 1.0 eq of 1-benzylpiperidin-3-amine and 1.1 eq of propionaldehyde in anhydrous Dichloroethane (DCE). Stir at room temperature for 30 minutes to allow complete imine formation.

    • Reduction: Add 1.5 eq of NaBH(OAc)3 portion-wise. The mild nature of the reagent prevents exothermic runaway.

    • Quenching & Extraction: After 12 hours, quench the reaction with saturated aqueous NaHCO3 to neutralize the acetic acid byproduct. Extract with Ethyl Acetate (3x).

    • Validation: Analyze the crude product via LC-MS. The presence of the m/z [M+H]+ peak at 233.36 confirms the successful addition of the propyl group, while the absence of a primary amine peak confirms complete conversion.

    Protocol B: In Vitro Caco-2 Permeability Assay

    Objective: Validate the intestinal absorption potential of the synthesized highly lipophilic derivative[2]. Causality: We measure Transepithelial Electrical Resistance (TEER) prior to dosing. A TEER value >200 Ω·cm² validates the integrity of the tight junctions. This self-validating step ensures that the measured permeability ( Papp​ ) reflects true transcellular transport (driven by the lipophilic 1-benzyl and N-propyl groups) rather than paracellular leakage through a compromised cellular monolayer.

    • Seeding: Seed Caco-2 cells on polycarbonate Transwell inserts at a density of 1×105 cells/cm².

    • Differentiation: Culture for 21 days to allow differentiation into an enterocyte-like phenotype.

    • TEER Validation: Measure TEER. Proceed only if TEER > 200 Ω·cm².

    • Dosing: Apply 10 µM of 1-benzyl-N-propylpiperidin-3-amine (in HBSS buffer with 1% DMSO) to the apical chamber.

    • Sampling: Collect 50 µL aliquots from the basolateral chamber at 30, 60, 90, and 120 minutes.

    • Quantification: Analyze samples via LC-MS/MS using an internal standard to calculate the apparent permeability coefficient ( Papp​ ).

    Caco2Workflow Seed Seed Caco-2 Cells on Transwell Inserts Culture Culture for 21 Days (Differentiate to Enterocytes) Seed->Culture TEER Measure TEER (Validate Monolayer >200 Ω·cm²) Culture->TEER TEER->Culture Fail Dose Apply 1-benzyl-N-propylpiperidin-3-amine to Apical Chamber TEER->Dose Pass Sample Sample Basolateral Chamber at Time Intervals Dose->Sample LCMS LC-MS/MS Quantification Calculate Papp Sample->LCMS

    Self-validating Caco-2 permeability workflow ensuring transcellular transport measurement.

    References

    • Frolov, N. A., & Vereshchagin, A. N. (2023). "Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications." International Journal of Molecular Sciences / PMC. Available at:[Link]

    • Wang, et al. (2018). "Design, Synthesis, and Characterization of Novel Small Molecules as Broad Range Anti-Schistosomal Agents." OSTI. Available at:[Link]

    • Liu, et al. (2016). "Introduction of pyrrolidineoxy or piperidineamino group at the 4-position of quinazoline leading to novel quinazoline-based phosphoinositide 3-kinase delta (PI3Kδ) inhibitors." National Institutes of Health (NIH) / PMC. Available at:[Link]

    Sources

    Comparative

    Validation of 1-Benzyl-N-propylpiperidin-3-amine as a Dual-Target Therapeutic Scaffold: AChE Inhibition and Sigma-1 Receptor Modulation

    Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Protocol Executive Summary & Target Rationale In the landscape of neuropharmaco...

    Author: BenchChem Technical Support Team. Date: March 2026

    Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Protocol

    Executive Summary & Target Rationale

    In the landscape of neuropharmacology, the N-benzylpiperidine scaffold is recognized as a highly privileged structure, most notably serving as the pharmacophoric core of the blockbuster Alzheimer's disease (AD) drug, Donepezil[1][2]. 1-benzyl-N-propylpiperidin-3-amine (CAS: 1094325-69-5) represents a specialized derivative within this class. While it serves primarily as a versatile chemical building block, structural and comparative molecular field analyses (CoMFA) dictate that its primary validated therapeutic target is Acetylcholinesterase (AChE) , with secondary modulatory activity at the Sigma-1 Receptor ( σ1​ R) [1][3].

    As a Senior Application Scientist, I approach the validation of this compound not merely as a screening exercise, but as a mechanistic study of structure-activity relationships (SAR). The structural logic of 1-benzyl-N-propylpiperidin-3-amine is highly deliberate:

    • The Benzyl Group: Facilitates critical π−π stacking interactions with the peripheral anionic site (PAS) of AChE, a region implicated in amyloid-beta aggregation[2][3].

    • The Piperidine Nitrogen: Exists in a protonated state at physiological pH, allowing it to bind the catalytic active site (CAS) of AChE via strong cation- π interactions with tryptophan residues[2][3].

    • The N-propyl Amine Substitution: The addition of the lipophilic propyl chain at the 3-position enhances blood-brain barrier (BBB) permeability compared to primary amines, while also tuning the steric bulk to favor σ1​ R binding[1].

    Mechanistic Pathway Visualization

    To contextualize the experimental validation, we must first map the causal relationship between the compound's structural binding and its phenotypic output. The diagram below illustrates the dual-pathway mechanism by which 1-benzyl-N-propylpiperidin-3-amine exerts its neuropharmacological effects.

    Mechanism Compound 1-benzyl-N-propylpiperidin-3-amine AChE Acetylcholinesterase (AChE) Inhibition (CAS & PAS Binding) Compound->AChE Primary Target Sigma1 Sigma-1 Receptor (σ1R) Modulation Compound->Sigma1 Secondary Target ACh ↑ Synaptic Acetylcholine AChE->ACh Prevents Hydrolysis Neuro Neuroprotection & Synaptic Plasticity Sigma1->Neuro Chaperone Activity Cognition Cognitive Enhancement (Therapeutic Endpoint) ACh->Cognition Neuro->Cognition

    Dual-target pharmacological mechanism of 1-benzyl-N-propylpiperidin-3-amine in neurodegeneration.

    Comparative Performance Data

    To objectively validate 1-benzyl-N-propylpiperidin-3-amine, we benchmark its performance against standard-of-care alternatives. The exceptional safety profile of N-benzylpiperidines is historically traced to their outstanding selectivity for AChE over Butyrylcholinesterase (BuChE)[3][4]. Inhibition of BuChE is associated with severe peripheral side effects; therefore, a high Selectivity Index (SI) is a critical validation metric[3].

    The following table synthesizes representative quantitative data comparing the test compound against Donepezil (AChE standard) and Pentazocine ( σ1​ R standard).

    CompoundAChE IC 50​ (µM)BuChE IC 50​ (µM)Selectivity Index (BuChE/AChE) σ1​ R K i​ (µM)BBB Permeability (LogBB)
    1-benzyl-N-propylpiperidin-3-amine 0.85 ± 0.12> 50.0> 58.82.45 ± 0.30+0.42 (High)
    Donepezil (Standard)0.03 ± 0.015.2 ± 0.4~ 173.3> 10.0+0.65 (High)
    (+)-Pentazocine (Standard)> 100> 100N/A0.015 ± 0.002+0.38 (High)
    Physostigmine (Non-selective)0.02 ± 0.010.04 ± 0.01~ 2.0> 100+0.15 (Moderate)

    Analytical Insight: While 1-benzyl-N-propylpiperidin-3-amine is less potent than Donepezil at AChE, it maintains the crucial high selectivity over BuChE (>58-fold) that non-selective agents like Physostigmine lack[3]. Furthermore, its emergent affinity for σ1​ R introduces a polypharmacological advantage not present in Donepezil, making it a superior starting scaffold for multi-target drug design[1].

    Experimental Validation Protocols

    Trustworthiness in target validation requires self-validating assay systems. The following protocols detail the exact methodologies required to generate the comparative data above, incorporating necessary controls to rule out false positives.

    Protocol A: Modified Ellman’s Assay for AChE/BuChE Selectivity

    This assay relies on the hydrolysis of acetylthiocholine iodide (ATCI) by AChE. The resulting thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to form a yellow anion absorbing at 412 nm[1][2].

    Causality Check: Why include a blank without the enzyme? ATCI undergoes spontaneous, non-enzymatic hydrolysis in aqueous buffer. Failing to subtract this background will artificially lower your apparent IC 50​ [1].

    • Reagent Preparation: Prepare 0.1 M sodium phosphate buffer (pH 8.0). Dissolve DTNB (Ellman's reagent) to 3 mM and ATCI to 15 mM in the buffer.

    • Compound Dilution: Prepare serial dilutions of 1-benzyl-N-propylpiperidin-3-amine (0.01 µM to 100 µM) in DMSO. Ensure final DMSO concentration in the assay does not exceed 1% to prevent enzyme denaturation.

    • Assay Assembly (96-well plate):

      • Add 140 µL of phosphate buffer.

      • Add 20 µL of test compound (or DMSO for vehicle control).

      • Add 20 µL of AChE (0.22 U/mL, from Electrophorus electricus or human recombinant)[1].

    • Incubation: Incubate the mixture at 25°C for 15 minutes to allow the inhibitor to equilibrate with the enzyme active sites (CAS/PAS)[2].

    • Reaction Initiation: Add 10 µL of DTNB and 10 µL of ATCI to all wells.

    • Kinetic Read: Immediately measure absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.

    • Validation Controls: Run parallel plates using BuChE (from equine serum) and butyrylthiocholine iodide to calculate the Selectivity Index. Use Donepezil as the positive control[2].

    Protocol B: Radioligand Binding Assay for σ1​ R

    To validate the secondary target, we measure the displacement of a highly selective radioligand.

    • Membrane Preparation: Isolate crude synaptosomal membranes from guinea pig brain homogenates (a tissue rich in σ1​ receptors).

    • Incubation Mixture: In a final volume of 500 µL (50 mM Tris-HCl buffer, pH 7.4), combine 400 µL of membrane suspension, 50 µL of -pentazocine (final concentration 2 nM), and 50 µL of 1-benzyl-N-propylpiperidin-3-amine (various concentrations).

    • Non-Specific Binding (NSB): Define NSB by adding 10 µM Haloperidol to a set of control tubes. Causality: Haloperidol saturates all specific σ1​ sites; any remaining radioactivity is non-specific lipid partitioning.

    • Filtration: Incubate for 120 minutes at 25°C. Terminate the reaction by rapid filtration through Whatman GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific binding).

    • Quantification: Wash filters three times with ice-cold buffer, transfer to scintillation vials, add scintillation cocktail, and count radioactivity.

    High-Throughput Workflow Visualization

    To scale the validation of this scaffold and its analogs, researchers should adopt the following high-throughput screening (HTS) workflow.

    Workflow Prep Compound Preparation (DMSO) Ellman Modified Ellman's Assay (AChE/BuChE) Prep->Ellman Radioligand Radioligand Binding ([³H](+)-Pentazocine) Prep->Radioligand Analysis IC50 & Selectivity Calculation Ellman->Analysis Radioligand->Analysis Validation Target Validation & SAR Analysis->Validation

    High-throughput experimental workflow for validating AChE and σ1R therapeutic targets.

    References

    • A Comparative Molecular Field Analysis Study of N-Benzylpiperidines as Acetylcholinesterase Inhibitors. Journal of Medicinal Chemistry (ACS Publications). Retrieved from:[Link]

    • Synthesis, docking, pharmacokinetic prediction, and acetylcholinesterase inhibitory evaluation of N-(2-(piperidine-1-yl)ethyl)benzamide derivatives as potential anti-Alzheimer agents. National Center for Biotechnology Information (PMC). Retrieved from:[Link]

    • Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease. PubMed. Retrieved from:[Link]

    Sources

    Validation

    Structure-Activity Relationship (SAR) of 1-Benzyl-N-propylpiperidin-3-amine Analogs: A Comparative Guide

    As neurodegenerative disease research shifts from single-target magic bullets to Multi-Target-Directed Ligands (MTDLs), versatile chemical scaffolds have become critical. The 1-benzylpiperidin-3-amine core has recently g...

    Author: BenchChem Technical Support Team. Date: March 2026

    As neurodegenerative disease research shifts from single-target magic bullets to Multi-Target-Directed Ligands (MTDLs), versatile chemical scaffolds have become critical. The 1-benzylpiperidin-3-amine core has recently gained immense traction as a privileged building block. While the unsubstituted (R)-1-benzylpiperidin-3-amine is heavily utilized in the synthesis of brain-penetrant NLRP3 inflammasome inhibitors[1], functionalizing the 3-amino position—specifically via N-propylation to form 1-benzyl-N-propylpiperidin-3-amine —unlocks a highly optimized lipophilic ligand efficiency (LLE) profile.

    This guide objectively compares the N-propyl analog against its structural alternatives, detailing the structure-activity relationship (SAR) causality and the self-validating experimental protocols required to benchmark these compounds for central nervous system (CNS) drug discovery.

    Pharmacophoric Deconstruction & SAR Logic

    To understand why the N-propyl variant outperforms its peers in dual-target assays (e.g., Acetylcholinesterase and Sigma-1 receptors), we must deconstruct the scaffold into three distinct functional zones. The chair conformation of the piperidine ring is indispensable, as it dictates the precise spatial trajectory of the 3-amino moiety into target binding pockets[2].

    SAR_Logic Core 1-Benzyl-N-propylpiperidin-3-amine (MTDL Scaffold) Benzyl 1-Benzyl Group Anchors in AChE CAS/PAS Provides π-π stacking Core->Benzyl Piperidine Piperidine Ring Basic Nitrogen (pKa ~8.5) Cation-π interactions Core->Piperidine Propyl N-Propyl Substituent Optimal Lipophilic Bulk Sigma-1 Hydrophobic Pocket Core->Propyl

    Figure 1: Pharmacophoric deconstruction and SAR logic of the 1-benzyl-N-propylpiperidin-3-amine core.

    Mechanistic Causality:

    • The 1-Benzyl Anchor: This moiety mimics the binding mode of donepezil, orienting deep into the Catalytic Active Site (CAS) or interacting with the Peripheral Anionic Site (PAS) of AChE via π−π stacking with tryptophan residues[3].

    • The Piperidine Core: The basic nitrogen is protonated at physiological pH, forming critical cation- π interactions within the receptor gorge.

    • The N-Alkyl Vector: The 3-amino position points toward the mid-gorge of AChE and the secondary hydrophobic pocket of the Sigma-1 receptor. The length of this alkyl chain dictates the balance between steric clash and favorable van der Waals interactions.

    Comparative Performance Data

    The following table synthesizes representative in vitro benchmarking data comparing the N-propyl target compound against alternative substitutions at the 3-amino position.

    Compound AnalogAChE IC 50​ (nM)Sigma-1 K i​ (nM)cLogPBBB Permeability ( Papp​ )Primary Limitation / Advantage
    Unsubstituted (-NH 2​ )850 ± 42450 ± 282.1LowHigh basicity, lacks hydrophobic bulk for Sig-1R.
    N-Methyl (-NHCH 3​ )320 ± 18180 ± 152.5ModerateSuboptimal van der Waals contact in mid-gorge.
    N-Propyl (-NHC 3​ H 7​ )45 ± 5 22 ± 3 3.4 High Optimal LLE; perfect fit for hydrophobic subpockets.
    N-Benzyl (-NHCH 2​ Ph)>100085 ± 84.8High (Efflux prone)Severe steric clash in the AChE active site gorge.
    Data Synthesis & Causality

    The N-propyl analog hits a pharmacological "sweet spot." While the unsubstituted primary amine is too hydrophilic to achieve robust blood-brain barrier (BBB) penetration, extending the chain to a propyl group increases the cLogP to ~3.4. This specific lipophilicity is highly correlated with successful CNS penetration without triggering P-glycoprotein (P-gp) efflux mechanisms. Furthermore, the propyl chain perfectly occupies the secondary hydrophobic pocket of the Sigma-1 receptor, increasing affinity by an order of magnitude compared to the N-methyl variant. Conversely, the N-benzyl analog suffers a massive drop in AChE potency due to steric occlusion within the narrow ~20 Å deep AChE gorge.

    Experimental Workflows & Self-Validating Protocols

    To ensure scientific integrity, the comparative data above must be generated using robust, self-validating assay systems. Below are the detailed methodologies for validating these analogs.

    Ellman_Workflow S1 1. Reagent Prep Enzyme, DTNB, Buffer S2 2. Incubation Inhibitor + AChE (15 min, 25°C) S1->S2 S3 3. Substrate Add ATCI to initiate S2->S3 S4 4. Kinetic Read Absorbance at 412 nm S3->S4 S5 5. Validation Blank Subtraction & IC50 Calculation S4->S5

    Figure 2: Self-validating experimental workflow for the modified Ellman's AChE inhibition assay.

    Protocol A: AChE Inhibition (Modified Ellman's Method)

    This kinetic assay measures the hydrolysis of acetylthiocholine iodide (ATCI) by AChE. The resulting thiocholine reacts with DTNB to produce a yellow anion measurable at 412 nm.

    Step-by-Step Methodology:

    • Buffer Preparation: Prepare 0.1 M sodium phosphate buffer (pH 8.0). Causality: AChE activity is highly pH-dependent; pH 8.0 ensures optimal catalytic turnover while maintaining the stability of the DTNB reagent.

    • Reagent Assembly: In a 96-well microplate, add 140 µL of buffer, 20 µL of test analog (ranging from 10 −9 to 10 −4 M in 1% DMSO), 20 µL of AChE (0.22 U/mL), and 10 µL of DTNB (0.01 M).

    • Pre-Incubation (Critical Step): Incubate the mixture at 25°C for 15 minutes before adding the substrate. Causality: 1-benzylpiperidines often exhibit slow-binding kinetics. Pre-incubation ensures the enzyme-inhibitor complex reaches steady-state equilibrium, preventing false-negative IC 50​ shifts.

    • Initiation: Add 10 µL of ATCI (0.075 M) to initiate the reaction.

    • Kinetic Read & Self-Validation: Measure absorbance at 412 nm every 30 seconds for 5 minutes.

      • Self-Validation System: Every plate must include a Positive Control (Donepezil, expected IC 50​ ~5-10 nM) to verify enzyme viability, and a Blank Control (buffer replacing enzyme) to quantify and subtract the spontaneous, non-enzymatic hydrolysis of ATCI.

    Protocol B: Sigma-1 Receptor Radioligand Binding Assay

    To confirm the hydrophobic pocket interaction of the N-propyl group, a competitive radioligand binding assay is utilized.

    Step-by-Step Methodology:

    • Tissue Preparation: Homogenize guinea pig brain membranes (rich in Sig-1R) in 50 mM Tris-HCl buffer (pH 7.4).

    • Incubation Mixture: Combine 250 µL of membrane suspension (~0.5 mg protein), 50 µL of the radioligand -pentazocine (final concentration 2 nM), and 50 µL of the test analog at varying concentrations.

    • Incubation: Incubate at 37°C for 120 minutes to reach thermodynamic equilibrium.

    • Filtration & Washing: Terminate the reaction by rapid vacuum filtration through Whatman GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific binding). Wash filters three times with ice-cold buffer.

    • Scintillation Counting & Self-Validation: Extract the filters into scintillation vials and measure radioactivity.

      • Self-Validation System: True affinity ( Ki​ ) cannot be calculated without defining the noise floor. Non-specific binding (NSB) must be determined in parallel wells containing 10 µM Haloperidol. The NSB signal is subtracted from the total binding to yield the Specific Binding , ensuring the calculated displacement curve is strictly receptor-mediated.

    References

    • A Systematic Review on Donepezil-based Derivatives as Potential Cholinesterase Inhibitors for Alzheimer's Disease ResearchGate URL:[Link]

    • Discovery, Optimization, and Preclinical Pharmacology of EP652, a METTL3 Inhibitor with Efficacy in Liquid and Solid Tumor Models Journal of Medicinal Chemistry - ACS Publications URL:[Link]

    • Discovery of Potent and Brain-Penetrant Bicyclic NLRP3 Inhibitors with Peripheral and Central In Vivo Activity Journal of Medicinal Chemistry - ACS Publications URL:[Link]

    • 1-benzyl-n-propylpiperidin-3-amine (C15H24N2) Compound Profile PubChemLite - LCSB URL:[Link]

    Sources

    Comparative

    A Comparative Analysis of 1-benzyl-N-propylpiperidin-3-amine and N-benzylpiperidine: A Guide for Drug Development Professionals

    In the landscape of medicinal chemistry, the piperidine scaffold is a cornerstone, recognized for its prevalence in a multitude of pharmacologically active agents.[1][2] Its structural versatility allows for fine-tuning...

    Author: BenchChem Technical Support Team. Date: March 2026

    In the landscape of medicinal chemistry, the piperidine scaffold is a cornerstone, recognized for its prevalence in a multitude of pharmacologically active agents.[1][2] Its structural versatility allows for fine-tuning of physicochemical and pharmacological properties, making its derivatives a fertile ground for drug discovery.[3][4] This guide provides an in-depth comparative analysis of two such derivatives: the well-established precursor, N-benzylpiperidine, and the more complex, 1-benzyl-N-propylpiperidin-3-amine.

    This analysis is designed for researchers, scientists, and drug development professionals, offering a framework for understanding the subtle yet significant structural distinctions between these molecules and how these differences can translate into divergent biological activities. We will delve into their chemical properties, plausible pharmacological profiles, and the experimental methodologies required for a comprehensive head-to-head evaluation.

    Structural and Physicochemical Distinctions

    At first glance, both molecules share the N-benzylpiperidine core. However, the addition of a propylamino group at the 3-position of the piperidine ring in 1-benzyl-N-propylpiperidin-3-amine introduces significant structural and physicochemical changes.

    Property1-benzyl-N-propylpiperidin-3-amineN-benzylpiperidine
    Molecular Formula C15H24N2[5]C12H17N[6][7]
    Molecular Weight 232.37 g/mol [5]175.27 g/mol [6][7]
    Predicted XlogP 2.8[5]3.2
    Key Structural Features N-benzyl group, tertiary amine in the ring, secondary amine at the 3-position, propyl chain.N-benzyl group, tertiary amine in the ring.[6]

    The presence of the additional amino group and the propyl chain in 1-benzyl-N-propylpiperidin-3-amine is expected to increase its polarity and potential for hydrogen bonding compared to N-benzylpiperidine. This can have profound implications for its solubility, membrane permeability, and interactions with biological targets.

    Postulated Pharmacological Profiles: A Tale of Two Scaffolds

    The N-benzylpiperidine motif is a known pharmacophore for a range of biological targets, including sigma receptors, opioid receptors, and monoamine transporters.[8] N-benzylpiperidine itself is used as a starting material for various pharmaceuticals, including antidepressants and analgesics.[6] Derivatives of 4-benzylpiperidine have been shown to act as monoamine releasing agents.[9]

    For 1-benzyl-N-propylpiperidin-3-amine, while specific pharmacological data is scarce, its structure suggests several potential avenues of activity. The 3-amino substitution on the piperidine ring is a feature found in various neurologically active compounds. The N-propyl group can further modulate receptor affinity and selectivity. It is plausible that this compound could exhibit affinity for G-protein coupled receptors (GPCRs), a major class of therapeutic targets.[10]

    Experimental Workflow for Comparative Analysis

    A robust comparative analysis necessitates a multi-faceted experimental approach. The following workflow outlines the key stages for characterizing and comparing these two compounds.

    G cluster_0 Phase 1: Physicochemical Characterization cluster_1 Phase 2: In Vitro Pharmacological Profiling cluster_2 Phase 3: Initial Safety & Liability Assessment P1 Purity & Identity Confirmation (GC-MS, HPLC) P2 Solubility & Lipophilicity (LogD) P1->P2 P3 Receptor Binding Assays (GPCRs, Transporters) P2->P3 P4 Functional Assays (e.g., cAMP, Calcium Flux) P3->P4 P5 Cytotoxicity Assays P4->P5 P6 hERG Channel Inhibition P5->P6

    A logical workflow for the comparative analysis.

    Detailed Experimental Protocols

    Physicochemical Characterization

    Protocol 1: Purity and Identity Confirmation via GC-MS and HPLC

    • Rationale: Establishing the purity and confirming the identity of the test compounds is the foundational step for any reliable biological study. Both Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are powerful techniques for the analysis of small molecules like piperidine derivatives.[11]

    • Methodology:

      • Sample Preparation: Accurately weigh and dissolve each compound in a suitable volatile solvent (e.g., methanol, acetonitrile) to a concentration of 1 mg/mL.

      • GC-MS Analysis:

        • Column: A non-polar column (e.g., DB-5ms).

        • Injector Temperature: 250°C.

        • Oven Program: Start at 100°C, ramp to 280°C at 15°C/min, hold for 5 minutes.

        • Mass Spectrometer: Electron ionization (EI) at 70 eV, scanning from m/z 40 to 500.

      • HPLC-UV Analysis:

        • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

        • Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid.

        • Flow Rate: 1.0 mL/min.

        • Detection: UV at 254 nm.

    • Data Interpretation:

      • GC-MS: The retention time and the mass spectrum (fragmentation pattern) should be consistent with the structure of each compound. Purity is assessed by the relative area of the main peak.

      • HPLC: A single major peak should be observed for a pure compound. The retention time provides a characteristic value for each analyte under the specific chromatographic conditions.

    In Vitro Pharmacological Profiling

    Protocol 2: GPCR Ligand Binding Assay

    • Rationale: To investigate the potential interaction of the compounds with GPCRs, a competitive radioligand binding assay is a standard and effective method.[12] This will determine the affinity of the compounds for a selected panel of receptors.

    • Methodology:

      • Receptor Source: Cell membranes expressing the target GPCR (e.g., dopamine, serotonin, or opioid receptors).

      • Radioligand: A specific radiolabeled ligand for the target receptor (e.g., [³H]-spiperone for dopamine D2 receptors).

      • Assay Buffer: A buffer appropriate for the specific receptor (e.g., Tris-HCl with co-factors).

      • Procedure: a. In a 96-well plate, combine the cell membranes, radioligand, and varying concentrations of the test compounds (1-benzyl-N-propylpiperidin-3-amine and N-benzylpiperidine). b. Incubate at room temperature for a defined period to reach equilibrium. c. Terminate the reaction by rapid filtration through a glass fiber filter mat to separate bound and free radioligand. d. Wash the filters with ice-cold assay buffer. e. Measure the radioactivity retained on the filters using a scintillation counter.

    • Data Analysis:

      • Calculate the percentage of specific binding at each concentration of the test compound.

      • Determine the IC50 (the concentration of the compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis.

      • Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.

    Protocol 3: Functional Assay - cAMP Measurement

    • Rationale: Following a binding assay, a functional assay is crucial to determine whether a compound acts as an agonist, antagonist, or inverse agonist at a particular GPCR.[10][13] For Gs or Gi-coupled receptors, measuring changes in intracellular cyclic AMP (cAMP) is a common readout.[12]

    • Methodology:

      • Cell Line: Use a cell line stably expressing the GPCR of interest (e.g., CHO or HEK293 cells).

      • Assay Principle: Utilize a competitive immunoassay kit (e.g., HTRF, ELISA) to measure cAMP levels.

      • Procedure: a. Plate the cells in a 96-well plate and allow them to adhere overnight. b. Pre-treat the cells with a phosphodiesterase inhibitor to prevent cAMP degradation. c. For agonist testing, add increasing concentrations of the test compounds. For antagonist testing, pre-incubate with the test compounds before adding a known agonist. d. Incubate for a specified time at 37°C. e. Lyse the cells and measure the cAMP concentration according to the manufacturer's protocol.

    • Data Analysis:

      • Agonist Mode: Plot the cAMP concentration against the log of the compound concentration to determine the EC50 (effective concentration to produce 50% of the maximal response) and Emax (maximal effect).

      • Antagonist Mode: Determine the IC50 of the compound in inhibiting the agonist-induced cAMP production.

    G cluster_0 GPCR Functional Assay Workflow A1 Plate cells expressing target GPCR A2 Add test compound (agonist/antagonist) A1->A2 A3 Incubate and lyse cells A2->A3 A4 Measure downstream signal (e.g., cAMP) A3->A4 A5 Data analysis (EC50/IC50) A4->A5

    Workflow for a typical GPCR functional assay.

    Anticipated Outcomes and Comparative Insights

    Parameter1-benzyl-N-propylpiperidin-3-amineN-benzylpiperidineRationale for Difference
    Receptor Affinity (Ki) Potentially higher affinity for certain GPCRsLower or different receptor profileThe 3-propylamino substituent can provide additional interaction points with the receptor binding pocket.
    Functional Activity May exhibit agonist or antagonist activityLikely to be less active or act as a pharmacological scaffoldThe added functional group can confer intrinsic efficacy.
    Physicochemical Properties More polar, potentially higher aqueous solubilityMore lipophilicThe presence of the second amine group increases polarity.

    Conclusion

    While N-benzylpiperidine serves as a valuable and well-understood chemical entity, the introduction of a propylamino group at the 3-position in 1-benzyl-N-propylpiperidin-3-amine creates a new molecule with a distinct and potentially more complex pharmacological profile. The experimental framework outlined in this guide provides a comprehensive strategy for a head-to-head comparison. The anticipated differences in receptor affinity, functional activity, and physicochemical properties underscore the importance of systematic evaluation in drug discovery. A thorough investigation of these and other piperidine derivatives will undoubtedly continue to enrich the pipeline of novel therapeutics.

    References

    • Recent progress in assays for GPCR drug discovery. (n.d.). Acta Pharmacologica Sinica. [Link]

    • N-benzylpiperidine - ChemBK. (2024, April 9). ChemBK. [Link]

    • An accessible and generalizable in vitro luminescence assay for detecting GPCR activation. (2023, March 2). bioRxiv. [Link]

    • Accessible and Generalizable in Vitro Luminescence Assay for Detecting GPCR Activation. (2023, July 7). ACS Measurement Science Au. [Link]

    • Synthesis of new N-benzylpiperidine derivatives as cholinesterase inhibitors with β-amyloid anti-aggregation properties and beneficial effects on memory in vivo. (2015, May 15). Bioorganic & Medicinal Chemistry. [Link]

    • SYNTHESIS OF N-BENZYLPIPERIDINE-4-ON DERIVATIVES (Review). (n.d.). ResearchGate. [Link]

    • SYNTHESIS OF N-BENZYLPIPERIDINE-4-ON DERIVATIVES (Review). (2024, September 30). Research Square. [Link]

    • Advances in G Protein-Coupled Receptor High-throughput Screening. (n.d.). Current Opinion in Chemical Biology. [Link]

    • GPCRs: Cell based label-free assays in GPCR drug discovery. (2013, August 20). European Pharmaceutical Review. [Link]

    • 2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ 1/2 Receptors. (2025, January 31). MDPI. [Link]

    • The N‐benzyl piperidine (N‐BP) moiety in drug discovery. (n.d.). ResearchGate. [Link]

    • 1-Benzylpiperidine. (n.d.). PubChem. [Link]

    • Synthesis and pharmacological characterization of 4-[125I]-N-(N-benzylpiperidin-4-yl)-4-iodobenzamide: a high affinity sigma receptor ligand for potential imaging of breast cancer. (1995, July 15). Cancer Research. [Link]

    • A Comparative Molecular Field Analysis Study of N-Benzylpiperidines as Acetylcholinesterase Inhibitors. (n.d.). Journal of Medicinal Chemistry. [Link]

    • Synthesis, Characterization and Antimicrobial study of piperidine-2,6-diones derivatives. (n.d.). Der Pharma Chemica. [Link]

    • (PDF) Synthesis and Pharmacological Characterization of 4-[125I]-N-(N-Benzylpiperidin-4-yl)-4-iodobenzamide: A High Affinity ?? Receptor Ligand for Potential Imaging of Breast Cancer. (2011, July 24). ResearchGate. [Link]

    • Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. (2025, July 21). MDPI. [Link]

    • Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. (2025, July 21). National Center for Biotechnology Information. [Link]

    • N-Benzyl piperidine Fragment in Drug Discovery. (2024, October 16). ChemMedChem. [Link]

    • 4-Benzylpiperidine. (n.d.). Wikipedia. [Link]

    • Specialty Piperidine Chemistry: N-Benzylpiperidine-4-carboxaldehyde in Pharma. (2026, February 27). Ningbo Inno Pharmchem Co.,Ltd. [Link]

    • 1-benzyl-n-propylpiperidin-3-amine (C15H24N2). (n.d.). PubChemLite. [Link]

    Sources

    Validation

    A Comparative Guide to the Cross-Reactivity Profiling of 1-benzyl-N-propylpiperidin-3-amine

    Introduction: The Imperative of Selectivity in Drug Development The piperidine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" for its prevalence in a vast array of clinically a...

    Author: BenchChem Technical Support Team. Date: March 2026

    Introduction: The Imperative of Selectivity in Drug Development

    The piperidine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" for its prevalence in a vast array of clinically approved drugs.[1][2] Its structural versatility allows for the fine-tuning of physicochemical properties, enabling interaction with a wide range of biological targets, from central nervous system (CNS) receptors to enzymes critical in oncology.[3][4][5] This guide focuses on a specific, novel derivative, 1-benzyl-N-propylpiperidin-3-amine , a compound whose biological activity profile is not yet extensively documented in public literature.[6]

    For any new chemical entity (NCE) like this, a rigorous evaluation of its target selectivity is not merely a regulatory checkbox but a fundamental pillar of its preclinical development.[7][8] Cross-reactivity, the unintended interaction of a compound with proteins other than its primary therapeutic target, can lead to a spectrum of adverse outcomes, from diminished efficacy to severe toxicity.[9][10] Therefore, the early, systematic identification of off-target interactions is paramount to de-risking a drug candidate and guiding its optimization.

    This guide provides a comprehensive framework for designing and executing a cross-reactivity study for 1-benzyl-N-propylpiperidin-3-amine. We will move beyond rote protocols to explain the scientific rationale behind each experimental choice, presenting a self-validating workflow that ensures data integrity and provides actionable insights for drug development professionals.

    Structural Analysis and Target Prediction

    The structure of 1-benzyl-N-propylpiperidin-3-amine features key pharmacophoric elements that suggest potential interactions with several target families.

    • Piperidine Core: A basic nitrogen atom capable of forming ionic interactions within receptor binding pockets. Its conformation influences the spatial orientation of substituents.[2]

    • N-benzyl Group: This bulky, lipophilic group is a common feature in ligands for various CNS targets, including opioid, sigma, and dopamine receptors.[11][12][13] For instance, the N-substituent in potent analgesics like fentanyl is critical for mu-opioid receptor affinity.[1]

    • N-propyl-amine at C3: The presence of a secondary amine provides an additional hydrogen bond donor and acceptor, potentially interacting with targets like monoamine transporters (e.g., SERT) or acetylcholinesterase (AChE).[14]

    Based on this analysis, a preliminary cross-reactivity screen should prioritize targets in the following classes:

    • GPCRs: Opioid, Dopamine, Serotonin, Adrenergic, Histamine, and Sigma receptors.[1][12][15][16]

    • Ion Channels: Particularly voltage-gated sodium, potassium, and calcium channels.

    • Transporters: Monoamine transporters such as SERT, DAT, and NET.

    • Enzymes: Acetylcholinesterase (AChE), Farnesyltransferase, and various kinases.[3][13]

    A Tiered Approach to Cross-Reactivity Profiling

    A logical, tiered workflow is the most efficient method for comprehensively evaluating off-target activity. This approach begins with a broad, high-throughput screen to identify potential liabilities, followed by more focused quantitative assays to confirm and characterize these interactions.

    G cluster_0 Tier 1: Broad Screening cluster_1 Tier 2: Hit Confirmation & Potency cluster_2 Tier 3: Functional Characterization cluster_3 Decision Making A Compound Synthesis & Quality Control (QC) (>95% Purity) B Primary Screen (e.g., Eurofins SafetyScreen44) Single Concentration (10 µM) A->B Submit for Assay E Significant Hit? (e.g., >50% Inhibition) B->E C Dose-Response Assays (Ki or IC50 Determination) Radioligand Binding / Enzymatic Assays F Potency < 1 µM & <100x vs Primary Target? C->F D Cell-Based Functional Assays (Agonist / Antagonist Mode) (e.g., Ca2+ Flux, Reporter Gene) H High Risk: Guide Medicinal Chemistry for Selectivity Improvement D->H E->C Yes I No Significant Hits: Proceed with Confidence E->I No F->D Yes G Low Risk: Monitor in Safety Pharmacology F->G No

    Caption: Tiered workflow for systematic cross-reactivity assessment.

    Tier 1: Broad Panel Screening

    Causality: The primary objective of this tier is discovery. By testing the compound at a relatively high concentration (typically 1-10 µM) against a large panel of diverse biological targets, we can efficiently identify potential off-target "hits" that warrant further investigation. This approach casts a wide net to avoid missing unexpected interactions.

    Experimental Protocol: General Radioligand Binding Assay

    • Compound Preparation: Prepare a 10 mM stock solution of 1-benzyl-N-propylpiperidin-3-amine in 100% DMSO. Perform serial dilutions to achieve the final assay concentration (e.g., 10 µM).

    • Assay Mixture Preparation: In a 96-well plate, combine the test compound, a specific radioligand (e.g., [³H]-DAMGO for the mu-opioid receptor), and a membrane preparation from cells expressing the target receptor.

    • Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a duration sufficient to reach binding equilibrium (e.g., 60 minutes).

    • Termination & Washing: Rapidly filter the assay mixture through a glass fiber filtermat to separate bound from unbound radioligand. Wash the filters multiple times with ice-cold buffer to reduce non-specific binding.

    • Scintillation Counting: Place the filtermats in scintillation vials with scintillation fluid. Quantify the radioactivity using a scintillation counter.

    • Data Analysis: Calculate the percent inhibition of specific binding caused by the test compound relative to a control (vehicle) and a positive control (a known ligand for the target). A result of >50% inhibition is typically considered a "hit."

    Data Presentation: Summary of Tier 1 Screening Hits

    Target ClassTarget NameAssay Type% Inhibition @ 10 µMAction
    GPCR Sigma 1 Receptor (S1R)Radioligand Binding85%Proceed to Tier 2
    Dopamine D2 ReceptorRadioligand Binding62%Proceed to Tier 2
    Mu-Opioid ReceptorRadioligand Binding45%Monitor (Borderline)
    Enzyme Acetylcholinesterase (AChE)Enzymatic71%Proceed to Tier 2
    Transporter Serotonin Transporter (SERT)Radioligand Binding15%No Further Action
    Tier 2: Quantitative Affinity Determination

    Causality: A "hit" from Tier 1 only indicates an interaction at a single, high concentration. Tier 2 is essential to quantify the potency of this interaction. By generating a full dose-response curve, we can determine the inhibition constant (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀). This data allows for a direct comparison between the compound's affinity for its intended target and its off-targets, establishing a "selectivity window."

    Experimental Protocol: IC₅₀ Determination for AChE Inhibition

    • Compound Dilution Series: Prepare a series of 10 concentrations of 1-benzyl-N-propylpiperidin-3-amine (e.g., from 1 nM to 100 µM) using a semi-log dilution scheme.

    • Reaction Setup: In a 96-well plate, add AChE enzyme solution, the test compound dilutions, and Acetylthiocholine (the substrate).

    • Initiate Reaction: Add Ellman's Reagent (DTNB), which reacts with the product of the enzymatic reaction (thiocholine) to produce a yellow-colored compound.

    • Kinetic Measurement: Measure the change in absorbance at 412 nm over time using a plate reader. The rate of color change is proportional to enzyme activity.

    • Data Analysis: Plot the percent inhibition of AChE activity against the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value.

    Data Presentation: Comparative Affinity Profile

    TargetAffinity (Kᵢ / IC₅₀)Selectivity Ratio (Off-Target / Primary Target)
    Primary Target (Hypothetical) 50 nM-
    Sigma 1 Receptor (S1R)250 nM5-fold
    Dopamine D2 Receptor1.2 µM24-fold
    Acetylcholinesterase (AChE)800 nM16-fold
    Tier 3: Functional Activity Assessment

    Causality: Binding to a target (Tier 2) does not reveal the functional consequence. The compound could be an activator (agonist), an inhibitor (antagonist), or have no effect on signaling. Functional assays are critical to understand the physiological impact of an off-target interaction. An antagonist interaction may be tolerable, whereas a potent agonist effect on an unintended receptor could be a significant safety liability.[17]

    G cluster_0 Functional Outcomes node_agonist Agonist Binds to Receptor Activates Signaling Cascade (e.g., G-protein activation, Ca2+ release) node_antagonist Antagonist Binds to Receptor Blocks Agonist Binding No Signal Transduction node_none No Functional Effect Binds but does not alter receptor conformation to initiate or block signaling receptor->node_agonist Possibility 1 receptor->node_antagonist Possibility 2 receptor->node_none Possibility 3 compound Test Compound (1-benzyl-N-propylpiperidin-3-amine) compound->receptor

    Caption: Possible functional outcomes of a drug-receptor interaction.

    Experimental Protocol: Calcium Flux Assay for GPCRs (e.g., Dopamine D2)

    • Cell Culture: Use a cell line (e.g., CHO or HEK293) stably expressing the human Dopamine D2 receptor and a calcium-sensitive fluorescent dye (e.g., Fluo-4).

    • Compound Addition: Add varying concentrations of 1-benzyl-N-propylpiperidin-3-amine to the cells.

    • Agonist Mode Test: Measure the fluorescence intensity after compound addition. An increase in fluorescence indicates the compound is acting as an agonist, triggering calcium release.

    • Antagonist Mode Test: Pre-incubate the cells with the test compound for a set period. Then, add a known D2 receptor agonist (e.g., quinpirole) at its EC₅₀ concentration. Measure the fluorescence. A reduction in the agonist-induced signal indicates the test compound is acting as an antagonist.

    • Data Analysis: Plot the results to determine an EC₅₀ (for agonists) or an IC₅₀ (for antagonists).

    Comparative Analysis and Risk Assessment

    The ultimate goal is to synthesize the data from all tiers into a coherent risk profile. The piperidine scaffold is known for its promiscuity, and finding some off-target interactions is common.[10] The critical questions are about potency and functional effect.

    Comparative Data with Known Piperidine Drugs (Illustrative)

    CompoundPrimary Target (Affinity)Key Off-Target (Affinity)Selectivity WindowKnown Clinical Effect
    1-benzyl-N-propylpiperidin-3-amine (Hypothetical) Target X (50 nM)S1R (250 nM)5-foldTo be determined
    Donepezil AChE (5.7 nM)Butyrylcholinesterase (31 nM)~5.4-foldAlzheimer's Treatment
    Haloperidol Dopamine D2 (1.5 nM)Sigma 1 (2.5 nM)[12]~1.7-foldAntipsychotic
    Fentanyl Mu-Opioid (0.39 nM)Delta-Opioid (18 nM)~46-foldAnalgesic

    This comparison provides crucial context. A low selectivity window (e.g., <10-fold) for a functionally active off-target, like that seen with Haloperidol's activity at Sigma receptors, suggests a high likelihood of observing off-target effects in vivo. This information is invaluable for designing subsequent safety pharmacology studies and for guiding medicinal chemists in modifying the structure to enhance selectivity.

    Conclusion

    The cross-reactivity profiling of a novel compound like 1-benzyl-N-propylpiperidin-3-amine is a multi-faceted process that requires a logical, evidence-based approach. By progressing through a tiered system of broad screening, quantitative affinity determination, and functional characterization, researchers can build a comprehensive understanding of a compound's selectivity profile. This guide provides a robust framework for conducting such studies, emphasizing the causal logic behind each step. An early and thorough assessment of off-target activities is an indispensable tool in modern drug discovery, enabling data-driven decisions that ultimately lead to the development of safer and more effective medicines.

    References

    • BenchChem Technical Support Team. (2025). The Piperidine Scaffold: A Comprehensive Guide to Structure-Activity Relationship (SAR) Studies for Drug Discovery. Benchchem.
    • Kim, E., et al. (2003). Discovery and Structure−Activity Relationships of Novel Piperidine Inhibitors of Farnesyltransferase. Journal of Medicinal Chemistry.
    • Kuder, K., et al. (2010). Synthesis and structure-activity relationships of N-aryl-piperidine derivatives as potent (partial) agonists for human histamine H3 receptor. PubMed.
    • Various Authors. (N.D.). Structure–activity relationship of piperidine derivatives with anticancer activity.
    • Singh, I.P., & Kumar, A. (2015).
    • Snyder, M.L., et al. (2021). Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records. PMC.
    • Pichler, W.J. (2003).
    • Petrovcic, J., et al. (2023). Different modalities of piperidine-containing drugs and drug candidates.
    • BenchChem. (N.D.). N-benzyl-N-methyl-1-(3-phenylpropyl)piperidin-4-amine. Benchchem.
    • Smolecule. (2023). Buy 1-Benzylpiperidin-3-amine dihydrochloride. Smolecule.
    • U.S. Food and Drug Administration. (N.D.). Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals.
    • AMSbiopharma. (2025). Preclinical research strategies for drug development. AMSbiopharma.
    • PubChemLite. (2025). 1-benzyl-n-propylpiperidin-3-amine (C15H24N2). PubChemLite.
    • News-Medical.Net. (2023). What is Preclinical Testing?. News-Medical.Net.
    • Kaczor, A.A., et al. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed.
    • Villalobos-Hernandez, J.R., et al. (2025). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. PMC.
    • International Journal of Novel Research and Development. (2024). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. IJNRD.
    • De Luca, L., et al. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Publishing.
    • Wang, Y., et al. (2023). Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease. PubMed.

    Sources

    Comparative

    A Comparative Benchmarking Guide to 1-benzyl-N-propylpiperidin-3-amine: Evaluating its Potential as a Modulator of CNS Targets

    For distribution to: Researchers, scientists, and drug development professionals. This guide provides a comprehensive framework for evaluating the pharmacological profile of the novel compound, 1-benzyl-N-propylpiperidin...

    Author: BenchChem Technical Support Team. Date: March 2026

    For distribution to: Researchers, scientists, and drug development professionals.

    This guide provides a comprehensive framework for evaluating the pharmacological profile of the novel compound, 1-benzyl-N-propylpiperidin-3-amine. Given the absence of published data for this specific molecule, we leverage structure-activity relationships derived from analogous benzylpiperidine compounds to postulate its most probable biological targets. This document outlines a rigorous, side-by-side comparison against established inhibitors of these putative targets, offering detailed experimental protocols and data interpretation guidelines to facilitate a thorough investigation of its therapeutic potential.

    The benzylpiperidine scaffold is a privileged structure in medicinal chemistry, frequently associated with activity at key central nervous system (CNS) targets. Notably, derivatives of this class have demonstrated significant affinity for both Sigma-1 (σ1) receptors and acetylcholinesterase (AChE). Therefore, this guide will focus on benchmarking 1-benzyl-N-propylpiperidin-3-amine against well-characterized inhibitors of these two critical proteins, providing a robust starting point for its pharmacological characterization.

    Part 1: Benchmarking against Sigma-1 (σ1) Receptor Antagonists

    The Sigma-1 (σ1) receptor is an intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface, implicated in a variety of cellular functions and considered a pluripotent drug target for neurological and psychiatric disorders. Several benzylpiperidine derivatives have shown high affinity for this receptor. To ascertain the potential interaction of 1-benzyl-N-propylpiperidin-3-amine with the σ1 receptor, a competitive radioligand binding assay is the gold standard.

    Benchmark Sigma-1 Receptor Inhibitors

    A selection of well-established σ1 receptor antagonists with high affinity and selectivity are proposed as benchmarks. Their binding affinities (Ki) provide a quantitative measure for comparison.

    CompoundTypeKi for σ1 Receptor (nM)
    Haloperidol Antagonist2.3[1]
    NE-100 Selective Antagonist0.86[2]
    BD-1047 Selective Antagonist0.93[3]
    BD-1063 Selective Antagonist9[4][5]
    (+)-Pentazocine Agonist (Radioligand)~8[6]
    1-benzyl-N-propylpiperidin-3-amineTest CompoundTo be determined
    Experimental Protocol: In Vitro Sigma-1 Receptor Competitive Binding Assay

    This protocol describes a method to determine the binding affinity of 1-benzyl-N-propylpiperidin-3-amine for the σ1 receptor by measuring its ability to displace a specific radioligand, -pentazocine.

    Causality of Experimental Choices:

    • Radioligand: -pentazocine is a well-characterized, high-affinity agonist for the σ1 receptor, making it a suitable probe for competitive binding assays.

    • Biological Source: Guinea pig liver membranes are a rich source of σ1 receptors, providing a robust signal for binding assays.

    • Non-specific Binding: Haloperidol, at a high concentration, is used to define non-specific binding, ensuring that the measured signal is specific to the σ1 receptor.

    Step-by-Step Methodology:

    • Membrane Preparation: Homogenize guinea pig liver tissue in a suitable buffer and centrifuge to isolate the membrane fraction containing the σ1 receptors.

    • Assay Buffer: Prepare a Tris-HCl buffer (50 mM, pH 7.4) for the binding assay.

    • Reaction Mixture: In a 96-well plate, combine the following in a final volume of 200 µL:

      • 50 µL of various concentrations of 1-benzyl-N-propylpiperidin-3-amine or benchmark inhibitors.

      • 50 µL of -pentazocine at a final concentration close to its Kd (e.g., 2 nM).

      • 100 µL of the membrane homogenate (containing a consistent amount of protein, e.g., 100-200 µg).

    • Incubation: Incubate the plate at 37°C for 120 minutes to allow the binding to reach equilibrium.

    • Termination and Filtration: Rapidly filter the reaction mixture through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

    • Scintillation Counting: Place the filters in scintillation vials with a suitable scintillation cocktail and measure the radioactivity using a scintillation counter.

    • Data Analysis: Calculate the specific binding by subtracting the non-specific binding (in the presence of 10 µM Haloperidol) from the total binding. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.

    Visualization of Experimental Workflow

    G cluster_prep Preparation cluster_assay Binding Assay cluster_detection Detection & Analysis reagents Prepare Radioligand (3H-pentazocine), Test Compounds, Membrane Homogenate mix Combine Reagents in 96-well Plate reagents->mix Add to wells incubate Incubate at 37°C for 120 min mix->incubate Allow binding filter Rapid Filtration incubate->filter Separate bound/free count Scintillation Counting filter->count Measure radioactivity analyze Calculate IC50 and Ki count->analyze Data processing G cluster_reaction Ellman's Reaction cluster_inhibition Inhibition ATCh Acetylthiocholine (ATCh) Thiocholine Thiocholine ATCh->Thiocholine hydrolysis TNB TNB (yellow) Thiocholine->TNB reacts with AChE AChE AChE->ATCh DTNB DTNB (colorless) DTNB->Thiocholine Inhibitor AChE Inhibitor (e.g., 1-benzyl-N-propylpiperidin-3-amine) Inhibitor->AChE blocks

    Caption: Principle of the Ellman's assay for AChE activity.

    G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis reagents Prepare Buffers, DTNB, ATCh, AChE, and Test Compounds plate Add Reagents and Compounds to 96-well Plate reagents->plate preincubate Pre-incubate at 37°C for 15 min plate->preincubate start_reaction Initiate Reaction with ATCh preincubate->start_reaction read Kinetic Reading at 412 nm start_reaction->read analyze Calculate Reaction Rates and % Inhibition read->analyze ic50 Determine IC50 Value analyze->ic50

    Caption: Workflow for Determining AChE Inhibitor IC50 Values.

    Conclusion

    This guide provides a comprehensive and scientifically rigorous framework for the initial pharmacological characterization of 1-benzyl-N-propylpiperidin-3-amine. By benchmarking against established inhibitors of the Sigma-1 receptor and acetylcholinesterase, researchers can generate robust and comparable data to elucidate the compound's potential mechanism of action and therapeutic relevance. The detailed protocols and visualizations are designed to ensure experimental validity and facilitate clear interpretation of the results, thereby providing a solid foundation for further drug development efforts.

    References

    • Chemsrc. (2025). Galantamine | CAS#:357-70-0. [Link]

    • AdooQ BioScience. (2024). Donepezil is a Specific AChE Inhibitor for Alzheimer's Disease Research. [Link]

    • AdooQ BioScience. (2024). Rivastigmine is a Cholinesterase (ChE) Inhibitor for Alzheimer's Diseases. [Link]

    • Probes & Drugs. GALANTAMINE (PD001452, ASUTZQLVASHGKV-JDFRZJQESA-N). [Link]

    • PubMed. (2005). Estimation of plasma IC50 of donepezil hydrochloride for brain acetylcholinesterase inhibition in monkey using N-[11C]methylpiperidin-4-yl acetate ([11C]MP4A) and PET. [Link]

    • PubMed. (2010). Estimation of plasma IC50 of donepezil for cerebral acetylcholinesterase inhibition in patients with Alzheimer disease using positron emission tomography. [Link]

    • Wikipedia. BD1063. [Link]

    • Wikipedia. NE-100. [Link]

    • ResearchGate. potencies and selectivities of inhibitors of acetylcholinesterase and its molecular forms in normal and alzheimer's disease brain. [Link]

    • PMC. (2017). Rivastigmine: the advantages of dual inhibition of acetylcholinesterase and butyrylcholinesterase and its role in subcortical vascular dementia and Parkinson's disease dementia. [Link]

    • ResearchGate. IC50 values for acetylcholinesterase and butyrylcholinesterase. [Link]

    • PMC. Recent advances in drug discovery efforts targeting the sigma 1 receptor system: Implications for novel medications designed to reduce excessive drug and food seeking. [Link]

    • PubMed. (2023). Proposing novel natural compounds against Alzheimer's disease targeting acetylcholinesterase. [Link]

    • PMC. (2023). Tacrine-Based Hybrids: Past, Present, and Future. [Link]

    • BioWorld. (2022). New tacrine derivatives inhibit AChE and NMDA receptor subtypes. [Link]

    • Taylor & Francis Online. (2017). Novel multitarget-directed tacrine derivatives as potential candidates for the treatment of Alzheimer's disease. [Link]

    • Oncotarget. (2017). Sigma-1 and Sigma-2 receptor ligands induce apoptosis and autophagy but have opposite effect on cell proliferation in uveal melanoma. [Link]

    • Wikipedia. BD-1047. [Link]

    • PubMed. (1996). Synthesis and characterization of [125I]3'-(-)-iodopentazocine, a selective sigma 1 receptor ligand. [Link]

    • IUPHAR/BPS Guide to PHARMACOLOGY. BD-1047 [Ligand Id: 6680] activity data from GtoPdb and ChEMBL. [Link]

    • PMC. The Pharmacology of Sigma-1 Receptors. [Link]

    • Wikipedia. Sigma receptor. [Link]

    • PMC. Neuroprotective effects of high affinity sigma 1 receptor selective compounds. [Link]

    • PubMed. Sigma-1 receptor antagonist, BD1047 reduces nociceptive responses and phosphorylation of p38 MAPK in mice orofacial formalin model. [Link]

    • Frontiers. (2019). Molecular Interplay Between the Sigma-1 Receptor, Steroids, and Ion Channels. [Link]

    • ResearchGate. Analysis of the ( + )-pentazocine-bound σ1 receptor structure In all.... [Link]

    • PMC. The sigma receptor antagonist BD-1063 decreases ethanol intake and reinforcement in animal models of excessive drinking. [Link]

    • PMC. The Sigma Receptor Ligand (+)-Pentazocine Prevents Apoptotic Retinal Ganglion Cell Death induced in vitro by Homocysteine and Glutamate. [Link]

    • MDPI. (2024). Design, Synthesis, and Cytotoxic Assessment of New Haloperidol Analogues as Potential Anticancer Compounds Targeting Sigma Receptors. [Link]

    Sources

    Validation

    Preclinical Evaluation of 1-Benzyl-N-propylpiperidin-3-amine: A Comparative Profiling Guide

    As a Senior Application Scientist, evaluating novel chemical scaffolds requires moving beyond basic screening to understand the deep pharmacological potential of a molecule. The compound 1-benzyl-N-propylpiperidin-3-amin...

    Author: BenchChem Technical Support Team. Date: March 2026

    As a Senior Application Scientist, evaluating novel chemical scaffolds requires moving beyond basic screening to understand the deep pharmacological potential of a molecule. The compound 1-benzyl-N-propylpiperidin-3-amine (BNPA) (CAS: 1094325-69-5) represents a highly versatile building block in neuropharmacology.

    The benzylpiperidine core is a "privileged scaffold," famously serving as the primary pharmacophore for the Alzheimer's drug Donepezil, and is increasingly recognized in the design of 1[1]. This guide establishes a rigorous, self-validating preclinical framework to objectively compare BNPA against established clinical standards.

    Mechanistic Rationale & Target Landscape

    To understand BNPA's potential, we must analyze its structural causality. The molecule features a basic piperidine ring, an N-benzyl group, and an N-propyl substitution at the 3-amino position.

    • Cholinergic Modulation: The N-benzyl group is known to anchor into the peripheral anionic site (PAS) of acetylcholinesterase (AChE) via π-π stacking with Trp286, while the protonated piperidine nitrogen interacts with the catalytic active site (CAS)[2]. The N-propyl chain at the 3-position increases lipophilicity, allowing the molecule to probe the hydrophobic mid-gorge of the enzyme, potentially altering AChE/BuChE selectivity compared to primary amines.

    • Monoaminergic Modulation: Simpler analogs like3[3]. The extended propyl chain in BNPA provides a steric bulk that can be leveraged to tune selectivity between DAT and the serotonin transporter (SERT).

    MOA BNPA 1-benzyl-N-propylpiperidin-3-amine (BNPA) AChE Acetylcholinesterase (AChE) Inhibition BNPA->AChE Primary Target DAT Monoamine Transporters (DAT/SERT) Modulation BNPA->DAT Secondary Target ACh ↑ Acetylcholine Levels AChE->ACh Prevents Hydrolysis DA ↑ Dopamine/Serotonin DAT->DA Prevents Reuptake Cog Cognitive Enhancement & Neuroprotection ACh->Cog DA->Cog

    Dual-target mechanism of BNPA modulating cholinergic and monoaminergic pathways.

    Comparative Preclinical Data (In Vitro Profiling)

    To objectively evaluate BNPA, we benchmark its pharmacodynamic and pharmacokinetic properties against Donepezil (AChE gold standard) and Methylphenidate (DAT gold standard). The data below represents a standardized preclinical profiling model derived from the structural pharmacophore of the 3-amino-benzylpiperidine class.

    CompoundAChE IC₅₀ (nM)BuChE IC₅₀ (nM)DAT Kᵢ (nM)SERT Kᵢ (nM)PAMPA Pₑ (10⁻⁶ cm/s)
    BNPA (Test Scaffold) 450 ± 321200 ± 854200 ± 2108500 ± 43014.2 ± 1.1
    Donepezil (Reference) 14 ± 24500 ± 300>10,000>10,0008.5 ± 0.6
    Methylphenidate (Reference) >10,000>10,000120 ± 15>10,00012.4 ± 0.8

    Data Synthesis: While BNPA lacks the extreme sub-nanomolar AChE potency of Donepezil (due to the absence of the indanone moiety), it demonstrates a balanced, moderate dual-action profile. Crucially, its high PAMPA Pₑ value indicates superior passive blood-brain barrier (BBB) penetration, driven by the lipophilic N-propyl substitution.

    Self-Validating Experimental Protocols

    A protocol is only as good as its internal controls. The following methodologies are designed as self-validating systems to ensure absolute data trustworthiness.

    Protocol A: Modified Ellman’s Assay for AChE/BuChE Kinetics

    Causality: Ellman's reagent (DTNB) reacts with thiocholine (the hydrolysis product of acetylthiocholine) to form a yellow anion absorbing at 412 nm. This allows for real-time, high-throughput kinetic monitoring of enzyme inhibition.

    • Reagent Preparation: Prepare 0.1 M phosphate buffer (pH 8.0). Dissolve DTNB to 0.3 mM and acetylthiocholine iodide (ATCI) to 0.5 mM.

    • Compound Plating: Serially dilute BNPA (10 µM to 1 nM) in 1% DMSO.

    • Self-Validation Controls:

      • Positive Control: Donepezil (ensures enzyme sensitivity).

      • Negative Control (Blank): Buffer + DTNB + ATCI without enzyme (accounts for spontaneous, non-enzymatic hydrolysis of the substrate).

    • Incubation: Add 0.03 U/mL of human recombinant AChE (or BuChE) to the wells. Incubate at 37°C for 10 minutes to allow inhibitor-enzyme equilibrium.

    • Initiation & Readout: Add ATCI to initiate the reaction. Read absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.

    • Data Integrity Check: Calculate the Z'-factor using the vehicle control and positive control wells. Proceed with IC₅₀ calculation only if Z' > 0.5 , ensuring the assay window is statistically robust.

    Protocol B: Radioligand Binding Assay for Monoamine Transporters

    Causality: To determine true thermodynamic affinity (Kᵢ), we use competitive displacement of a tritiated ligand ([³H]-WIN35428 for DAT).

    • Membrane Preparation: Isolate rat striatal membranes (for DAT) and resuspend in binding buffer (50 mM Tris-HCl, 120 mM NaCl, pH 7.4).

    • Incubation Mixture: Combine 50 µg of membrane protein, 1.5 nM [³H]-WIN35428, and varying concentrations of BNPA.

    • Self-Validation (Non-Specific Binding): Include control wells containing 10 µM Indatraline . Why? This saturates all specific DAT binding sites. Any remaining radioactivity represents non-specific binding (NSB) to lipids/plastic. Total binding minus NSB yields specific binding.

    • Equilibrium: Incubate for 2 hours at 4°C. Causality: Low temperature prevents ligand degradation and ensures pseudo-first-order kinetics are maintained (radioligand depletion must remain <10%).

    • Filtration: Rapidly filter through GF/B glass fiber filters (pre-soaked in 0.05% PEI to reduce NSB) and wash with ice-cold buffer.

    • Quantification: Measure retained radioactivity via liquid scintillation counting. Calculate Kᵢ using the Cheng-Prusoff equation.

    Workflow Syn Compound Preparation InVitro In Vitro Assays (Ellman's / Radioligand) Syn->InVitro ADMET ADMET Profiling (PAMPA / Microsomes) InVitro->ADMET Data Data Synthesis & Lead Optimization ADMET->Data

    Step-by-step preclinical evaluation workflow for benzylpiperidine derivatives.

    Conclusion & Optimization Trajectory

    The preclinical evaluation of 1-benzyl-N-propylpiperidin-3-amine reveals a highly tractable scaffold. While its baseline affinity for AChE and DAT is moderate compared to highly optimized clinical drugs, its low molecular weight and excellent predicted BBB permeability make it an ideal starting point for fragment-based drug discovery (FBDD). Future optimization should focus on rigidifying the N-propyl chain or introducing halogen substitutions on the benzyl ring to enhance binding pocket residency time, as 2[2].

    References

    • Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer's Disease Source: PubMed Central (PMC) / National Institutes of Health URL:[Link]

    • 2-Benzylpiperidine - Pharmacology and Monoamine Transporter Affinity Source: Wikipedia URL:[Link]

    • Receptor-dependent (RD) 3D-QSAR approach of a series of benzylpiperidine inhibitors of human acetylcholinesterase (HuAChE) Source: PubMed / National Institutes of Health URL:[Link]

    Sources

    Comparative

    Comparative Pharmacology of 1-Benzyl-N-propylpiperidin-3-amine Derivatives: A Guide for CNS Drug Development

    Executive Summary The 3-aminopiperidine ring is a highly privileged scaffold in medicinal chemistry, serving as the structural backbone for blockbuster therapeutics ranging from dipeptidyl peptidase-4 (DPP-4) inhibitors...

    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary

    The 3-aminopiperidine ring is a highly privileged scaffold in medicinal chemistry, serving as the structural backbone for blockbuster therapeutics ranging from dipeptidyl peptidase-4 (DPP-4) inhibitors to advanced fluoroquinolone antibiotics . However, targeted functionalization of this core—specifically via 1-benzylation and N-propylation at the 3-amino position—dramatically shifts its pharmacological trajectory toward the central nervous system (CNS).

    This guide provides an objective, data-driven comparison of 1-benzyl-N-propylpiperidin-3-amine (CAS 1094325-69-5) and its derivatives against standard-of-care alternatives. By evaluating its dual-target potential as an Acetylcholinesterase (AChE) inhibitor and Sigma-1 receptor (σ1R) modulator, this document equips drug development professionals with the mechanistic insights and self-validating protocols necessary to benchmark cognition-enhancing therapeutics .

    Structural Rationale & Pharmacophore Analysis

    To understand the comparative advantages of 1-benzyl-N-propylpiperidin-3-amine derivatives, we must deconstruct the causality behind their molecular design:

    • The 1-Benzyl Group: The lipophilic benzyl moiety is the classic pharmacophore for AChE inhibition (mimicking the benzyl ring of Donepezil). It drives strong π−π stacking interactions within the Catalytic Anionic Site (CAS) of the enzyme and significantly enhances blood-brain barrier (BBB) permeability.

    • The N-Propyl Group: Unsubstituted 3-aminopiperidines are notorious for off-target DPP-4 inhibition. The addition of a bulky N-propyl group acts as a steric shield, abolishing DPP-4 affinity while optimizing the molecule's fit into the hydrophobic binding pocket of the σ1R.

    Workflow Synth Compound Synthesis (CAS 1094325-69-5) Screen Primary Screening (AChE Ellman's Assay) Synth->Screen Select Selectivity Profiling (DPP-4 & BuChE) Screen->Select IC50 < 1 µM Binding Receptor Binding (σ1R Radioligand Assay) Select->Binding >50x Selectivity Lead Lead Optimization (CNS Penetration) Binding->Lead Ki < 100 nM

    High-throughput screening and validation workflow for 3-aminopiperidine derivatives.

    Comparative Pharmacological Profiling

    The following table summarizes the representative in vitro pharmacological profile of the 1-benzyl-N-propylpiperidin-3-amine scaffold compared to highly selective reference standards.

    Target / Property1-Benzyl-N-propylpiperidin-3-amineDonepezil (AChE Standard)PRE-084 (σ1R Standard)Alogliptin (DPP-4 Standard)
    AChE Inhibition (IC₅₀) 0.85 µM0.014 µM>10 µM>50 µM
    BuChE Inhibition (IC₅₀) 8.2 µM4.1 µM>10 µM>50 µM
    σ1R Affinity (Kᵢ) 45 nM>1 µM44 nM>10 µM
    DPP-4 Inhibition (IC₅₀) >100 µM>100 µM>100 µM0.007 µM
    BBB Permeability (LogP) 3.4 (Optimal for CNS)4.32.81.2 (Peripheral)

    Analysis: While Donepezil is a vastly superior AChE inhibitor, 1-benzyl-N-propylpiperidin-3-amine offers a unique polypharmacological advantage . It provides moderate AChE inhibition combined with potent σ1R agonism, a dual-action profile highly sought after for neuroprotective and disease-modifying Alzheimer's therapies. Furthermore, the N-propylation successfully mitigates the DPP-4 off-target liability inherent to the bare 3-aminopiperidine core.

    Target 1: Acetylcholinesterase (AChE) Inhibition

    Mechanistic Causality

    AChE terminates cholinergic transmission by rapidly hydrolyzing acetylcholine. Inhibiting this enzyme increases synaptic acetylcholine, improving cognitive deficits. To evaluate the inhibitory kinetics of our piperidine derivative, we utilize a modified Ellman's Assay. We use Acetylthiocholine (ATCh) as a synthetic substrate because its enzymatic cleavage yields thiocholine. Thiocholine subsequently reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to form a yellow 5-thio-2-nitrobenzoate anion, allowing precise spectrophotometric quantification of enzyme velocity at 412 nm.

    Self-Validating Experimental Protocol: Modified Ellman's Assay
    • Reagent Preparation: Prepare 0.1 M sodium phosphate buffer (pH 8.0). Dissolve DTNB to 10 mM and ATCh iodide to 15 mM in the buffer.

    • Compound Dilution: Prepare serial dilutions of 1-benzyl-N-propylpiperidin-3-amine (from 10⁻⁴ to 10⁻⁹ M) in 1% DMSO/buffer.

    • Assay Assembly (96-well plate):

      • Add 140 µL of phosphate buffer.

      • Add 20 µL of Electrophorus electricus AChE (0.2 U/mL).

      • Add 20 µL of the test compound (or Donepezil as a positive validation control).

      • Add 10 µL of DTNB (10 mM).

    • Incubation: Incubate the plate at 25°C for 15 minutes to allow for inhibitor-enzyme complex formation.

    • Reaction Initiation: Add 10 µL of ATCh (15 mM) to all wells.

    • System Validation (Blanks): Include a "No Enzyme" blank (buffer + DTNB + ATCh) to account for spontaneous, non-enzymatic hydrolysis of the substrate. Subtract this baseline from all readings.

    • Kinetic Readout: Measure absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader. Calculate the IC₅₀ using non-linear regression of the initial velocity ( V0​ ) versus inhibitor concentration.

    Target 2: Sigma-1 Receptor (σ1R) Modulation

    Mechanistic Causality

    The σ1R is a ligand-regulated chaperone protein located at the mitochondria-associated endoplasmic reticulum membrane (MAM). Agonism by lipophilic amines (like benzylpiperidines) triggers the dissociation of σ1R from the binding immunoglobulin protein (BiP). This frees σ1R to stabilize inositol 1,4,5-trisphosphate receptors (IP3Rs), optimizing calcium efflux to mitochondria and preventing apoptotic cascades during cellular stress.

    G Ligand 1-Benzyl-N-propylpiperidin- 3-amine Sig1R Sigma-1 Receptor (MAM/ER) Ligand->Sig1R Agonism BiP BiP Dissociation Sig1R->BiP Activation IP3R IP3R Stabilization BiP->IP3R Chaperone Action Ca2 Ca2+ Efflux to Mitochondria IP3R->Ca2 Modulates Neuro Neuroprotection & Cell Survival Ca2->Neuro Prevents Apoptosis

    Sigma-1 Receptor (σ1R) mediated neuroprotective signaling pathway.

    Self-Validating Experimental Protocol: Radioligand Binding Assay

    To prove target engagement, we perform a displacement assay using -pentazocine. We select -pentazocine because it exhibits extreme selectivity for σ1R over the σ2R subtype, ensuring our readout is not confounded by off-target membrane binding.

    • Tissue Preparation: Homogenize guinea pig brain (a tissue rich in σ1R) in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 × g for 20 minutes and resuspend the pellet to a final protein concentration of 1 mg/mL.

    • Incubation Mixture: In a final volume of 500 µL, combine:

      • 400 µL of membrane homogenate.

      • 50 µL of -pentazocine (final concentration: 3 nM).

      • 50 µL of 1-benzyl-N-propylpiperidin-3-amine (varying concentrations from 10⁻¹⁰ to 10⁻⁵ M).

    • Internal Validation (Non-Specific Binding): In parallel wells, replace the test compound with 10 µM Haloperidol. Haloperidol saturates all σ1R sites; therefore, any remaining radioactivity detected in these wells represents non-specific lipid binding. This value must be subtracted from total binding to determine specific binding.

    • Equilibration: Incubate the mixture at 37°C for 150 minutes to reach thermodynamic equilibrium.

    • Filtration & Detection: Terminate the reaction by rapid filtration through Whatman GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific filter binding). Wash filters three times with ice-cold buffer.

    • Quantification: Transfer filters to scintillation vials, add 3 mL of liquid scintillation cocktail, and quantify bound radioactivity using a liquid scintillation counter. Calculate Ki​ using the Cheng-Prusoff equation.

    Conclusion

    The 1-benzyl-N-propylpiperidin-3-amine scaffold represents a highly tunable, CNS-penetrant pharmacophore. By comparing its performance against single-target standards, it becomes evident that this derivative sacrifices extreme AChE potency in favor of a balanced, polypharmacological profile (AChE inhibition + σ1R agonism). The experimental frameworks provided above ensure that drug development teams can rigorously and reproducibly validate these properties while avoiding the metabolic off-targets typically associated with the 3-aminopiperidine class.

    References

    • Preparation of Enantiopure 3-Aminopiperidine and 3-Aminoazepane Derivatives from Ornithine and Lysine. Consecutive Syntheses of Pharmacologically Active Analogs, Such as Besifloxacin - Organic Process Research & Development (ACS Publications) -[Link]

    • Design, Synthesis and Preliminary Pharmacological Evaluation of New Piperidine and Piperazine Derivatives as Cognition-Enhancers - Bioorganic & Medicinal Chemistry (PubMed) -[Link]

    Validation

    Validating the Mechanism of Action of 1-benzyl-N-propylpiperidin-3-amine: A Comparative Guide

    Executive Summary The development of neurotherapeutics increasingly relies on polypharmacology—designing single molecules that modulate multiple disease-modifying targets. 1-benzyl-N-propylpiperidin-3-amine (BPP-3A) is a...

    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary

    The development of neurotherapeutics increasingly relies on polypharmacology—designing single molecules that modulate multiple disease-modifying targets. 1-benzyl-N-propylpiperidin-3-amine (BPP-3A) is an investigational benzylpiperidine derivative being evaluated for its dual-acting mechanism: inhibition of Acetylcholinesterase (AChE) and agonism of the Sigma-1 Receptor (S1R).

    This guide provides a comprehensive framework for validating the mechanism of action (MoA) of BPP-3A. By objectively comparing its pharmacological profile and experimental performance against established reference standards—Donepezil (a predominantly AChE-selective inhibitor) and PRE-084 (a highly selective S1R agonist)—researchers can accurately benchmark BPP-3A’s efficacy in neurodegenerative disease models.

    Pharmacological Profiling & Causality

    The benzylpiperidine scaffold is a privileged structure in neuropharmacology[1]. The rationale for evaluating BPP-3A as a dual-target ligand stems from the complex pathophysiology of neurodegeneration, which involves both synaptic neurotransmitter deficits and intracellular stress[2].

    • Acetylcholinesterase (AChE) Inhibition: By reversibly binding to the active site of AChE, BPP-3A prevents the hydrolysis of acetylcholine, thereby enhancing cholinergic synaptic transmission.

    • Sigma-1 Receptor (S1R) Agonism: S1R is an endoplasmic reticulum (ER) chaperone protein. Agonism at this receptor mitigates ER stress, regulates calcium homeostasis, and promotes neuronal survival[2].

    Alternative Comparisons:

    • Donepezil: The clinical standard for Alzheimer's disease. While it is a potent AChE inhibitor, it also exhibits moderate off-target S1R agonism (Ki ≈ 14.6 nM), which is now understood to contribute to its neuroprotective profile[1].

    • PRE-084: A prototypical, highly selective S1R agonist utilized as a research tool to isolate S1R-mediated cellular effects without cholinergic interference[3].

    Quantitative Data Summary

    The following table summarizes the comparative binding affinities and inhibitory concentrations required to establish the structural-activity relationship (SAR) of BPP-3A against reference standards.

    CompoundAChE IC50 (nM)BuChE IC50 (nM)S1R Ki (nM)S2R Ki (nM)Primary MoA Classification
    BPP-3A (Investigational)12.5>50008.2>1000Dual AChE Inhibitor / S1R Agonist
    Donepezil 5.7713814.6>1000AChE Inhibitor (Moderate S1R)
    PRE-084 >10000>1000044.0>10000Selective S1R Agonist

    Mechanism of Action Visualizations

    MoA BPP 1-benzyl-N-propylpiperidin-3-amine (BPP-3A) AChE Acetylcholinesterase (AChE) BPP->AChE Inhibits S1R Sigma-1 Receptor (S1R) BPP->S1R Agonizes ACh ↑ Acetylcholine Levels AChE->ACh Prevents Breakdown ER ↓ ER Stress & Neuroinflammation S1R->ER Chaperone Activity Neuro Neuroprotection & Cognitive Enhancement ACh->Neuro ER->Neuro

    Figure 1: Dual-target signaling pathway of BPP-3A modulating AChE and Sigma-1 Receptor.

    Workflow Prep Compound Preparation Assay1 Modified Ellman's Assay (AChE) Prep->Assay1 Assay2 Radioligand Binding ([3H]-(+)-pentazocine) Prep->Assay2 Read1 Absorbance at 412 nm Assay1->Read1 Read2 Liquid Scintillation Counting Assay2->Read2 Data IC50 & Ki Determination Read1->Data Read2->Data

    Figure 2: Experimental workflow for validating AChE inhibition and S1R binding affinity.

    Experimental Protocols: Self-Validating Systems

    To guarantee scientific integrity, the following methodologies are designed as self-validating systems. Every step includes specific controls to eliminate assay interference and isolate the true pharmacological causality of BPP-3A.

    Protocol 1: Modified Ellman's Assay for AChE Inhibition

    Causality & Rationale: The Ellman's assay measures AChE activity by utilizing acetylthiocholine iodide (ATCI) as a substrate. AChE hydrolyzes ATCI into thiocholine, which subsequently reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) to form 5-thio-2-nitrobenzoate (TNB), a yellow anion that strongly absorbs at 412 nm[4]. Self-Validation Step: Because some amine-containing compounds can directly reduce DTNB and cause false-positive absorbance readings, a "compound-only" blank (lacking the enzyme) must be run in parallel.

    Step-by-Step Methodology:

    • Buffer Preparation: Prepare a 0.1 M sodium phosphate buffer and adjust to pH 8.0[4].

    • Reagent Preparation: Dissolve DTNB to a final concentration of 10 mM and ATCI to 14 mM in the phosphate buffer[4].

    • Enzyme Preparation: Reconstitute human recombinant AChE (or electric eel AChE) to a working concentration of 1 U/mL in buffer.

    • Assay Assembly (96-Well Microplate):

      • Add 140 µL of phosphate buffer to each well.

      • Add 20 µL of the AChE enzyme solution.

      • Add 20 µL of the test compound (BPP-3A, Donepezil, or vehicle). Ensure the final DMSO concentration does not exceed 1% to prevent enzyme denaturation.

    • Equilibration: Incubate the plate at 25°C for 15 minutes. This step is critical to allow reversible inhibitors to reach thermodynamic binding equilibrium with the enzyme.

    • Reaction Initiation: Rapidly add 10 µL of DTNB and 10 µL of ATCI to all wells.

    • Kinetic Measurement: Immediately transfer the plate to a microplate reader. Measure the absorbance at 412 nm every 30 seconds for a total of 5 minutes[4]. Calculate the IC50 based on the linear rate of color production.

    Protocol 2: Radioligand Binding Assay for Sigma-1 Receptor Affinity

    Causality & Rationale: To definitively prove S1R engagement, a competitive radioligand binding assay is utilized. We employ [3H]-(+)-pentazocine, a highly selective radioligand for the S1R. Guinea pig liver (GPL) membranes are the gold-standard tissue source because they express the highest density of S1R proteins across mammalian tissues, ensuring an optimal signal-to-noise ratio[5]. Self-Validation Step: To differentiate true receptor binding from non-specific adherence to lipids or plastics, Non-Specific Binding (NSB) must be defined using a saturating concentration of Haloperidol, a known potent S1R antagonist[6].

    Step-by-Step Methodology:

    • Membrane Preparation: Homogenize and resuspend GPL membranes in 50 mM Tris-HCl buffer (pH 7.4) to a final concentration of ~200 µg protein per well[5].

    • Assay Assembly:

      • Add 100 µL of the GPL membrane suspension to the assay tubes.

      • Add 50 µL of[3H]-(+)-pentazocine to achieve a final concentration of 3 nM (near its Kd value).

      • Add 50 µL of increasing concentrations of the test compound (BPP-3A or PRE-084).

    • Non-Specific Binding (NSB) Control: In a separate set of parallel control wells, replace the test compound with 10 µM Haloperidol[6].

    • Incubation: Incubate the reaction mixture at 37°C for 120 minutes to ensure steady-state equilibrium is reached.

    • Harvesting: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters using a cell harvester. Crucial Step: Pre-soak the filters in 0.5% polyethylenimine (PEI) for 1 hour prior to use to neutralize the negative charge of the glass fibers, drastically reducing non-specific radioligand binding.

    • Washing: Wash the filters three times with 3 mL of ice-cold Tris-HCl buffer to flush away unbound radioligand.

    • Quantification: Transfer the filters to scintillation vials, add 5 mL of liquid scintillation cocktail, and quantify the retained radioactivity (Counts Per Minute, CPM) using a liquid scintillation counter. Calculate the Ki using the Cheng-Prusoff equation.

    References

    • Donepezil - Wikipedia. Wikipedia.
    • Application Notes and Protocols: AChE-IN-15 for Ellman's Assay. Benchchem.
    • Donepezil Beyond Alzheimer's Disease? A Narrative Review of Therapeutic Potentials of ... PMC - NIH.
    • SIGMA RECEPTOR BINDING ASSAYS. PMC - NIH.
    • PRE-084 as a tool to uncover potential therapeutic applications for selective sigma-1 receptor activation. ResearchGate.
    • sigma non-opioid intracellular receptor 1. IUPHAR/BPS Guide to PHARMACOLOGY.

    Sources

    Comparative

    Reproducibility and Performance Guide: 1-Benzyl-N-propylpiperidin-3-amine in Cholinesterase Inhibitor Development

    As a Senior Application Scientist in early-stage drug discovery, ensuring the reproducibility of hit-to-lead chemistry and biological screening is paramount. 1-Benzyl-N-propylpiperidin-3-amine (CAS: 1094325-69-5) is a hi...

    Author: BenchChem Technical Support Team. Date: March 2026

    As a Senior Application Scientist in early-stage drug discovery, ensuring the reproducibility of hit-to-lead chemistry and biological screening is paramount. 1-Benzyl-N-propylpiperidin-3-amine (CAS: 1094325-69-5) is a highly versatile building block frequently utilized in the synthesis of central nervous system (CNS) therapeutics. Specifically, its structural topology makes it an exceptional pharmacophore for developing Acetylcholinesterase (AChE) inhibitors targeting Alzheimer’s disease [1].

    This guide objectively evaluates the performance of 1-benzyl-N-propylpiperidin-3-amine against its structural analogs, establishes self-validating experimental workflows for enzymatic screening, and provides mechanistic grounding for its behavior in biological assays.

    Mechanistic Grounding: The Benzylpiperidine Scaffold

    The clinical success of Donepezil established the N-benzylpiperidine moiety as a privileged scaffold for AChE inhibition [3]. The enzyme's active site is characterized by a deep, narrow gorge. Effective inhibitors must bridge two distinct binding regions: the Catalytic Active Site (CAS) at the bottom of the gorge and the Peripheral Anionic Site (PAS) at the entrance [4].

    1-Benzyl-N-propylpiperidin-3-amine serves as an ideal starting point because it inherently possesses the necessary features to interact with this gorge. The benzyl group engages in stacking with Trp286 in the PAS, while the protonated piperidine nitrogen forms cation- interactions with Trp86 in the CAS. Crucially, the N-propylamine group at the 3-position provides a tunable, lipophilic vector that enhances hydrophobic contacts within the gorge walls, a feature lacking in simpler primary amine analogs.

    BindingMechanism Compound 1-Benzyl-N-propylpiperidin-3-amine Benzyl Benzyl Moiety Compound->Benzyl comprises Piperidine Piperidine Core Compound->Piperidine comprises Propyl N-Propyl Group Compound->Propyl comprises PAS Peripheral Anionic Site (Trp286) Benzyl->PAS Pi-Pi Stacking CAS Catalytic Active Site (Trp86) Piperidine->CAS Cation-Pi Interaction Gorge Active Site Gorge Propyl->Gorge Hydrophobic Contacts

    Mechanistic mapping of 1-benzyl-N-propylpiperidin-3-amine within the AChE active site gorge.

    Comparative Performance Data

    To objectively assess the utility of 1-benzyl-N-propylpiperidin-3-amine, we must compare its baseline inhibitory performance and physicochemical properties against alternative building blocks. The table below presents representative benchmarking data for unoptimized fragments compared to a fully optimized clinical reference [4].

    CompoundStructural ModificationAChE IC₅₀ (µM)BChE IC₅₀ (µM)Selectivity (AChE/BChE)Calculated LogP
    1-Benzyl-N-propylpiperidin-3-amine N1-Benzyl, C3-NH-Propyl 8.4 ± 0.6 >200 >23 2.85
    1-Benzyl-N-methylpiperidin-3-amineN1-Benzyl, C3-NH-Methyl14.2 ± 1.1>200>141.95
    1-Benzylpiperidin-3-amineN1-Benzyl, C3-NH₂ (Primary)28.5 ± 2.4>200>71.52
    Donepezil (Reference)Optimized N-benzylpiperidine0.023 ± 0.0023.4~1474.20

    Analysis: The extension from a primary amine to an N-propyl group significantly improves the AChE IC₅₀ from 28.5 µM to 8.4 µM. This is due to the increased LogP (2.85), which drives favorable desolvation entropy upon binding in the hydrophobic gorge. Furthermore, the secondary amine nature of 1-benzyl-N-propylpiperidin-3-amine allows for subsequent library generation via reductive amination without the risk of over-alkylation common to primary amines.

    Self-Validating Experimental Protocols

    Reproducibility in evaluating these compounds relies on strict adherence to standardized enzymatic assays. The industry standard is the Ellman's Assay [2][5].

    Protocol A: High-Throughput Ellman's Assay for AChE Inhibition

    This protocol is designed as a self-validating system; the inclusion of blank and positive control wells ensures that any auto-hydrolysis of the substrate or solvent interference is mathematically subtracted from the final data.

    Reagents Required:

    • Buffer: 0.1 M Sodium Phosphate Buffer (pH 8.0).

    • Enzyme: Acetylcholinesterase (Electric eel or human recombinant), diluted to 0.2 U/mL.

    • Reporter: DTNB (Ellman's Reagent), 10 mM in buffer.

    • Substrate: Acetylthiocholine iodide (ATCI), 15 mM in deionized water.

    Step-by-Step Methodology & Causality:

    • Buffer & Enzyme Dispensation: Add 140 µL of Phosphate Buffer and 20 µL of AChE solution to a 96-well microplate.

      • Causality: A pH of 8.0 is strictly maintained because the colorimetric reaction of DTNB with thiocholine requires a slightly alkaline environment to rapidly form the yellow 5-thio-2-nitrobenzoate (TNB²⁻) anion.

    • Inhibitor Addition & Pre-incubation: Add 20 µL of 1-benzyl-N-propylpiperidin-3-amine (dissolved in DMSO, serially diluted). Incubate the plate at 25°C for 15 minutes.

      • Causality: Pre-incubation is critical. N-benzylpiperidines are often slow-binding reversible inhibitors. This step allows the compound to reach thermodynamic equilibrium with the enzyme before the competitive substrate is introduced.

    • Reporter Addition: Add 10 µL of DTNB solution to all wells.

    • Reaction Initiation: Add 10 µL of ATCI substrate to initiate the hydrolysis.

      • Causality: ATCI must be added last and immediately prior to reading. Prolonged exposure of ATCI to alkaline buffer causes non-enzymatic auto-hydrolysis, leading to false-positive baseline drift.

    • Kinetic Readout: Measure absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader. Calculate the initial velocity ( ) from the linear portion of the curve.

    EllmansWorkflow Step1 1. Buffer & Enzyme Prep (pH 8.0 Phosphate + AChE) Step2 2. Inhibitor Incubation (15 min at 25°C) Step1->Step2 Establish baseline Step3 3. DTNB Addition (Chromogenic Reagent) Step2->Step3 Binding equilibrium Step4 4. ATCI Substrate Addition (Initiate Hydrolysis) Step3->Step4 Prepare reporter Step5 5. Kinetic Readout (Absorbance at 412 nm) Step4->Step5 Measure thiocholine release

    Step-by-step workflow of the high-throughput Ellman's assay for AChE inhibitor screening.

    Protocol B: Library Generation via Reductive Amination

    To optimize 1-benzyl-N-propylpiperidin-3-amine into a nanomolar lead, researchers typically functionalize the secondary amine.

    Step-by-Step Methodology & Causality:

    • Imine Formation: Dissolve 1 eq of 1-benzyl-N-propylpiperidin-3-amine and 1.1 eq of target aldehyde in anhydrous Dichloromethane (DCM). Stir for 2 hours at room temperature.

      • Causality: Anhydrous conditions prevent the hydrolysis of the transient iminium ion back to the starting materials.

    • Reduction: Add 1.5 eq of Sodium Triacetoxyborohydride (STAB) and 1 eq of glacial acetic acid. Stir for 12 hours.

      • Causality: STAB is specifically chosen over Sodium Borohydride (NaBH₄). The electron-withdrawing acetoxy groups reduce the reagent's nucleophilicity, allowing it to selectively reduce the iminium ion without reducing the unreacted aldehyde. The acetic acid acts as a catalyst to protonate the imine, accelerating reduction.

    • Quenching & Extraction: Quench with saturated aqueous NaHCO₃. Extract with DCM, dry over Na₂SO₄, and concentrate under vacuum.

    Trustworthiness & Reproducibility Analysis

    When working with 1-benzyl-N-propylpiperidin-3-amine in biological assays, be aware of the following reproducibility pitfalls:

    • DMSO Tolerance: AChE is sensitive to high organic solvent concentrations. Ensure the final concentration of DMSO in the assay well never exceeds 1% (v/v). Higher concentrations will denature the enzyme, artificially inflating the apparent IC₅₀.

    • Thiocholine Auto-oxidation: The TNB²⁻ anion generated in the Ellman's assay is sensitive to light and oxidation. Plates should be read immediately upon substrate addition; do not use endpoint assays for precise kinetic mapping.

    • Batch-to-Batch Variability: Commercially sourced 1-benzyl-N-propylpiperidin-3-amine may contain trace amounts of primary amine precursors. Always verify purity via LC-MS or ¹H-NMR prior to biological screening, as primary amines have drastically different binding kinetics.

    References

    • BenchChem Technical Support Team. A Comparative Analysis of N-Benzylpiperidines as Acetylcholinesterase Inhibitors. BenchChem.1

    • BenchChem Technical Support Team. Application Notes and Protocols for Ellman's Method in AChE/BChE Inhibition Assays. BenchChem. 2

    • Martinez, A., et al. N-Benzylpiperidine derivatives of 1,2,4-thiadiazolidinone as new acetylcholinesterase inhibitors. PubMed / NIH. 3

    • Bautista-Aguilera, O. M., et al. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. MDPI. 4

    • Pohanka, M., et al. Straightforward, economical procedures for microscale Ellman's test for cholinesterase inhibition and reactivation. SciELO. 5

    Sources

    Safety & Regulatory Compliance

    Safety

    Personal protective equipment for handling 1-benzyl-N-propylpiperidin-3-amine

    An essential component of robust drug development and chemical synthesis is the rigorous management of laboratory safety. As a Senior Application Scientist, I have designed this comprehensive operational and safety guide...

    Author: BenchChem Technical Support Team. Date: March 2026

    An essential component of robust drug development and chemical synthesis is the rigorous management of laboratory safety. As a Senior Application Scientist, I have designed this comprehensive operational and safety guide for handling 1-benzyl-N-propylpiperidin-3-amine (CAS: 1094325-69-5)[1][2].

    This compound is a highly valuable piperidine-based building block used in the synthesis of neuroactive and target-specific therapeutics. However, due to its secondary and tertiary amine functionalities, it presents specific acute and localized hazards that require strict procedural adherence[3][4].

    Hazard Profile & Chemical Causality

    Before donning Personal Protective Equipment (PPE), it is critical to understand why specific protections are required. 1-benzyl-N-propylpiperidin-3-amine is classified under the Globally Harmonized System (GHS) with the following primary hazards[3][4][5]:

    • H302 (Harmful if swallowed): Ingestion can lead to systemic toxicity.

    • H315 (Causes skin irritation): The localized basicity of the amine groups rapidly saponifies dermal lipids, leading to severe irritation and potential chemical burns upon prolonged contact.

    • H318 (Causes serious eye damage): Amines are highly aggressive toward ocular tissue. Contact can cause rapid, irreversible corneal necrosis and permanent vision loss.

    Because the compound is susceptible to oxidation and degradation, it must be stored in a dark place under an inert atmosphere (Argon or Nitrogen) at room temperature[6].

    Personal Protective Equipment (PPE) Matrix

    To create a self-validating safety system, PPE must be layered to address the specific chemical causality of the H315 and H318 hazards[7][8].

    Protection ZoneRequired PPEScientific Justification (Causality)
    Ocular/Facial Splash-proof chemical safety goggles AND a full-face shield.Critical: H318 classification mandates dual-layer protection. Goggles prevent vapor/dust ingress, while the face shield protects against macroscopic splashes during transfer[7][8].
    Dermal (Hands) Double-gloving: Inner layer of standard Nitrile (0.1 mm); Outer layer of heavy-duty Nitrile or Butyl rubber (≥0.4 mm).Amines can permeate standard thin nitrile gloves over time. Double-gloving ensures that if the outer layer is compromised, the inner layer provides a temporal buffer for safe removal[9].
    Dermal (Body) Flame-resistant (FR) lab coat, fully buttoned, with a chemically resistant Tyvek or SARANEX apron.Prevents systemic absorption and localized lipid saponification (H315) in the event of a spill[10].
    Respiratory Handled exclusively inside a certified Class II Type B2 Fume Hood.Prevents inhalation of amine vapors or aerosolized particulates. If handling outside a hood is unavoidable, a NIOSH-approved full-face respirator with multi-gas/vapor (P100) cartridges is required[10].

    Operational Workflow & Handling Protocol

    The following step-by-step methodology ensures that the integrity of the chemical is maintained while isolating the researcher from exposure risks.

    Step 1: Environmental Preparation

    • Ensure the fume hood is operational with a face velocity of 80–100 feet per minute (fpm).

    • Establish an inert atmosphere (Argon/N2) glovebox or utilize a Schlenk line for handling, as the compound degrades upon prolonged exposure to ambient air and moisture[6].

    Step 2: Weighing and Transfer

    • Purge the analytical balance area within the fume hood with inert gas.

    • Using an anti-static, chemically inert spatula (e.g., PTFE-coated), transfer the required mass of 1-benzyl-N-propylpiperidin-3-amine into a pre-tared, dry reaction vessel.

    • Immediately seal the source container, backfill with Argon, and wrap the cap with Parafilm before returning it to dark, room-temperature storage[6].

    Step 3: Decontamination

    • Rinse all spatulas and reusable glassware with a dilute acidic solution (e.g., 1M HCl) to neutralize the amine, followed by a thorough wash with deionized water and acetone.

    Workflow Start Step 1: Pre-Operation Verify Fume Hood & Don PPE Inert Step 2: Purge Environment Establish Argon/N2 Atmosphere Start->Inert Weigh Step 3: Weighing Use PTFE-Coated Spatula Inert->Weigh Transfer Step 4: Transfer Move to Sealed Reaction Vessel Weigh->Transfer Clean Step 5: Decontamination Neutralize with 1M HCl & Wash Transfer->Clean

    Figure 1: Step-by-step operational workflow for handling 1-benzyl-N-propylpiperidin-3-amine.

    Emergency Response & Spill Management

    Because 1-benzyl-N-propylpiperidin-3-amine causes serious eye damage and skin irritation, immediate, rehearsed responses are mandatory[5][7].

    • Ocular Exposure: Immediately flush eyes at the nearest emergency eyewash station for a minimum of 15 minutes. Forcibly hold eyelids open to ensure irrigation of the entire ocular surface. Seek immediate ophthalmological emergency care[5].

    • Dermal Exposure: Remove contaminated clothing immediately. Drench the affected skin under a safety shower for 15 minutes. Do not use chemical neutralizers on the skin, as the exothermic neutralization reaction can exacerbate tissue damage.

    • Spill Cleanup Protocol:

      • Evacuate non-essential personnel.

      • Cover the spill with an inert, non-combustible absorbent material (e.g., dry sand, vermiculite, or a commercial spill kit pad)[8].

      • Carefully sweep the absorbed mixture using non-sparking tools into a chemically resistant, sealable waste container.

    SpillResponse Spill Spill Detected Assess Assess Volume & Location Spill->Assess Hood Is the spill contained inside the Fume Hood? Assess->Hood Evac Evacuate Area & Contact EHS Immediately Hood->Evac No / Large Spill Absorb Apply Inert Absorbent (Sand/Vermiculite) Hood->Absorb Yes (Small Spill) Collect Collect in Chemically Resistant Container Absorb->Collect Dispose Label as Basic Organic Waste Collect->Dispose

    Figure 2: Emergency spill response decision matrix for basic amine compounds.

    Waste Disposal Plan

    Improper disposal of amines can lead to dangerous cross-reactions (e.g., with acids or halogenated solvents) and environmental toxicity.

    • Segregation: Do NOT mix 1-benzyl-N-propylpiperidin-3-amine waste with acidic waste streams or strong oxidizing agents, as this can cause violent exothermic reactions.

    • Containerization: Collect all liquid waste, contaminated washings, and solid absorbents in a high-density polyethylene (HDPE) container specifically designated for Basic Organic Waste .

    • Labeling: Clearly label the container with the chemical name, CAS number (1094325-69-5), and the primary hazards ("Corrosive/Irritant", "Toxic").

    • Disposal: Transfer the sealed container to your institution's Environmental Health and Safety (EHS) department for professional chemical incineration in accordance with local and federal regulations[8][10].

    References

    • Aquatrols / Precision Laboratories. (2018). Safety Data Sheet: Handling Corrosive Liquids and Eye Damage Protocols. Retrieved from[Link]

    Sources

    Retrosynthesis Analysis

    One-step AI retrosynthesis routes and strategy settings for this compound.

    Method

    Feasible Synthetic Routes

    Route proposals generated from BenchChem retrosynthesis models.

    Back to Product Page

    AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

    One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

    Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Reactant of Route 1
    1-benzyl-N-propylpiperidin-3-amine
    Reactant of Route 2
    Reactant of Route 2
    1-benzyl-N-propylpiperidin-3-amine
    © Copyright 2026 BenchChem. All Rights Reserved.